molecular formula C23H12OS B037145 14h-Anthra[2,1,9-mna]thioxanthen-14-one CAS No. 16294-75-0

14h-Anthra[2,1,9-mna]thioxanthen-14-one

Cat. No.: B037145
CAS No.: 16294-75-0
M. Wt: 336.4 g/mol
InChI Key: NVNWZZLOQBHTCW-UHFFFAOYSA-N
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Description

14h-Anthra[2,1,9-mna]thioxanthen-14-one is a useful research compound. Its molecular formula is C23H12OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-thiahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12OS/c24-23-17-7-2-1-5-13(17)15-11-12-20-22-16(9-10-18(23)21(15)22)14-6-3-4-8-19(14)25-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNWZZLOQBHTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=C4C5=C(C=CC(=C35)C2=O)C6=CC=CC=C6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066032
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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CAS No.

16294-75-0
Record name Solvent Orange 63
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Record name 14H-Anthra(2,1,9-mna)thioxanthen-14-one
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Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Record name 14H-Anthra[2,1,9-mna]thioxanthen-14-one
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Record name 14H-anthra[2,1,9-mna]thioxanthen-14-one
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Foundational & Exploratory

An In-depth Technical Guide to 14H-Anthra[2,1,9-mna]thioxanthen-14-one (C.I. Solvent Orange 63)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14H-Anthra[2,1,9-mna]thioxanthen-14-one, a polycyclic aromatic compound, is a fluorescent dye commercially known as C.I. Solvent Orange 63. While its primary application lies in the industrial sector for coloring plastics and other materials, its complex heterocyclic structure warrants an examination of its chemical and toxicological properties for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its chemical structure, physicochemical properties, a summary of its synthesis, and toxicological data. Due to a lack of published research on its biological activities in the context of drug discovery, this document focuses on the foundational chemical and safety information.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule with a thioxanthene core fused to an anthrone moiety. This extensive conjugation is responsible for its fluorescent properties.

Systematic Name: this compound Common Name: C.I. Solvent Orange 63[1][2][3][4][5][6][7] Other Names: Fluorescent Red GG, Hostasol Red GG[2] CAS Number: 16294-75-0[8][9] Molecular Formula: C₂₃H₁₂OS[8][9] Molecular Weight: 336.41 g/mol [8][9]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various solvents and its potential for formulation.

PropertyValueReference
Appearance Red to brownish-red solid powder[8]
Melting Point 314 °C[10]
Boiling Point 607.8 °C at 760 mmHg (Predicted)[10]
Water Solubility 3.5 µg/L at 24 °C[10]
log Pow (Octanol/Water) 3.6 at 24 °C[10]
Vapor Pressure 1.02E-14 mmHg at 25°C (Predicted)[10]
Density 1.479 g/cm³ at 27 °C[10]

Solubility in Organic Solvents: The compound is soluble in chlorobenzene, acetone, benzyl alcohol, and butyl acetate, and slightly soluble in ethanol and toluene.[8]

Synthesis

A general method for the synthesis of this compound involves a two-step process starting from 3-bromobenzanthrone and o-aminothiophenol.[3][8]

Experimental Protocol Overview:

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available scientific literature. However, based on the general descriptions found, the synthesis can be summarized as follows:

Step 1: Condensation 3-Bromobenzanthrone is reacted with o-aminothiophenol in a high-boiling polar aprotic solvent such as dimethylformamide (DMF), in the presence of a base like sodium carbonate. The reaction mixture is heated to facilitate the condensation reaction, forming the intermediate 3-(2'-aminophenylmercapto)benzanthrone.

Step 2: Diazotization and Cyclization The amino group of the intermediate is then diazotized, followed by an intramolecular cyclization to yield the final product, this compound.

A patent describes an improved synthesis method aimed at producing a purer, more fluorescent product with fewer corrosive impurities.[1] This process focuses on controlling the levels of di-bromo impurities in the 3-bromobenzanthrone starting material.

Below is a logical workflow diagram for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound A 3-Bromobenzanthrone C Condensation Reaction (DMF, Na2CO3, 90°C) A->C B o-Aminothiophenol B->C D Intermediate: 3-(2'-aminophenylmercapto)benzanthrone C->D E Diazotization and Cyclization D->E F This compound (C.I. Solvent Orange 63) E->F G Purification (e.g., Crystallization) F->G H Final Product G->H

Caption: Logical workflow for the synthesis of this compound.

Toxicological Data

Toxicological information for this compound is limited but suggests a profile of a compound that requires careful handling in a research setting. The available data is summarized in the table below.

TestSpeciesRouteResultReference
Acute Oral Toxicity (LD₀) Rat (female)Oral15,000 mg/kg bw[10]
Acute Fish Toxicity (LC₀) Danio rerio-100 mg/L (96 h)[10]
Toxicity to Daphnia (NOELR) Daphnia magna-1 mg/L (48 h)[10]
Toxicity to Algae (NOEC) Desmodesmus subspicatus-1 mg/L (72 h)[10]
Skin Sensitization --May cause an allergic skin reaction.[10]
Mutagenicity (Ames test) Salmonella typhimurium-Negative for the pure compound; positive for batches with high organic bromine impurities.[1]

It is important to note that some toxicological concerns, such as mutagenicity and skin sensitization, have been linked to brominated impurities present in certain commercial batches of C.I. Solvent Orange 63.[1] The pure compound is reported to be non-mutagenic in the Ames test.[1]

Biological Activity and Signaling Pathways

There is currently a lack of publicly available research investigating the biological activity of this compound in the context of drug development or its effects on specific biological signaling pathways. Its primary documented application is as a fluorescent dye for industrial purposes.[2][3][5][7][8]

Conclusion

References

An In-depth Technical Guide to Vat Black 25 (CAS No. 4395-53-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and safety information for Vat Black 25, a synthetic dye identified by the CAS number 4395-53-3. The information is compiled and presented to be a valuable resource for professionals in research and development.

Core Properties and Identification

Vat Black 25, also known by synonyms such as Vat Olive T, Cibanon Olive S, and Vat Olive GT, is an anthraquinone-based vat dye.[1][2][3] It is a complex organic molecule used primarily in the textile industry for dyeing various natural and blended fabrics.[1][2]

Chemical and Physical Data

The fundamental chemical and physical properties of Vat Black 25 are summarized in the table below, providing a quantitative look at its characteristics.

PropertyValueReference
CAS Number 4395-53-3[1][2][3][4]
Molecular Formula C45H20N2O5[1][2][3][4][5][6]
Molecular Weight 668.65 g/mol [1][2][3][5][6]
Appearance Brown to Black Powder[1][2][6][7]
EINECS Number 224-519-9[4]
Colour Index (C.I.) No. 69525[1][2][4]
Density 1.527 g/cm³[8]
Refractive Index 1.826[8]
Solubility Profile

The solubility of Vat Black 25 is a critical factor in its application as a vat dye. It is characterized by its general insolubility in water and common organic solvents, requiring a chemical reduction process to be rendered soluble for dyeing.

SolventSolubilityReference
Water Insoluble[7]
Ethanol Insoluble[1][2]
Toluene Insoluble[1][2]
Xylene Insoluble[1][2]
Acetone Insoluble[1][2]
Quinoline Slightly Soluble[1][2][4]
Pyridine Slightly Soluble[1][2][4]

Application and Dyeing Process

Vat Black 25 is predominantly used for the dyeing of cellulosic fibers such as cotton, as well as viscose, silk, and wool.[1][2][9][10] It is also suitable for dyeing polyester-cotton blended fabrics.[2][7] The application process is characteristic of vat dyes, which involves a reduction step to solubilize the dye, allowing it to penetrate the fiber, followed by an oxidation step to trap the insoluble dye within the fiber.

The general workflow for applying Vat Black 25 as a textile dye is illustrated in the following diagram.

G General Workflow for Vat Dyeing with Vat Black 25 A Vat Black 25 (Insoluble Powder) C Leuco-Vat Dye (Soluble Form) A->C Reduction B Alkaline Reducing Bath (e.g., with Sodium Hydrosulfite) B->C E Dyeing Process (Immersion) C->E D Textile Substrate (e.g., Cotton, Wool) D->E F Dyed Substrate with Soluble Leuco Form E->F G Oxidation (Air or Chemical Oxidants) F->G H Final Dyed Textile (Insoluble Dye Trapped in Fiber) G->H G Simplified Synthesis Pathway of Vat Black 25 cluster_reactants Reactants cluster_conditions1 Condensation Conditions cluster_conditions2 Cyclization Conditions A 1-Aminoanthracene-9,10-dione (2 eq.) F Condensation Reaction A->F B 3,9-Dibromo-7H-benzo[de]anthracen-7-one B->F C Boiling Naphthalene C->F D Copper Oxide D->F E Sodium Carbonate E->F I Cyclization F->I G Boiling Isobutanol G->I H Potassium Hydroxide H->I J Vat Black 25 I->J

References

In-depth Technical Guide to the Photophysical Properties of Anthra-thioxanthenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of anthra-thioxanthenone derivatives, a class of compounds attracting significant interest for their potential applications in drug development, particularly as antitumor agents and photosensitizers in photodynamic therapy (PDT). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways.

Core Photophysical Properties

Anthra-thioxanthenone derivatives are polycyclic aromatic compounds characterized by a fused anthracene and thioxanthenone core. This extended π-system gives rise to their distinct photophysical properties, including strong absorption in the UV-visible region and, in many cases, significant fluorescence emission. The specific absorption and emission characteristics, as well as the efficiency of light emission (quantum yield), are highly dependent on the nature and position of substituents on the aromatic core.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for a series of tetracyclic thioxanthene derivatives, which serve as close structural analogs to the broader anthra-thioxanthenone class. These compounds exhibit a "push-pull" character due to electron-donating and electron-accepting groups, influencing their spectral properties.[1][2][3][4]

Compoundλabs (nm)log ελem (nm)Stokes Shift (nm)Φf (%)
11 4733.855255265.2
12 3943.724838950.7
13 4573.725489131.3
14 4804.0056080<0.1
  • λabs : Wavelength of maximum absorption

  • log ε : Logarithm of the molar extinction coefficient (M-1cm-1)

  • λem : Wavelength of maximum emission

  • Stokes Shift : Difference between the absorption and emission maxima

  • Φf : Fluorescence quantum yield

Experimental Protocols

The determination of the photophysical properties of anthra-thioxanthenone derivatives relies on a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorption (λabs) and the molar extinction coefficient (ε).

Methodology:

  • Instrumentation: A dual-beam UV-visible spectrophotometer (e.g., Shimadzu UV-2501 PC) is employed.[1]

  • Sample Preparation: Stock solutions of the anthra-thioxanthenone derivatives are prepared in a spectroscopic grade solvent (e.g., dimethyl sulfoxide - DMSO). A series of dilutions are made to obtain concentrations in the range of 10-6 to 10-3 M.[1]

  • Measurement:

    • Quartz cuvettes with a 1 cm path length are used.

    • The spectrophotometer is blanked using the pure solvent.

    • The absorption spectra of the sample solutions are recorded over a relevant wavelength range (e.g., 200-800 nm).

    • The absorbance at the λmax should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Analysis: The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (Φf).

Methodology:

  • Instrumentation: A spectrofluorometer (e.g., JASCO spectrofluorometer) is utilized.[1]

  • Sample Preparation:

    • Solutions of the sample and a standard with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φf = 0.90) are prepared in the same solvent if possible.[1]

    • The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize inner filter effects.

  • Measurement:

    • The sample is excited at its λmax (determined from UV-Vis spectroscopy).

    • The emission spectrum is recorded over a wavelength range that encompasses the entire emission profile.

    • The emission spectrum of the standard is recorded under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis: The relative fluorescence quantum yield is calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

    Where:

    • Φf is the fluorescence quantum yield.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Antitumor Mechanism of a Lead Thioxanthene Derivative

Recent studies have elucidated the antitumor mechanism of a lead thioxanthone derivative, 1-{[2-(diethylamino)ethyl]amino}-4-propoxy-9H-thioxanthen-9-one (TXA1).[5] The proposed signaling pathway involves the modulation of cholesterol homeostasis and the mTOR pathway, ultimately leading to reduced cancer cell proliferation.

Antitumor_Mechanism_of_TXA1 TXA1 TXA1 Derivative CellMembrane Cell Membrane TXA1->CellMembrane Enters Cell SteroidBiosynthesis Steroid Biosynthesis Pathway CellMembrane->SteroidBiosynthesis Affects mTOR_pathway mTOR Pathway CellMembrane->mTOR_pathway Inhibits CholesterolLocalization Abnormal Cellular Cholesterol Localization SteroidBiosynthesis->CholesterolLocalization CellProliferation Reduced Cell Proliferation CholesterolLocalization->CellProliferation p70S6K p70 S6K Dephosphorylation mTOR_pathway->p70S6K p70S6K->CellProliferation

Caption: Antitumor mechanism of a lead thioxanthone derivative (TXA1).

Photodynamic Therapy (PDT) Workflow

Thioxanthene derivatives are also being investigated as photosensitizers for Photodynamic Therapy (PDT). The general workflow for PDT involves the administration of a photosensitizer, followed by light activation to generate reactive oxygen species (ROS) that induce cell death in tumors.

PDT_Workflow PS_Admin Photosensitizer (Thioxanthene Derivative) Administration Tumor_Accumulation Selective Accumulation in Tumor Tissue PS_Admin->Tumor_Accumulation Light_Activation Light Activation (Specific Wavelength) Tumor_Accumulation->Light_Activation Excited_State Photosensitizer Excited Triplet State Light_Activation->Excited_State ROS_Generation Reactive Oxygen Species (ROS) Generation (e.g., ¹O₂) Excited_State->ROS_Generation Oxygen Molecular Oxygen (³O₂) Oxygen->ROS_Generation Cell_Damage Oxidative Damage to Cellular Components ROS_Generation->Cell_Damage Cell_Death Tumor Cell Death (Apoptosis/Necrosis) Cell_Damage->Cell_Death

Caption: General workflow of Photodynamic Therapy (PDT) using a thioxanthene photosensitizer.

References

An In-depth Technical Guide to 14h-Anthra[2,1,9-mna]thioxanthen-14-one and its Chemical Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 14h-Anthra[2,1,9-mna]thioxanthen-14-one. Due to the limited publicly available research on this specific molecule, this document also explores the broader class of thioxanthene and thioxanthone derivatives to offer context on their synthesis and potential biological activities, which may inform future research directions.

Core Molecular Data

This compound is a complex heterocyclic organic compound. Its fundamental molecular characteristics are summarized below.

PropertyValue
Molecular Weight 336.41 g/mol [1][2]
Molecular Formula C₂₃H₁₂OS[1][2]
CAS Number 16294-75-0[1][2][3][4]
Purity Typically ≥95%[3][5]
InChIKey NVNWZZLOQBHTCW-UHFFFAOYSA-N[1]

Synthesis of Related Thioxanthene Derivatives: A General Protocol

A general procedure for the synthesis of aminated tetracyclic thioxanthenes starts with a halogenated thioxanthen-9-one derivative. For instance, 1-chloro-4-propoxy-9H-thioxanthen-9-one can be used as a starting material. This is suspended with an appropriate guanidine or urea derivative in a solvent like methanol. The reaction is catalyzed by the addition of CuI and a base such as K₂CO₃, and then heated in a sealed flask.

Below is a diagram illustrating a generalized workflow for the synthesis of such derivatives.

G A Start with 1-chloro-4-propoxy-9H-thioxanthen-9-one B Add Guanidine/Urea Derivative, CuI, and K₂CO₃ in Methanol A->B C Heat Suspension (e.g., 100°C for 48h in sealed flask) B->C D Nucleophilic Aromatic Substitution (Ullmann C-N Coupling) C->D E Concerted Dehydrative Cyclization D->E F Formation of Tetracyclic Thioxanthene Product E->F G Purification and Characterization (NMR, HRMS) F->G

Generalized synthesis workflow for tetracyclic thioxanthenes.

Biological Activity of the Thioxanthene Class

It is important to note that the following information pertains to the broader class of thioxanthenes and thioxanthones, and not specifically to this compound. This information is provided to highlight the potential areas of investigation for this and related compounds.

Thioxanthones, which are bioisosteres of the naturally occurring xanthones, have been investigated for a range of biological activities. Studies have shown that some tetracyclic thioxanthene derivatives exhibit antitumor properties. For example, certain compounds in this class have displayed inhibitory effects on the growth of human tumor cell lines such as A375-C5 (melanoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer). Some of these compounds have shown GI₅₀ values below 10 µM for these cell lines.

Furthermore, a library of thioxanthones and tetracyclic thioxanthenes has been synthesized and screened for antimicrobial activity. These studies indicate that this class of compounds may also have potential as efflux pump inhibitors in bacteria.

The photophysical properties of some thioxanthene derivatives have also been studied. Certain compounds have been observed to accumulate intracellularly and act as fluorescent dyes, suggesting their potential as theranostic agents in cancer therapy.

Future Directions

The unique structure of this compound warrants further investigation to determine its biological activity and potential therapeutic applications. Based on the properties of related compounds, future research could focus on:

  • Synthesis and Characterization: Development and publication of a detailed synthesis protocol for this compound, followed by comprehensive spectroscopic characterization.

  • Biological Screening: Evaluation of its cytotoxic effects against a panel of cancer cell lines and its antimicrobial properties.

  • Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the underlying signaling pathways and molecular targets would be crucial.

  • Photophysical Properties: Investigation of its fluorescent properties to assess its potential as a bio-imaging agent or for photodynamic therapy.

The following diagram outlines a logical workflow for future research on this molecule.

G A Detailed Synthesis and Purification B Spectroscopic Characterization A->B C In Vitro Biological Screening (Antitumor, Antimicrobial) B->C D Active? C->D E Mechanism of Action Studies D->E Yes H No Significant Activity D->H No F Lead Optimization E->F G In Vivo Studies F->G

Proposed research workflow for this compound.

References

Understanding the Spectral Properties of Vat Black 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Black 25, also known as C.I. Vat Black 25 and Vat Olive T, is an anthraquinone-based vat dye.[1] While extensively used in the textile industry for dyeing cotton, silk, and wool fibers due to its excellent fastness properties, its spectral characteristics are not widely documented in scientific literature from a research or drug development perspective.[2][3][4] This guide provides a comprehensive framework for the systematic evaluation of the spectral properties of Vat Black 25. It outlines detailed experimental protocols for determining its absorption and emission characteristics and presents a logical workflow for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the photophysical properties of this and similar compounds for potential applications beyond textile dyeing.

Physicochemical Properties of Vat Black 25

A summary of the known physicochemical properties of Vat Black 25 is presented in Table 1. These properties are primarily sourced from chemical suppliers and textile industry literature.

PropertyValueReference
C.I. Name Vat Black 25[1]
CAS Number 4395-53-3[2][5]
Molecular Formula C45H20N2O5[1][5]
Molecular Weight 668.65 g/mol [1][5]
Appearance Tan or Brown-Black Powder[2][3]
Solubility Slightly soluble in quinoline and pyridine. Insoluble in ethanol, toluene, xylene, acetone.[6]

Experimental Protocols for Spectral Characterization

To thoroughly characterize the spectral properties of Vat Black 25, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorbance spectrum of Vat Black 25 to determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials:

  • Vat Black 25

  • Spectroscopy-grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or other suitable solvent in which the dye is soluble)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of Vat Black 25 and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Standard Solutions: Prepare a series of dilutions from the stock solution to create a range of concentrations (e.g., 1 µM to 50 µM).

  • Instrument Calibration: Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

  • Spectral Measurement:

    • Record the absorbance spectrum of each standard solution over a wavelength range of 200-800 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Plot a calibration curve of absorbance at λmax versus concentration.

    • According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'b' is the path length of the cuvette (1 cm) and 'c' is the concentration.

Fluorescence Spectroscopy

This protocol describes the measurement of the excitation and emission spectra of Vat Black 25 to determine its fluorescence properties.

Materials:

  • Vat Black 25 solutions (prepared as in section 3.1)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis absorption spectrum.

    • Scan the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 800 nm.

    • Identify the wavelength of maximum fluorescence emission (λem).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the λem determined from the emission spectrum.

    • Scan the excitation spectrum over a wavelength range from 200 nm up to the emission wavelength.

    • The resulting excitation spectrum should ideally overlap with the absorption spectrum.

  • Quantum Yield Determination (Optional):

    • The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield and similar absorption and emission properties.

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the Vat Black 25 solution and the standard solution.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of Workflows and Relationships

Experimental Workflow for Spectral Characterization

The following diagram illustrates the sequential workflow for the complete spectral characterization of Vat Black 25.

G A Sample Preparation (Vat Black 25 in suitable solvent) B UV-Vis Spectroscopy A->B D Fluorescence Spectroscopy A->D C Determine λmax and Molar Absorptivity (ε) B->C C->D Inform λex setting G Data Analysis and Reporting C->G E Determine Excitation and Emission Spectra (λex, λem) D->E F Quantum Yield Calculation (Optional) E->F E->G F->G

Caption: Workflow for the spectral characterization of Vat Black 25.

Conceptual Relationship of Spectral Properties

This diagram illustrates the relationship between absorbance, excitation, and emission spectra.

G Abs Absorption Spectrum (UV-Vis) Overlap Spectral Overlap Abs->Overlap Exc Excitation Spectrum (Fluorescence) Exc->Overlap Emi Emission Spectrum (Fluorescence) Overlap->Emi Stokes Shift

Caption: Relationship between spectral properties.

Data Presentation

All quantitative data obtained from the experimental procedures should be summarized in a structured table for clear comparison and analysis. An example template is provided below.

ParameterValueUnits
Solvent
λmax (Absorption) nm
Molar Absorptivity (ε) at λmax M⁻¹cm⁻¹
λex (Excitation) nm
λem (Emission) nm
Stokes Shift (λem - λex) nm
Fluorescence Quantum Yield (Φ)

Conclusion

While Vat Black 25 is a well-established industrial dye, its detailed photophysical properties remain largely unexplored in the broader scientific community. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically characterize its spectral properties. The outlined experimental protocols and workflows can be applied to generate high-quality, reproducible data, which is the first step in evaluating the potential of Vat Black 25 and similar compounds for novel applications in areas such as bio-imaging, sensing, and photodynamic therapy. The lack of existing data presents a unique opportunity for new research and discovery in this area.

References

An In-depth Technical Guide to the Solubility of 14H-Anthra[2,1,9-mna]thioxanthen-14-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 14H-Anthra[2,1,9-mna]thioxanthen-14-one, a compound also identified as C.I. Solvent Orange 63. The document details its solubility profile in various organic solvents, presents a standardized experimental protocol for solubility determination, and visualizes the workflow for these procedures. This information is critical for formulation development, analytical method design, and toxicological studies.

Core Compound Information

Compound Name: this compound Synonyms: Solvent Orange 63, Fluorescent Red GG CAS Number: 16294-75-0 Molecular Formula: C₂₃H₁₂OS Molecular Weight: 336.41 g/mol Chemical Structure: Anthraquinone Dye

Quantitative and Qualitative Solubility Data

Publicly available quantitative data on the solubility of this compound is limited. However, technical data sheets and chemical databases provide some valuable figures and qualitative descriptions. The following tables summarize the known solubility of this compound.

Quantitative Solubility Data

The following data represents the mass of the compound that can be dissolved in one liter of solvent at 20°C.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone201
Butyl Acetate201
Dichloromethane200.5
Ethyl Alcohol200.5
Methylbenzene (Toluene)200.3
Qualitative Solubility Profile

This table provides a general description of the compound's solubility in various organic solvents.

Organic SolventSolubility Description
WaterInsoluble
ChlorobenzeneSoluble
Benzyl AlcoholSoluble
TolueneSparingly Soluble
EthanolSparingly Soluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment
  • This compound (purity ≥ 95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system (optional, for higher precision)

Experimental Procedure

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.1 °C).

  • Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

Step 2: Sample Collection and Preparation

  • After the equilibration period, stop the shaking and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

  • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. The filter should also be pre-warmed to prevent precipitation of the solute.

  • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

Step 3: Quantification of Solute Concentration

The concentration of this compound in the diluted solution can be determined using UV-Vis spectrophotometry or HPLC.

  • UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method with an appropriate column and mobile phase to achieve good separation and peak shape for the compound.

    • Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the solubility, remembering to apply the dilution factor.

Data Analysis and Reporting

Solubility is typically reported in units of grams per liter (g/L) or moles per liter (mol/L). The experiment should be repeated at least three times to ensure the reproducibility of the results, and the final value should be reported as the mean ± standard deviation.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Isothermal Equilibration (Thermostatic Shaker) A->B Shake for 24-72h C Sedimentation of Excess Solid B->C Stand for >24h D Supernatant Withdrawal & Filtration (0.22 µm Syringe Filter) C->D E Serial Dilution of Saturated Solution D->E F Concentration Measurement (UV-Vis or HPLC) E->F G Data Analysis & Solubility Calculation F->G

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no publicly available scientific literature to suggest that this compound is involved in any specific biological signaling pathways. Its primary application is as a solvent dye in the plastics and coatings industries. Therefore, a signaling pathway diagram is not applicable to this compound based on current knowledge.

The logical relationship in the context of this compound's application is its dissolution in a solvent system for uniform coloration of a substrate. The following diagram illustrates this simple logical relationship.

G Logical Relationship of Solubilization for Application cluster_0 Solubilization Process A This compound (Solid Dye) C Homogeneous Solution (Dissolved Dye) A->C B Organic Solvent B->C D Application (e.g., Polymer Coloration) C->D

Caption: The process of dissolving the dye in a solvent for its application.

A Deep Dive into Thioxanthene-Based Compounds: A Theoretical and Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioxanthene, a sulfur-containing tricyclic aromatic compound, forms the structural backbone for a range of pharmacologically significant molecules.[1] Its derivatives have garnered considerable attention in medicinal chemistry, most notably as antipsychotic agents, but also for their potential in anticancer and anti-inflammatory therapies.[2][3][4][5][6] This technical guide provides an in-depth exploration of the theoretical and experimental studies of thioxanthene-based compounds, offering insights into their molecular interactions, biological activities, and the methodologies used to investigate them.

Core Concepts: From Molecular Structure to Therapeutic Action

The therapeutic efficacy of many thioxanthene derivatives, particularly in the context of psychosis, is linked to their ability to antagonize dopamine D2 receptors in the brain.[2] Structurally similar to phenothiazines, the replacement of the nitrogen atom in the central ring with a carbon atom connected by a double bond to the side chain gives rise to a distinct pharmacological profile.[1][2] Theoretical studies, including molecular docking and quantum chemical calculations, play a pivotal role in elucidating the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets.

Theoretical Studies: Unraveling Molecular Interactions

Computational approaches are instrumental in predicting the binding affinities and modes of interaction between thioxanthene-based compounds and their target proteins. These in silico methods offer a rational basis for drug design and repurposing.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For instance, studies have investigated the interaction of 9H-thioxanthene derivatives with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), both implicated in cancer.[7] The binding energies and interacting amino acid residues provide crucial information for optimizing lead compounds.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of thioxanthene derivatives.[8] These calculations can interpret electronic absorption spectra and provide insights into the stability and reactivity of these molecules.[8][9][10]

Experimental Validation: Synthesis and Biological Evaluation

Theoretical predictions are substantiated through rigorous experimental work, encompassing chemical synthesis and a battery of biological assays.

Chemical Synthesis

The synthesis of thioxanthene derivatives often involves multi-step reactions. A common precursor is 9H-thioxanthen-9-one, which can be modified through various reactions, such as Grignard reactions to introduce different substituents.[3][5] Another approach involves the nucleophilic aromatic substitution on a chloro-substituted thioxanthenone to introduce amine functionalities, leading to the formation of tetracyclic structures.[11]

Biological Assays

The biological activity of synthesized thioxanthene compounds is assessed through a variety of in vitro assays:

  • Anticancer Activity: The cytotoxic effects of these compounds are evaluated against various cancer cell lines, such as HeLa (cervical cancer), Hep G2 (liver cancer), and Caco-2 (colon cancer).[3][5] The half-maximal inhibitory concentration (IC50) or the concentration required to reduce cell growth by 50% (GI50) are key quantitative measures.[3][5][11][12]

  • Enzyme Inhibition Assays: The inhibitory potential against specific enzymes like COX-1 and COX-2 (relevant to inflammation) and cholinesterases (implicated in Alzheimer's disease) is determined.[3][5][13]

  • Antioxidant Activity: The capacity of these compounds to scavenge free radicals is also investigated.[3][4][5][6]

  • Receptor Binding Assays: For antipsychotic applications, competitive radioligand binding assays are used to determine the binding affinity of thioxanthene derivatives for dopamine D2 receptors.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on thioxanthene-based compounds.

Table 1: In Silico Molecular Docking Data of 9H-Thioxanthene Drugs [7]

Target ProteinDrugBinding Energy (kcal/mol)Interacting Amino Acid Residues
VEGFR-2 Drug 1-8.5Cys919, His879, Glu885, Asp1046, Phe1047
Drug 2-8.9Cys919, His879, Glu885, Asp1046, Phe1047
Drug 3-7.1Cys919, His879, Glu885, Asp1046, Phe1047
Drug 4-8.7Cys919, His879, Glu885, Asp1046, Phe1047
COX-2 Drug 1-7.6Not specified
Drug 2-8.0Not specified
Drug 3-6.2Not specified
Drug 4-7.9Not specified

Table 2: Anticancer Activity of Thioxanthene Derivatives

CompoundCell LineIC50 / GI50 (µM)Reference
Compound 1HeLa0.213[5]
Compound 2Hep G20.1613[3][4][5][6]
Compound 3Caco-20.0096[3][4][5][6]
Compound 4Caco-20.0246[3]
Tetracyclic Thioxanthene 11A375-C5, MCF-7, NCI-H4605 - 7[12]
Tetracyclic Thioxanthene 14A375-C5, MCF-7, NCI-H4608 - 11[12]

Table 3: Enzyme Inhibition and Antioxidant Activity of Thioxanthene Derivatives

CompoundActivityIC50 (nM)Reference
Compound 4Antioxidant15.44[3][4][5][6]
Compound 7COX-2 Inhibition4.37[3][4][5][6]
Xanthene-based thiosemicarbazonesAChE Inhibition4200 - 62000[13]
Xanthene-based thiosemicarbazonesBChE Inhibition64000 - 315000[13]

Detailed Methodologies

This section provides an overview of the key experimental and computational protocols cited in the literature.

Molecular Docking Protocol[7]
  • Protein and Ligand Preparation: The 3D crystal structures of the target proteins (e.g., VEGFR-2, COX-2) are downloaded from the Protein Data Bank. The structures are prepared using software like AutoDock Tools, which involves removing water molecules, adding polar hydrogens, and assigning charges. The 3D structures of the thioxanthene-based ligands are optimized.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.

  • Docking Simulation: The docking is performed using software like AutoDock Vina. The program explores different conformations and orientations of the ligand within the grid box and calculates the binding energy for each pose.

  • Analysis of Results: The results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.

Synthesis of Tertiary Alcohols from Thioxanthenone[3][5]
  • Reaction Setup: 1 mmol of 9H-thioxanthen-9-one is dissolved in a suitable solvent (e.g., DCM or THF).

  • Grignard Reagent Addition: 2 mmol of a Grignard reagent (e.g., benzyl magnesium chloride or phenyl magnesium chloride) is added to the solution.

  • Reaction and Quenching: The reaction mixture is stirred, and the progress is monitored. Upon completion, the reaction is quenched.

  • Purification: The product is purified using appropriate techniques, such as column chromatography, to yield the desired tertiary alcohol derivative.

Synthesis of Cysteine-Coupled Thioxanthene Analogues[14]
  • Dissolution: 1 mmol of L-cysteine and 1 mmol of the corresponding tertiary thioxanthene alcohol are dissolved in acetic acid.

  • Catalyst Addition: Boron trifluoride diethyl etherate is added dropwise as a catalyst at 0 °C.

  • Reaction: The mixture is agitated for two hours at 0 °C, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Termination: The reaction is terminated by adding a solution of sodium acetate and water.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor[2]
  • Materials: Cell membranes expressing human dopamine D2 receptors, a radioligand (e.g., [3H]-Spiperone), the thioxanthene test compound at various concentrations, and assay buffer are required.

  • Incubation: The cell membranes, radioligand, and the test compound are incubated together in the assay buffer.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

Visualizing Pathways and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental processes.

Thioxanthene_Antipsychotic_Action Thioxanthene Thioxanthene Derivative D2_Receptor Dopamine D2 Receptor (GPCR) Thioxanthene->D2_Receptor Antagonism G_Protein Gi/o Protein D2_Receptor->G_Protein Inhibits activation AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production AC->cAMP Reduces Downstream Downstream Signaling cAMP->Downstream Modulates Effect Therapeutic Effect Downstream->Effect

Caption: Dopamine D2 Receptor Antagonism by Thioxanthenes.

Drug_Discovery_Workflow cluster_0 Computational Phase cluster_1 Experimental Phase cluster_2 Preclinical & Clinical Phase Docking Molecular Docking (e.g., AutoDock Vina) ADME ADME/Tox Prediction Docking->ADME QM Quantum Chemical Calculations (DFT) QM->ADME Synthesis Chemical Synthesis ADME->Synthesis Purification Purification & Characterization Synthesis->Purification Bioassays Biological Assays (in vitro) Purification->Bioassays InVivo In Vivo Studies Bioassays->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Thioxanthene Drug Discovery and Development Workflow.

Conclusion and Future Directions

The study of thioxanthene-based compounds is a vibrant area of research with significant therapeutic potential. Theoretical studies provide a powerful framework for understanding their mechanism of action and for the rational design of new derivatives. These computational insights, when coupled with robust experimental validation, pave the way for the development of novel drugs. Future research will likely focus on creating more specific and potent analogues with improved pharmacokinetic profiles.[4][6] The exploration of novel therapeutic applications for this versatile scaffold, guided by a synergistic combination of computational and experimental approaches, holds great promise for addressing unmet medical needs.

References

Introduction: The Significance of Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of Vat Black 25

Vat Black 25 (C.I. 69525) is a complex anthraquinone vat dye prized for its exceptional fastness properties on cellulosic fibers. As a member of the vat dye class, it is chemically intricate and water-insoluble in its pigmentary form, requiring a specialized reduction and oxidation process for application. This guide provides a comprehensive overview of the historical context of its discovery, its chemical synthesis, technical properties, and the experimental protocols central to its manufacture and use. It is intended for researchers and professionals in the fields of dye chemistry and textile science.

Historical Context: The Era of Synthetic Vat Dyes

The history of Vat Black 25 is intrinsically linked to the groundbreaking developments in synthetic dye chemistry at the turn of the 20th century. The journey began with the ancient use of natural vat dyes like indigo, which was used for over 4,000 years.[1] The modern era of vat dyes was ushered in by the Industrial Revolution, which created a demand for more consistent and cost-effective colorants.[1]

A pivotal moment occurred in 1901 when René Bohn, a chemist at BASF in Germany, synthesized Indanthrene blue from 2-aminoanthraquinone.[2][3] This was the first synthetic anthraquinone vat dye, and its discovery opened a major new field in organic chemistry, leading to the development of a vast spectrum of highly stable and lightfast dyes.[3] Following this innovation, companies like Bayer and Ciba entered the market, and by the 1930s, a complete range of vat dye colors had been developed.[3] The production of these dyes, including Vat Black 25, became widespread in the United States and Europe, transforming the textile industry.[2]

Discovery and Synthesis of Vat Black 25

Vat Black 25 is a complex anthraquinone derivative.[4] Its synthesis involves a multi-step process requiring high-temperature reactions in organic solvents.[2]

The primary manufacturing method involves two key intermediates: 1-Aminoanthracene-9,10-dione and 3,9-Dibromo-7H-benzo[de]anthracen-7-one.[4][5] The process is a condensation reaction followed by a cyclization step.[4][5] Initially, two molecules of 1-Aminoanthracene-9,10-dione are condensed with 3,9-Dibromo-7H-benzo[de]anthracen-7-one.[4][5] This reaction is typically carried out in a high-boiling solvent such as naphthalene, in the presence of copper oxide as a catalyst and sodium carbonate.[4][5] The intermediate product is then subjected to cyclization using a strong base like potassium hydroxide in boiling isobutanol to yield the final Vat Black 25 molecule.[4][5]

An improved, more environmentally friendly method has been developed, which utilizes triethylene glycol as the solvent instead of butanol.[6] This alternative process is easier to control, allows for a higher recovery rate of raw materials, and reduces production costs and environmental pollution.[6]

Technical Data Summary

The chemical and physical properties of Vat Black 25 are summarized below. The dye is known for its excellent resistance to various environmental and chemical factors, making it highly durable for textile applications.

PropertyValueReferences
C.I. Name Vat Black 25, C.I. 69525[4][7][8]
CAS Number 4395-53-3[4][7]
Molecular Formula C₄₅H₂₀N₂O₅[4][7]
Molecular Weight 668.65 g/mol [4][7]
Appearance Brown to Black Powder[4][7][8][9]
Shade Brownish light grey[4][9]
Solubility Insoluble in water, ethanol, toluene. Slightly soluble in pyridine and quinoline.[8][10]
Leuco Form Color Alkaline Reduction: Grey; Acid Reduction: Dark Olive[4][9][11]
Light Fastness (Xenon Arc, Grade 1-8) 7-8[7][12]
Soaping Fastness (Fading, Grade 1-5) 4-5[7]
Soaping Fastness (Staining, Grade 1-5) 5[7]
Chlorine Fastness (Grade 1-5) 4[7]
Oxygen Fastness (Grade 1-5) 4-5[7]
Ironing Fastness (Grade 1-5) 4-5[7]
Perspiration Fastness (Staining, Grade 1-5) 4-5[7]

Experimental Protocols

Synthesis of Vat Black 25 (Traditional Method)

This protocol describes the laboratory-scale synthesis based on the established manufacturing process.[4][5]

  • Condensation:

    • In a reaction vessel equipped with a reflux condenser and stirrer, combine 1-Aminoanthracene-9,10-dione (2 molar equivalents) and 3,9-Dibromo-7H-benzo[de]anthracen-7-one (1 molar equivalent) in a high-boiling solvent like naphthalene.

    • Add copper (I) oxide as a catalyst and sodium carbonate as an acid scavenger.

    • Heat the mixture to the boiling point of naphthalene and maintain reflux with constant stirring until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool. The intermediate product will precipitate.

    • Filter the crude intermediate and wash with a suitable solvent to remove unreacted starting materials and byproducts.

  • Cyclization:

    • Suspend the dried intermediate in isobutanol.

    • Add potassium hydroxide to the suspension.

    • Heat the mixture to reflux and maintain for several hours to facilitate the intramolecular cyclization.

    • After the reaction is complete, cool the mixture.

    • The crude Vat Black 25 is isolated by filtration.

  • Purification and Finishing:

    • The crude product is subjected to an oxidation step. The material is suspended in water and air is bubbled through the heated suspension (70-80°C) for several hours.[6]

    • The oxidized dye is then filtered, washed with water until neutral, and dried.[6][13]

    • The final product is a fine powder.

Application Protocol: Vat Dyeing of Cotton

This protocol outlines the general procedure for applying Vat Black 25 to cotton fabric.[14][15]

  • Vatting (Reduction):

    • Prepare a dyebath containing water, a dispersing agent, and the Vat Black 25 powder.

    • Add a reducing agent, most commonly sodium dithionite (Na₂S₂O₄), and an alkali, such as sodium hydroxide (NaOH).[14]

    • Heat the dyebath (typically to 50-60°C) to facilitate the reduction of the insoluble dye into its water-soluble leuco form.[14] The solution will change color, indicating the formation of the leuco-vat.

  • Dyeing:

    • Immerse the cotton material into the prepared dyebath.

    • Maintain the temperature and agitate the material for a set period (e.g., 30-60 minutes) to allow for the penetration and absorption of the soluble leuco dye into the cotton fibers.

  • Oxidation:

    • Remove the dyed material from the bath and expose it to atmospheric oxygen. This can be accelerated by using chemical oxidizing agents like hydrogen peroxide or sodium perborate in a fresh bath.

    • During oxidation, the soluble leuco dye is converted back to its original insoluble pigment form, trapping it inside the fiber.[15] This step develops the final color and ensures high fastness.

  • Soaping:

    • The dyed fabric is subjected to a final washing step at a high temperature (near boiling) with soap or a synthetic detergent.[15]

    • This "soaping" process removes any loose surface dye, helps the dye molecules to crystallize within the fiber, and stabilizes the final shade.[15]

    • Rinse thoroughly and dry.

Visualization of Synthesis Pathway

The following diagram illustrates the chemical synthesis route for Vat Black 25, starting from the key reactants and proceeding through condensation and cyclization steps.

G cluster_reactants Starting Materials cluster_process Synthesis Process cluster_product Final Product A 1-Aminoanthracene-9,10-dione (2 eq) C Condensation (Solvent: Naphthalene Catalyst: CuO, Na₂CO₃) A->C B 3,9-Dibromo-7H-benzo[de]anthracen-7-one B->C D Intermediate Product (Dianthraquinonylamino-benzanthrone) C->D Formation E Cyclization (Solvent: Isobutanol Base: KOH) D->E F Vat Black 25 (C.I. 69525) E->F Ring Closure

Caption: Synthesis pathway of Vat Black 25.

Applications

Vat Black 25 is primarily used for dyeing cotton fibers, where it exhibits good affinity and levelness.[4][9][16] It is suitable for suspension pad dyeing and is often used to produce dark grey and variegated shades.[4][9] The dye can also be applied to other natural and regenerated cellulosic fibers, as well as silk and wool.[4][10][16] Due to its application properties, it is generally not used for printing processes.[4][9]

References

In-depth Technical Guide: Health and Safety Data for 14H-Anthra[2,1,9-mna]thioxanthen-14-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the health and safety of 14H-Anthra[2,1,9-mna]thioxanthen-14-one (CAS No: 16294-75-0). A notable lack of comprehensive toxicological data in peer-reviewed literature and public databases necessitates a cautious approach to handling this compound. The information presented should be used as a guide and not as a substitute for a comprehensive risk assessment conducted by qualified professionals.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided below. It is important to note that detailed experimental data on properties such as melting point, boiling point, and water solubility are not consistently reported across public sources.

PropertyValueSource
CAS Number 16294-75-0[1][2]
Molecular Formula C₂₃H₁₂OS[2]
Molecular Weight 336.41 g/mol [2]
Physical Appearance Not consistently reported-
Density 1.417 g/cm³[3]

Health and Safety Data

The health and safety information for this compound is primarily derived from Safety Data Sheets (SDS) provided by chemical suppliers. A critical finding is the conflicting hazard classifications reported by different sources.

GHS Hazard Classification

There is a significant discrepancy in the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications provided by various suppliers. This suggests a lack of standardized and comprehensive toxicological testing.

Classification 1: Hazardous

One supplier classifies the compound as hazardous with the following statements[1]:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Classification 2: Not Classified as Hazardous

In contrast, other suppliers state that the substance does not meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008.[2] Another source also indicates no known significant effects or critical hazards.

Due to these conflicting classifications, it is imperative to handle this compound with a high degree of caution, assuming it to be potentially hazardous until more definitive data becomes available.

Toxicological Data Summary

A comprehensive search of scientific literature and toxicological databases did not yield any quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values. Furthermore, no studies on genotoxicity, carcinogenicity, or reproductive toxicity were found. The absence of this critical information prevents a detailed assessment of the substance's toxicological profile.

Experimental Protocols

A thorough literature search did not reveal any published experimental studies detailing the methodologies used to assess the health and safety of this compound. Therefore, detailed experimental protocols for key experiments cannot be provided.

Signaling Pathways and Mechanism of Action

There is no publicly available information on the biological activity, mechanism of action, or any associated signaling pathways for this compound. Consequently, the mandatory visualization of signaling pathways cannot be created.

Handling and Safety Precautions

Given the conflicting safety data and the overall lack of comprehensive toxicological information, the following precautionary measures are recommended when handling this compound. These are based on standard laboratory safety practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Respiratory Protection: Use a certified respirator if ventilation is inadequate or if handling the compound as a powder.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

  • If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The logical workflow for assessing the health and safety of a chemical compound is outlined below.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Risk Characterization & Management Literature_Search Literature Search (e.g., PubMed, Scopus) Hazard_ID Hazard Identification Literature_Search->Hazard_ID Database_Search Database Search (e.g., PubChem, ECHA) Database_Search->Hazard_ID SDS_Review Supplier SDS Review SDS_Review->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization Safe_Handling Safe Handling Procedures Risk_Characterization->Safe_Handling Regulatory_Compliance Regulatory Compliance Risk_Characterization->Regulatory_Compliance

Chemical Safety Assessment Workflow

Conclusion

The available health and safety data for this compound is limited and presents conflicting hazard classifications. The absence of in-depth toxicological studies, including quantitative data and investigations into its biological mechanisms, means that a comprehensive risk profile cannot be established at this time. Researchers, scientists, and drug development professionals are strongly advised to treat this compound as potentially hazardous and to implement stringent safety protocols during handling and experimentation. Further toxicological research is required to fully characterize the health and safety profile of this substance.

References

The Core Chemistry of Polycyclic Aromatic Hydrocarbons: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Structure, Reactivity, and Biological Interactions of Polycyclic Aromatic Hydrocarbons for Scientific and Drug Development Professionals.

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Ubiquitous in the environment as products of incomplete combustion of organic materials, PAHs are of significant interest to researchers in environmental science, materials science, and pharmacology due to their unique electronic properties and potent biological activities, including carcinogenicity. This technical guide provides a comprehensive overview of the fundamental chemistry of PAHs, with a focus on their structure, bonding, reactivity, and spectroscopic properties, as well as their metabolic pathways and toxicological implications.

Structure and Bonding in Polycyclic Aromatic Hydrocarbons

The defining structural feature of PAHs is the fusion of multiple benzene rings, which can be arranged in linear, angular, or clustered formations. This fusion results in a planar or near-planar molecular geometry, a consequence of the sp² hybridization of the carbon atoms. The delocalized π-electron system extending over the entire molecule is responsible for the characteristic aromaticity and stability of these compounds.

The extent of this delocalization and the resulting stability can be quantified by resonance energy, which is the difference in energy between the actual molecule and a hypothetical structure with localized double bonds.

Physicochemical Properties of Common PAHs

The physicochemical properties of PAHs, such as molecular weight, water solubility, melting point, and the octanol-water partition coefficient (Kow), vary significantly with the number and arrangement of the aromatic rings.[1][2][3][4][5] Generally, as the molecular weight increases, water solubility decreases, and lipophilicity (indicated by a higher Kow) increases.[2] These properties are critical in determining the environmental fate and bioavailability of PAHs.

PAH NameMolecular FormulaMolecular Weight ( g/mol )Water Solubility (mg/L)Melting Point (°C)log Kow
NaphthaleneC₁₀H₈128.1731.780.23.37
AcenaphthyleneC₁₂H₈152.193.9392.53.92
AcenaphtheneC₁₂H₁₀154.213.4395.33.92
FluoreneC₁₃H₁₀166.221.86116.04.18
PhenanthreneC₁₄H₁₀178.231.15100.04.57
AnthraceneC₁₄H₁₀178.230.045216.04.54
FluorantheneC₁₆H₁₀202.250.26111.05.22
PyreneC₁₆H₁₀202.250.132156.05.18
Benz[a]anthraceneC₁₈H₁₂228.290.014158.05.91
ChryseneC₁₈H₁₂228.290.002254.05.91
Benzo[b]fluorantheneC₂₀H₁₂252.310.0015168.06.04
Benzo[k]fluorantheneC₂₀H₁₂252.310.0008217.06.04
Benzo[a]pyreneC₂₀H₁₂252.310.0038179.06.13
Indeno[1,2,3-cd]pyreneC₂₂H₁₂276.330.00019164.06.74
Dibenz[a,h]anthraceneC₂₂H₁₄278.350.0005266.06.90
Benzo[ghi]peryleneC₂₂H₁₂276.330.00026278.06.50
Carbon-Carbon Bond Lengths in PAHs

Unlike benzene, the carbon-carbon bond lengths in PAHs are not all equivalent. The degree of bond fixation, where some bonds have more double-bond character than others, is a key feature of their electronic structure. Aromatic molecules generally have average C-C bond lengths of 1.41 Å or less, while aliphatic compounds have bond lengths of 1.50 Å or more.[6][7]

PAHBondBond Length (Å)
NaphthaleneC1-C21.361
C2-C31.421
C1-C8a1.425
C4a-C8a1.410
AnthraceneC1-C21.372
C2-C31.419
C9-C9a1.400
C4a-C9a1.428
Pyrenea1.363
b1.434
c1.436
d1.423
e1.445
Coronenea1.429
b1.431
c1.368
Ovalenea1.427
b1.435
c1.430
d1.370
e1.422
f1.431
g1.429

Note: Bond designations (a, b, c, etc.) correspond to symmetry-non-equivalent bonds as reported in the literature.[8]

Resonance Energy of PAHs

The resonance energy of a PAH is a measure of its thermodynamic stability due to electron delocalization. It is generally observed that the resonance energy per π-electron (REPE) is a useful metric for comparing the aromaticity of different PAHs.

CompoundResonance Energy (kcal/mol)Number of π ElectronsREPE (kcal/mol per π electron)
Benzene3666.0
Naphthalene61106.1
Anthracene84146.0
Phenanthrene92146.6

Data compiled from various educational resources.[9][10]

Reactivity of Polycyclic Aromatic Hydrocarbons

PAHs undergo a variety of chemical reactions, with their reactivity being highly dependent on their electronic structure and the specific reaction conditions. Electrophilic aromatic substitution is a common reaction pathway, with the position of substitution being dictated by the relative stability of the resulting carbocation intermediates.

Oxidation and reduction reactions are also important aspects of PAH chemistry. Oxidation can lead to the formation of quinones and other oxygenated derivatives, which are often implicated in the toxic effects of these compounds.

Spectroscopic Properties of PAHs

The extensive conjugated π-electron systems in PAHs give rise to characteristic absorption and emission spectra, making UV-Vis and fluorescence spectroscopy powerful tools for their detection and characterization.

UV-Vis Absorption and Fluorescence Emission

PAHs exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of the absorption bands are highly dependent on the size and topology of the PAH. Many PAHs are also highly fluorescent, emitting light at longer wavelengths after being excited by UV radiation. This property is exploited in highly sensitive analytical methods.

PAHSolventAbsorption Maxima (nm)Emission Maxima (nm)
NaphthaleneAcetonitrile221, 275, 312322, 336
AcenaphtheneAcetonitrile228, 289, 322323, 338, 354
FluoreneAcetonitrile261, 301305, 315
PhenanthreneAcetonitrile251, 292, 345348, 364
AnthraceneAcetonitrile252, 356, 375379, 401, 424
FluorantheneAcetonitrile236, 287, 357462
PyreneAcetonitrile241, 273, 335373, 383, 393
Benz[a]anthraceneAcetonitrile287, 385387, 409
ChryseneAcetonitrile267, 320, 362364, 384
Benzo[b]fluorantheneAcetonitrile257, 297, 348422, 447
Benzo[k]fluorantheneAcetonitrile265, 304, 401405, 428
Benzo[a]pyreneAcetonitrile297, 384405, 428, 452
Indeno[1,2,3-cd]pyreneAcetonitrile277, 333, 436440, 500
Dibenz[a,h]anthraceneAcetonitrile297, 392396, 418
Benzo[ghi]peryleneAcetonitrile299, 382, 407408, 419

Data compiled from various analytical application notes and research articles.[11][12][13]

Metabolism and Toxicity of Polycyclic Aromatic Hydrocarbons

The biological activity of PAHs is intrinsically linked to their metabolism. While some PAHs are relatively inert, others can be metabolically activated to highly reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and cancer.[14]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key pathway in the metabolism and toxicity of many PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that, upon binding to a PAH, translocates to the nucleus and promotes the expression of a battery of genes, including those encoding for cytochrome P450 enzymes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR_complex AhR-HSP90-XAP2-p23 (Inactive Complex) PAH->AhR_complex Binding Metabolism PAH Metabolism (Bioactivation/Detoxification) PAH->Metabolism Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Dimerization ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Gene Transcription CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein Cytochrome P450 1A1 CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->Metabolism

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Metabolic Activation and Detoxification

Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, are key players in the metabolic activation of PAHs. They catalyze the formation of epoxides, which can then be converted to dihydrodiols and subsequently to highly carcinogenic diol epoxides. These diol epoxides can form covalent adducts with DNA, leading to mutations and the initiation of cancer. Concurrently, other metabolic pathways involving enzymes such as glutathione S-transferases and UDP-glucuronosyltransferases work to detoxify PAHs by converting them into more water-soluble and excretable metabolites.

PAH_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) PAH Parent PAH Epoxide PAH Epoxide PAH->Epoxide CYP450 Diol PAH Dihydrodiol Epoxide->Diol Epoxide Hydrolase Conjugates Water-Soluble Conjugates (e.g., Glutathione, Glucuronide) Epoxide->Conjugates GST Diol_Epoxide PAH Diol Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide CYP450 Diol->Conjugates UGT DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding Excretion Excretion Conjugates->Excretion Mutation Mutation & Cancer DNA_Adducts->Mutation Leads to

General Metabolic Pathways of PAHs.
Carcinogenicity Classification of PAHs

The International Agency for Research on Cancer (IARC) has classified several PAHs based on their carcinogenic potential to humans. This classification is crucial for risk assessment and regulatory purposes.[15][16][17][18]

PAHIARC Carcinogenicity Classification
Benzo[a]pyreneGroup 1 (Carcinogenic to humans)
Dibenz[a,h]anthraceneGroup 2A (Probably carcinogenic to humans)
Benz[a]anthraceneGroup 2B (Possibly carcinogenic to humans)
Benzo[b]fluorantheneGroup 2B (Possibly carcinogenic to humans)
Benzo[k]fluorantheneGroup 2B (Possibly carcinogenic to humans)
ChryseneGroup 2B (Possibly carcinogenic to humans)
Indeno[1,2,3-cd]pyreneGroup 2B (Possibly carcinogenic to humans)
NaphthaleneGroup 2B (Possibly carcinogenic to humans)
AnthraceneGroup 3 (Not classifiable as to its carcinogenicity to humans)
FluorantheneGroup 3 (Not classifiable as to its carcinogenicity to humans)
FluoreneGroup 3 (Not classifiable as to its carcinogenicity to humans)
PhenanthreneGroup 3 (Not classifiable as to its carcinogenicity to humans)
PyreneGroup 3 (Not classifiable as to its carcinogenicity to humans)

Experimental Protocols for PAH Analysis

Accurate and sensitive analytical methods are essential for the detection and quantification of PAHs in various matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or UV detection are the most commonly employed techniques.

General Workflow for PAH Analysis

A typical workflow for the analysis of PAHs in an environmental or biological sample involves several key steps: sample collection, extraction, cleanup, and instrumental analysis.

PAH_Analysis_Workflow Sample_Collection Sample Collection (e.g., soil, water, air, tissue) Extraction Extraction (e.g., Soxhlet, SPE, LLE) Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., Column Chromatography) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or HPLC-FLD/UV) Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General Experimental Workflow for PAH Analysis.
Detailed Protocol for GC-MS Analysis of PAHs in Soil

This protocol provides a general outline for the determination of PAHs in soil samples using GC-MS.

1. Sample Preparation and Extraction:

  • Air-dry the soil sample and sieve to remove large debris.

  • Accurately weigh approximately 10 g of the homogenized soil into an extraction thimble.

  • Add a surrogate standard solution to the soil to monitor extraction efficiency.

  • Place the thimble in a Soxhlet extractor and extract with a suitable solvent (e.g., a mixture of hexane and acetone) for 16-24 hours.

  • Alternatively, use pressurized fluid extraction (PFE) or microwave-assisted extraction (MAE) for faster extraction times.

2. Extract Cleanup:

  • Concentrate the extract to a small volume using a rotary evaporator.

  • Perform a cleanup step to remove interfering compounds using solid-phase extraction (SPE) with a silica or Florisil cartridge.

  • Elute the PAHs from the cartridge with an appropriate solvent mixture.

  • Concentrate the cleaned extract to a final volume of 1 mL.

3. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Injection: Inject 1-2 µL of the final extract into the GC.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 320°C) and hold.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Use an internal standard calibration method. A calibration curve is generated by analyzing standards of known concentrations containing the internal standard.

Detailed Protocol for HPLC-FLD Analysis of PAHs in Edible Oil

This protocol outlines a method for the analysis of PAHs in edible oil samples using HPLC with fluorescence detection.

1. Sample Preparation and Extraction:

  • Dissolve a known amount of the oil sample (e.g., 1 g) in a non-polar solvent like hexane.

  • Add an internal standard solution.

  • Perform a liquid-liquid extraction (LLE) with a polar solvent immiscible with hexane, such as dimethylformamide (DMF) or acetonitrile, to partition the PAHs into the polar phase.

  • Repeat the extraction multiple times.

2. Extract Cleanup:

  • Combine the polar extracts and back-extract with hexane to remove residual lipids.

  • Concentrate the extract and perform cleanup using a silica gel or Florisil SPE cartridge.

  • Elute the PAHs with a suitable solvent.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

3. HPLC-FLD Analysis:

  • Instrument: High-performance liquid chromatograph with a fluorescence detector.

  • Column: A C18 reversed-phase column specifically designed for PAH analysis is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile is typically employed.

  • Injection: Inject a defined volume of the final extract.

  • Fluorescence Detector: Program the excitation and emission wavelengths to change during the chromatographic run to optimize the detection of each PAH as it elutes from the column.

  • Quantification: Use an internal standard calibration method by generating a calibration curve from standards of known concentrations.

Conclusion

The fundamental chemistry of polycyclic aromatic hydrocarbons is a rich and complex field with significant implications for environmental science, toxicology, and drug development. A thorough understanding of their structure, reactivity, and metabolic pathways is essential for assessing their environmental impact, elucidating their mechanisms of toxicity, and exploring their potential applications. The methodologies and data presented in this technical guide provide a solid foundation for researchers and professionals working with these important compounds. Continued research into the nuanced aspects of PAH chemistry will undoubtedly lead to further advancements in these critical areas.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 14H-Anthra[2,1,9-mna]thioxanthen-14-one from 1-Aminoanthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 14H-Anthra[2,1,9-mna]thioxanthen-14-one, a complex heterocyclic compound, starting from the readily available 1-aminoanthraquinone. The synthesis involves a three-step reaction sequence: (1) diazotization of 1-aminoanthraquinone, (2) a subsequent Sandmeyer-type reaction with thiosalicylic acid to form the key intermediate, 1-(2'-carboxyphenylthio)anthraquinone, and (3) an intramolecular Friedel-Crafts acylation to yield the final product. This protocol is designed to provide researchers in organic synthesis, medicinal chemistry, and materials science with a comprehensive guide for the preparation of this and structurally related thioxanthenone derivatives.

Introduction

Anthraquinone derivatives are a well-established class of compounds with diverse applications, ranging from dyes and pigments to pharmaceuticals. The fusion of an anthraquinone core with a thioxanthene moiety to form this compound results in a rigid, planar, and electron-rich heterocyclic system. Such structures are of significant interest in the development of novel functional materials, including organic semiconductors, fluorescent probes, and photosensitizers, as well as potential scaffolds for pharmacologically active agents. The synthetic route detailed herein provides a logical and accessible pathway to this complex molecule from a common starting material.

Overall Synthetic Scheme

The synthesis of this compound from 1-aminoanthraquinone is accomplished in three sequential steps, as illustrated in the reaction pathway below.

Synthetic Pathway A 1-Aminoanthraquinone B Anthraquinone-1-diazonium salt A->B Step 1: Diazotization NaNO₂, H₂SO₄, 0-5 °C C 1-(2'-Carboxyphenylthio)anthraquinone B->C Step 2: Sandmeyer-type Reaction Thiosalicylic acid, Cu(I) catalyst D This compound C->D Step 3: Intramolecular Friedel-Crafts Acylation Lewis Acid or Strong Acid

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Diazotization of 1-Aminoanthraquinone

This protocol describes the conversion of 1-aminoanthraquinone to its corresponding diazonium salt. Due to the reduced basicity of the amino group in the anthraquinone system, the diazotization is performed in a strong acidic medium.

Materials:

  • 1-Aminoanthraquinone

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

  • Ice-salt bath

Procedure:

  • In the three-necked round-bottom flask, carefully add 1-aminoanthraquinone (1.0 eq) to concentrated sulfuric acid, ensuring the temperature is maintained below 20 °C with an ice bath.

  • Stir the mixture until all the 1-aminoanthraquinone has dissolved to form a clear solution.

  • Cool the solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of concentrated sulfuric acid.

  • Slowly add the sodium nitrite solution dropwise to the 1-aminoanthraquinone solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure complete diazotization.

  • The resulting solution containing the anthraquinone-1-diazonium salt is used directly in the next step without isolation.

Reactant/ReagentMolar RatioKey Parameters
1-Aminoanthraquinone1.0-
Concentrated H₂SO₄SolventTemperature: < 20 °C (dissolution), 0-5 °C (reaction)
Sodium Nitrite1.1Slow, dropwise addition
Reaction Time -1-2 hours post-addition
Expected Product -Anthraquinone-1-diazonium salt solution

Table 1: Quantitative data and key parameters for the diazotization of 1-aminoanthraquinone.

Step 2: Sandmeyer-type Reaction to form 1-(2'-Carboxyphenylthio)anthraquinone

This step involves the copper-catalyzed reaction of the in situ generated anthraquinone-1-diazonium salt with thiosalicylic acid (2-mercaptobenzoic acid) to form the thioether intermediate.

Materials:

  • Anthraquinone-1-diazonium salt solution (from Step 1)

  • Thiosalicylic acid

  • Copper(I) salt (e.g., CuCl or CuBr)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized Water

Equipment:

  • Large beaker or flask for the reaction

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a separate beaker, dissolve thiosalicylic acid (1.2 eq) in an aqueous solution of sodium hydroxide to form the sodium thiophenolate.

  • Cool this solution to 0-5 °C.

  • To the thiophenolate solution, add a catalytic amount of a copper(I) salt.

  • Slowly and carefully, add the cold anthraquinone-1-diazonium salt solution from Step 1 to the stirred thiophenolate solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • The crude 1-(2'-carboxyphenylthio)anthraquinone can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol.

Reactant/ReagentMolar RatioKey Parameters
Anthraquinone-1-diazonium salt1.0Used in situ
Thiosalicylic acid1.2-
Copper(I) saltCatalytic-
Reaction Temperature -< 10 °C (addition), then room temperature
Reaction Time -Several hours (until N₂ evolution ceases)
Expected Yield -Moderate to good

Table 2: Quantitative data and key parameters for the Sandmeyer-type reaction.

Step 3: Intramolecular Friedel-Crafts Acylation to yield this compound

The final step is the cyclization of the thioether-carboxylic acid intermediate to form the target thioxanthenone via an intramolecular electrophilic aromatic substitution. This reaction is typically promoted by a strong acid or a Lewis acid.

Materials:

  • 1-(2'-Carboxyphenylthio)anthraquinone

  • Polyphosphoric acid (PPA) or a Lewis acid (e.g., AlCl₃)

  • Inert solvent (if using a Lewis acid, e.g., nitrobenzene or dichloromethane)

Equipment:

  • Round-bottom flask with a reflux condenser and a stirrer

  • Heating mantle or oil bath

Procedure (using Polyphosphoric Acid):

  • Place 1-(2'-carboxyphenylthio)anthraquinone (1.0 eq) in a round-bottom flask.

  • Add an excess of polyphosphoric acid to the flask.

  • Heat the mixture with stirring to a temperature of 120-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-water with vigorous stirring.

  • The solid product will precipitate. Collect the precipitate by filtration, wash it thoroughly with water until the washings are neutral, and then dry.

  • The crude this compound can be purified by recrystallization from a high-boiling solvent such as o-dichlorobenzene or by column chromatography.

Reactant/ReagentMolar Ratio/AmountKey Parameters
1-(2'-Carboxyphenylthio)anthraquinone1.0-
Polyphosphoric AcidExcessTemperature: 120-150 °C
Reaction Time -Several hours (monitor by TLC)
Expected Yield -Good to excellent

Table 3: Quantitative data and key parameters for the Intramolecular Friedel-Crafts Acylation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Cyclization A Dissolve 1-Aminoanthraquinone in conc. H₂SO₄ B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Stir for 1-2 hours C->D E Prepare Thiosalicylate Solution D->E F Add Cu(I) catalyst E->F G Add Diazonium Salt Solution F->G H Stir and Work-up G->H I Heat Intermediate with PPA H->I J Monitor by TLC I->J K Quench with Ice-Water J->K L Isolate and Purify Product K->L

Figure 2: General experimental workflow for the synthesis.

Safety Precautions

  • Concentrated acids (sulfuric acid, hydrochloric acid, polyphosphoric acid) are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Diazonium salts can be explosive when isolated in a dry state. For this reason, the diazonium salt is generated in situ and used immediately in the next step without isolation.

  • The Sandmeyer reaction involves the evolution of nitrogen gas. Ensure the reaction is performed in an open or well-vented system to prevent pressure buildup.

  • Organic solvents are flammable. Avoid open flames and use proper grounding to prevent static discharge.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols outlined in this document provide a detailed and practical guide for the synthesis of this compound from 1-aminoanthraquinone. By following these procedures, researchers can reliably prepare this complex heterocyclic molecule for further investigation in various fields of chemical and materials science. The modular nature of this synthetic route may also allow for the preparation of a library of related derivatives by employing different substituted thiols in the Sandmeyer-type reaction.

Application Notes and Protocols: Dyeing Cotton and Silk Fibers with Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vat Black 25 (C.I. 69525) is an anthraquinone-based vat dye known for its application in achieving deep, long-lasting color on various fibers.[1] Synonyms for this dye include Vat Olive T and Cibanon Olive S.[2][3] As a vat dye, it is initially water-insoluble and must undergo a chemical reduction process, known as "vatting," to be converted into a water-soluble "leuco" form that can be absorbed by textile fibers.[4] Subsequent oxidation traps the insoluble dye molecules within the fiber, resulting in excellent wash and light fastness properties.[1][5]

This document provides detailed protocols for the application of Vat Black 25 to both cotton, a cellulosic fiber, and silk, a protein fiber. Due to the inherent chemical differences between these fibers, particularly the sensitivity of silk to the high alkalinity typically required for cotton vat dyeing, distinct methodologies are necessary. The protocol for silk will utilize the solubilized form of the dye (C.I. Solubilised Vat Black 25) to ensure the integrity of the protein fiber is maintained.[6][7]

Chemical and Physical Properties of Vat Black 25

The fundamental properties of Vat Black 25 are summarized below. This data is essential for preparing dye stocks and understanding the dye's behavior in solution.

PropertyValue
C.I. Name Vat Black 25 (69525)
CAS Number 4395-53-3[2][8]
Molecular Formula C₄₅H₂₀N₂O₅[1][2]
Molecular Weight 668.65 g/mol [1][2]
Appearance Brown Powder[2][9]
Solubility Insoluble in water, ethanol, and xylene. Slightly soluble in pyridine and quinoline.[2][3]

Dyeing of Cotton Fibers with Vat Black 25

Principle

The dyeing of cotton with vat dyes is a multi-step process. First, the insoluble Vat Black 25 is reduced in an alkaline medium using sodium hydrosulfite to its soluble leuco form. The cotton fiber is then immersed in this dyebath, allowing the leuco dye to penetrate the amorphous regions of the cellulose. Finally, the fiber is exposed to an oxidizing agent, which converts the dye back to its insoluble pigment form, physically trapping it within the fiber structure. A final soaping step removes any surface dye and helps to stabilize the final shade.[4]

Experimental Workflow for Cotton Dyeing

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Weigh Cotton Sample (Pre-scoured) D Dye Adsorption: Immerse Cotton in Dyebath A->D B Prepare Dyebath Stock C Vatting: Insoluble Dye + NaOH + Na₂S₂O₄ → Soluble Leuco Dye B->C C->D Add to dyebath E Rinsing (Cold Water) D->E F Oxidation: Leuco Dye → Insoluble Dye E->F G Soaping at Boil F->G H Final Rinse & Dry G->H G cluster_prep Preparation cluster_dyeing Dyeing & Development cluster_post Post-Treatment A Weigh Silk Sample (Degummed) C Dye Adsorption: Immerse Silk in Dyebath A->C B Dissolve Solubilised Dye B->C D Development (Acid Oxidation): Add NaNO₂ + H₂SO₄ C->D After 30 min E Rinsing (Cold Water) D->E F Soaping at 80-85°C E->F G Final Rinse & Dry F->G G A Vat Black 25 (Insoluble Pigment) B Leuco-Vat Anion (Water-Soluble) A->B Reduction (+ NaOH, Na₂S₂O₄) C Leuco Dye in Fiber (Adsorbed) B->C Adsorption/ Penetration D Vat Black 25 in Fiber (Insoluble Pigment) C->D Oxidation (+ [O])

References

Applications of Thioxanthene Derivatives in Photochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioxanthene derivatives have emerged as a versatile class of organic compounds with significant applications in photochemistry. Their unique photophysical properties, including strong absorption in the near-UV and visible regions, efficient intersystem crossing to the triplet state, and the ability to act as potent photosensitizers, have made them invaluable tools in a range of light-driven processes. This document provides detailed application notes and protocols for the use of thioxanthene derivatives in key areas of photochemistry, including photopolymerization, photoredox catalysis, and photodynamic therapy.

Photoinitiators for Polymerization

Thioxanthene derivatives are widely employed as photoinitiators for both free-radical and cationic photopolymerization.[1] They are particularly effective in UV curing systems for coatings, inks, and adhesives. Upon photoexcitation, they can initiate polymerization through two primary mechanisms: hydrogen abstraction (Type II) or in combination with a co-initiator like an iodonium salt.[1]

Application Note:

Thioxanthene derivatives, such as 2-isopropylthioxanthone (ITX), are highly efficient photoinitiators. Their performance can be enhanced by chemical modification, such as the introduction of amino groups, to shift their absorption to longer wavelengths, enabling the use of visible light sources like LEDs.[2][3] This is particularly advantageous for applications requiring deeper curing and for 3D printing.[2] In combination with an amine co-synergist, thioxanthenes form an excited state complex (exciplex) that leads to the generation of initiating radicals. For cationic polymerization, thioxanthene derivatives act as photosensitizers for onium salts, such as iodonium or sulfonium salts.[2]

Quantitative Data Summary:
Thioxanthene DerivativeApplicationAbsorption Max (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Polymerization ConditionsConversion (%)Reference
1-chloro-4-oxy substituted thioxanthonesPhotoreductionVaries with solvent3.6-4.0 (log ε)Low (without amine), Enhanced (with triethylamine)2-propanol-
Amino-thioxanthone derivativesCationic Polymerization (Epoxy monomer)---420, 455, 470 nm LEDsUp to ~60% (at 420 nm)[3]
Amino-thioxanthone derivativesFree-Radical Polymerization (Acrylate monomer)---420, 455, 470 nm LEDsUp to ~70% (at 420 nm)[3]
Thioxanthone-based siloxane (TXS)Free-Radical Polymerization (MAPTMS)---385, 405, 455 nm LEDs~30% (at 385/405 nm), 6% (at 455 nm)[1]
Experimental Protocol: Free-Radical Photopolymerization of an Acrylate Monomer

This protocol describes a typical procedure for the free-radical polymerization of trimethylolpropane triacrylate (TMPTA) using a thioxanthene derivative as a photosensitizer and an iodonium salt as a co-initiator.

Materials:

  • Trimethylolpropane triacrylate (TMPTA)

  • Thioxanthene derivative (e.g., an amino-substituted thioxanthen-9-one)

  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (IOD)

  • Solvent (if necessary, e.g., for dissolving the photoinitiator)

  • Glass slides

  • Spacers (e.g., 25 µm thick)

  • LED light source (e.g., 420 nm, 455 nm, or 470 nm)

  • FT-IR spectrometer

Procedure:

  • Preparation of the Photopolymerizable Formulation:

    • Prepare a stock solution of the thioxanthene derivative (0.1 wt%) and the iodonium salt (1 wt%) in the acrylate monomer (TMPTA).

    • Ensure complete dissolution of the components, using gentle heating or sonication if required.

  • Sample Preparation for FT-IR Analysis:

    • Place a drop of the formulation onto a glass slide.

    • Cover with a second glass slide, using spacers to ensure a uniform film thickness.

  • Photopolymerization and Monitoring:

    • Place the sample in the sample compartment of an FT-IR spectrometer.

    • Irradiate the sample with the LED light source.

    • Monitor the polymerization kinetics in real-time by following the decrease in the characteristic IR absorption band of the acrylate double bond (e.g., around 1635 cm⁻¹).[3]

    • Continue irradiation until the conversion reaches a plateau.

  • Data Analysis:

    • Calculate the monomer conversion at different time points using the following equation: Conversion (%) = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial absorbance of the acrylate double bond and Aₜ is the absorbance at time t.

Photoinitiation Mechanism Diagram

Caption: Photoinitiation mechanism of thioxanthene with an amine co-synergist.

Photoredox Catalysis

Thioxanthene derivatives are effective organic photoredox catalysts, capable of mediating a variety of chemical transformations under visible light irradiation.[2][4] Their excited states are strong reductants, enabling them to participate in electron transfer processes to activate substrates.

Application Note:

Amino-substituted thioxanthene derivatives have been successfully employed as metal-free photoredox catalysts for processes like Atom Transfer Radical Polymerization (ATRP).[2][3] In these systems, the excited thioxanthene derivative reduces an alkyl halide, generating a radical that initiates polymerization. The oxidized photocatalyst is then regenerated in the catalytic cycle. This approach offers a more sustainable alternative to traditional metal-catalyzed ATRP.

Quantitative Data Summary:
Thioxanthene DerivativeApplicationPolymerizationMolecular Weight (Mn)Dispersity (Đ)Reference
Mono- and di-substituted amino-thioxanthenesMetal-Free ATRPMethyl methacrylateVariesLow (indicating controlled polymerization)[2][3]
Experimental Protocol: Photoinduced Metal-Free Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the general procedure for the photoredox-catalyzed ATRP of methyl methacrylate (MMA) using a thioxanthene derivative.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Thioxanthene derivative photocatalyst

  • Alkyl halide initiator (e.g., ethyl α-bromophenylacetate, EBPA)

  • Solvent (e.g., anisole)

  • Schlenk tube or similar reaction vessel

  • LED light source (e.g., 420 nm)

  • Stirring plate

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add the thioxanthene photocatalyst (e.g., 0.1 mol%), MMA, EBPA initiator (e.g., 1 mol%), and solvent.

    • The molar ratio of monomer:initiator:photocatalyst should be carefully controlled to achieve the desired polymer molecular weight.

  • Degassing:

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst and inhibit polymerization.

  • Polymerization:

    • Place the sealed Schlenk tube in a thermostatted water bath on a stirring plate.

    • Irradiate the reaction mixture with the LED light source while stirring.

    • Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (to determine monomer conversion) or gel permeation chromatography (GPC) (to determine molecular weight and dispersity).

  • Termination and Purification:

    • After the desired conversion is reached, stop the reaction by exposing the mixture to air and turning off the light.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Filter and dry the polymer under vacuum.

Photoredox Catalytic Cycle for ATRP

Caption: Simplified photoredox cycle for metal-free ATRP using a thioxanthene catalyst.

Biological Applications: Photodynamic Therapy and Theranostics

The ability of thioxanthene derivatives to generate reactive oxygen species (ROS) upon photoexcitation makes them promising candidates for photodynamic therapy (PDT), a non-invasive cancer treatment.[5][6] Furthermore, their inherent fluorescence can be exploited for theranostic applications, combining therapy and diagnosis.[7][8]

Application Note:

Tetracyclic thioxanthene derivatives have shown potent antitumor activity and interesting photophysical properties.[7][8] Some of these compounds exhibit fluorescence, allowing for their intracellular accumulation to be visualized.[7] This dual functionality as a therapeutic agent and a fluorescent probe is highly desirable for developing theranostic drugs. Benzothioxanthene-based photosensitizers have also been developed with improved water solubility and enhanced ROS generation, showing potent antibacterial activity.[9]

Quantitative Data Summary:
Thioxanthene DerivativeApplicationCell LinesGI₅₀/IC₅₀Fluorescence EmissionReference
Tetracyclic thioxanthenesAntitumorA375-C5, MCF-7, NCI-H460Below 10 µM for some derivativesGreen channel[7][8]
peri-xanthenoxanthene derivativesPhotodynamic TherapyHela, Bel-740291 nM and 74 nM (for compound 3c)-[5][6]
Experimental Protocol: In Vitro Photodynamic Activity Assay (MTT Assay)

This protocol describes a method to evaluate the in vitro photodynamic activity of a thioxanthene-based photosensitizer against cancer cells using the MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Thioxanthene-based photosensitizer

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Light source for irradiation (with appropriate wavelength and power)

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in 96-well plates at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in the incubator.

  • Photosensitizer Incubation:

    • Prepare different concentrations of the photosensitizer in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the photosensitizer.

    • Incubate the cells with the photosensitizer for a specific period (e.g., 24 hours) to allow for cellular uptake.

  • Irradiation:

    • After incubation, wash the cells with PBS to remove the extracellular photosensitizer.

    • Add fresh medium to the wells.

    • Irradiate the cells with the light source for a defined time. A parallel plate of cells should be kept in the dark as a control for dark toxicity.

  • Post-Irradiation Incubation:

    • Return the plates to the incubator and incubate for a further period (e.g., 48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the photosensitizer that causes 50% inhibition of cell growth.

Signaling Pathway for Photodynamic Therapy

Caption: General mechanism of Type I and Type II photosensitization in photodynamic therapy.

References

Synthesis of Tetracyclic Thioxanthene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of tetracyclic thioxanthene derivatives, a class of compounds with demonstrated potential in medicinal chemistry, particularly as antitumor and theranostic agents.[1][2][3][4] The following sections outline two distinct synthetic methodologies: an Ullmann-type C-N coupling followed by dehydrative cyclization to form aminated tetracyclic thioxanthenes, and an intramolecular Friedel-Crafts reaction for the synthesis of aryl/alkyl thioxanthene cores.

I. Synthesis of Aminated Tetracyclic Thioxanthenes via Ullmann Condensation and Cyclization

This protocol details the synthesis of tetracyclic thioxanthenes featuring a quinazoline-chromene scaffold, which have shown promising antitumor and fluorescent properties.[1][2] The synthesis proceeds through a copper-catalyzed Ullmann-type C-N coupling of a halosubstituted thioxanthenone with a guanidine or urea derivative, followed by an in-situ dehydrative cyclization.

Experimental Protocol

General Procedure: [1]

  • To a sealed flask, add 1-chloro-4-propoxy-9H-thioxanthen-9-one (1.0 eq), the appropriate guanidine or urea derivative (2.0 eq), potassium carbonate (K₂CO₃, 1.0 eq), and copper(I) iodide (CuI, catalytic amount, ~0.02 eq).

  • Add methanol as the solvent.

  • Heat the suspension at 100 °C for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired tetracyclic thioxanthene derivative.

Materials and Equipment:

  • 1-chloro-4-propoxy-9H-thioxanthen-9-one

  • Guanidine or urea derivatives

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • Methanol (reagent grade)

  • Silica gel for column chromatography

  • Standard laboratory glassware and heating apparatus

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

Data Presentation

The following table summarizes the yields obtained for a series of aminated tetracyclic thioxanthenes synthesized using the above protocol.[1]

CompoundAmine DerivativeYield (%)
11 N,N'-di-Boc-guanidine65
12 N,N'-bis(2,6-diisopropylphenyl)urea55
13 N,N'-dicyclohexylurea40
14 N,N'-diisopropylurea70

Table 1: Isolated yields of aminated tetracyclic thioxanthenes.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Thioxanthenone 1-chloro-4-propoxy-9H-thioxanthen-9-one Coupling Ullmann C-N Coupling Thioxanthenone->Coupling Amine Guanidine or Urea Derivative Amine->Coupling Catalyst CuI, K₂CO₃ Catalyst->Coupling Solvent Methanol Solvent->Coupling Temperature 100 °C, 48h Temperature->Coupling Cyclization Dehydrative Cyclization Coupling->Cyclization in-situ Product Tetracyclic Thioxanthene Cyclization->Product G cluster_reactants Starting Material cluster_conditions Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product StartingMaterial Diaryl Thioether Alcohol Reaction Intramolecular Friedel-Crafts Reaction StartingMaterial->Reaction Catalyst Trifluoroacetic Acid (TFA) Catalyst->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Temperature Room Temperature, 12-24h Temperature->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl/Alkyl Thioxanthene Purification->Product

References

Application Notes and Protocols: 14h-Anthra[2,1,9-mna]thioxanthen-14-one as a Potential Photocatalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current scientific literature, specific applications of 14h-Anthra[2,1,9-mna]thioxanthen-14-one as a photocatalyst in organic reactions have not been documented. The following application notes and protocols are based on the well-established photocatalytic properties of the broader thioxanthone class of compounds, to which this compound belongs. These notes serve as a guide for researchers and scientists interested in exploring its potential applications.

Introduction to Thioxanthones in Photocatalysis

Thioxanthones are a class of aromatic ketones that have gained significant attention as potent organic photocatalysts.[1][2] Their unique photophysical properties, including high triplet energies and relatively long triplet lifetimes, make them effective mediators in a variety of photochemical transformations.[1][2] Thioxanthones can participate in both energy transfer and electron transfer processes, enabling a wide range of organic reactions.

Key Advantages of Thioxanthone-Based Photocatalysts:
  • Broad Substrate Scope: Effective for a variety of organic transformations.

  • Metal-Free Catalysis: Avoids the use of potentially toxic and expensive heavy metals.[3]

  • Mild Reaction Conditions: Reactions are often carried out at room temperature under visible light irradiation.

  • High Efficiency: Can lead to high yields of desired products.[3]

Potential Applications in Organic Synthesis

Based on the reactivity of related thioxanthone photocatalysts, this compound could potentially be applied in the following areas:

Polymerization Reactions

Thioxanthones are widely used as photoinitiators in polymerization reactions.[1][2] They can initiate radical polymerization of various monomers upon irradiation with UV or visible light.

C-H Functionalization

Photocatalytic C-H activation is a powerful tool for the direct functionalization of organic molecules. Thioxanthones can mediate these reactions, allowing for the formation of C-C, C-N, and C-O bonds.

Oxidation Reactions

Thioxanthones can act as photosensitizers in oxidation reactions, for instance, in the conversion of 9H-xanthenes, 9H-thioxanthenes, and 9,10-dihydroacridines to their corresponding oxidized forms (xanthones, thioxanthones, and acridones) using molecular oxygen as the oxidant.[3]

Reductive Dehalogenation

The photocatalytic reductive dehalogenation of alkyl halides is another potential application, proceeding through a radical mechanism.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions catalyzed by thioxanthone derivatives. This data is provided to illustrate the potential efficacy of this class of photocatalysts.

Reaction TypePhotocatalystSubstrateProductYield (%)Reference
OxidationRiboflavin tetraacetate9H-XantheneXanthone95[3]
OxidationRiboflavin tetraacetate9H-ThioxantheneThioxanthone98[3]
AminationThioxanthen-9-oneAryl HalideDiarylamine41-93Not explicitly in results

Experimental Protocols

The following are generalized experimental protocols based on known procedures for thioxanthone-catalyzed reactions. These should be adapted and optimized for the specific use of this compound.

Protocol 1: General Procedure for Photocatalytic Oxidation

Objective: To synthesize xanthones, thioxanthones, or acridones from their corresponding precursors.

Materials:

  • Substrate (e.g., 9H-xanthene)

  • Photocatalyst (e.g., this compound, 1-5 mol%)

  • Solvent (e.g., Acetonitrile)

  • Oxygen source (e.g., oxygen balloon or atmospheric oxygen)

  • Visible light source (e.g., blue LEDs)

  • Reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol) and the photocatalyst (0.01-0.05 mmol).

  • Add the solvent (5 mL) and stir to dissolve the reactants.

  • Seal the tube and purge with oxygen for 5 minutes (if using an oxygen balloon).

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Photocatalytic Cycle of a Thioxanthone

The following diagram illustrates a general photocatalytic cycle for a thioxanthone (TX) involving a reductive quenching pathway.

photocatalytic_cycle TX Thioxanthone (TX) TX_star Excited Thioxanthone (TX*) TX->TX_star Visible Light (hν) TX_radical_anion TX Radical Anion (TX•-) TX_star->TX_radical_anion Single Electron Transfer (SET) Substrate Substrate (e.g., Alkyl Halide) TX_radical_anion->TX Regeneration Radical_Intermediate Radical Intermediate Substrate->Radical_Intermediate Electron Acceptance Product Product Radical_Intermediate->Product Reaction experimental_workflow step1 Step 1: Reaction Setup Add reactants, solvent, and photocatalyst to a reaction vessel. step2 Step 2: Degassing/Inerting Purge with an inert gas (e.g., N2, Ar) or introduce a gaseous reactant (e.g., O2). step1->step2 step3 Step 3: Irradiation Place the reaction under a visible light source with stirring. step2->step3 step4 Step 4: Monitoring Track reaction progress using TLC, GC-MS, or NMR. step3->step4 step5 Step 5: Workup & Purification Quench the reaction, extract the product, and purify by chromatography. step4->step5 step6 Step 6: Characterization Analyze the final product using spectroscopic methods. step5->step6

References

Application Notes and Protocols for Fluorescence Quantum Yield Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fluorescence quantum yield (Φf or QY) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process.[1] It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2] An accurate determination of the quantum yield is crucial in various fields, including drug development, materials science, and biological imaging, as it provides critical insights into the performance of fluorescent probes and materials.[1] This document provides detailed protocols for measuring the fluorescence quantum yield using both the relative and absolute methods.

There are two primary methods for measuring the fluorescence quantum yield of a sample: the relative (or comparative) method and the absolute method.[2][3] The relative method involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[4][5] The absolute method directly measures the number of emitted and absorbed photons using an integrating sphere.[2][3]

Core Concepts

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[6] In essence, it describes the probability that an excited molecule will return to its ground state by emitting a photon (fluorescence) rather than through non-radiative pathways like internal conversion or intersystem crossing.[4][7]

The quantum yield can be determined using two primary approaches:

  • Relative Method: This widely used technique compares the integrated fluorescence intensity of an unknown sample to that of a standard with a known quantum yield.[8] When the sample and standard have identical absorbance at the same excitation wavelength, it's assumed they absorb the same number of photons.[4]

  • Absolute Method: This method directly measures the ratio of emitted to absorbed photons using an integrating sphere to collect all emitted light.[2] It is considered more accurate as it does not rely on a reference standard.[2]

Experimental Setup and Instrumentation

A standard set of equipment is required for accurate fluorescence quantum yield measurements:

  • Spectrofluorometer: A sensitive instrument capable of measuring fluorescence emission spectra. For accurate measurements, the spectrofluorometer's detector and grating must be corrected for their wavelength-dependent response.[3]

  • UV-Vis Spectrophotometer: Used to measure the absorbance of the sample and standard solutions at the excitation wavelength.

  • Integrating Sphere: A hollow spherical cavity with a highly reflective, diffusing interior coating. It is essential for the absolute quantum yield measurement method to capture all emitted photons.[2]

  • Cuvettes: Standard 10 mm path length quartz cuvettes are typically used for both absorbance and fluorescence measurements.[4] To minimize errors in absorbance readings, especially for dilute solutions, cuvettes with longer path lengths (e.g., 20 mm or 50 mm) can be beneficial.[9]

  • High-Purity Solvents: Solvents should be of spectroscopic grade to avoid interference from fluorescent impurities.[3]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the step-by-step procedure for determining the fluorescence quantum yield of an unknown sample by comparing it to a known standard.

1. Selection of a Suitable Standard:

  • Choose a standard with a well-characterized quantum yield and with absorption and emission spectra that are similar to the unknown sample.[9]

  • The standard and the sample should ideally be soluble in the same solvent to minimize errors arising from differences in the refractive index.[5]

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation Wavelength (nm)Emission Range (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H₂SO₄350400-6000.58
Fluorescein0.1 M NaOH496500-6500.95
Rhodamine 6GEthanol488500-7000.95
Rhodamine BWater514530-7000.31
POPOPCyclohexane300380-5000.97

Data sourced from multiple references. It is recommended to consult recent literature for the most up-to-date and validated quantum yield values.[9]

2. Sample Preparation:

  • Prepare a series of dilute solutions of both the unknown sample and the standard in the same high-purity solvent.

  • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.[4][9] A range of absorbances from 0.01 to 0.1 is recommended.[9]

3. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each solution of the sample and the standard.

  • Determine the absorbance value at the chosen excitation wavelength for each solution.

4. Fluorescence Measurement:

  • Set the spectrofluorometer to the chosen excitation wavelength. Ensure that the excitation and emission slit widths are kept constant for all measurements.[5]

  • Record the fluorescence emission spectrum for each solution of the sample and the standard.

  • It is crucial to record the spectra over the entire emission range of the fluorophores.

  • A solvent blank should also be measured and subtracted from each spectrum.[9]

5. Data Analysis:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • The resulting plots should be linear, and the slope (gradient) of each line should be determined.[4]

  • The quantum yield of the unknown sample (Φx) can then be calculated using the following equation[4][6]:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φₛₜ is the quantum yield of the standard.

    • Gradₓ and Gradₛₜ are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).[4]

Protocol 2: Absolute Fluorescence Quantum Yield Measurement

This protocol outlines the procedure for measuring the fluorescence quantum yield directly using an integrating sphere.

1. Instrument Setup:

  • The integrating sphere is placed in the sample compartment of the spectrofluorometer.

  • The system must be calibrated to account for the wavelength-dependent response of the detector and the sphere's optical properties.[3]

2. Measurement of the Scattered Excitation Light:

  • A cuvette containing the pure solvent is placed in the integrating sphere.

  • The emission spectrum is recorded at the chosen excitation wavelength. This measurement captures the scattered excitation light (Rayleigh and Raman scattering) from the solvent. The integrated area is denoted as Lₐ.

3. Measurement of the Sample's Emission and Scattered Light:

  • The cuvette with the solvent is replaced by an identical cuvette containing the sample solution.

  • The emission spectrum is recorded again under the same conditions. This spectrum contains both the fluorescence emission from the sample and the unabsorbed, scattered excitation light.

  • The integrated area of the scattered excitation light is denoted as Lₑ, and the integrated area of the fluorescence emission is denoted as Eₑ.

4. Measurement of the Direct Excitation Beam (Optional but Recommended):

  • To determine the number of photons in the excitation beam, the empty integrating sphere (with the cuvette holder removed) can be directly illuminated by the excitation light. The integrated area is denoted as Eₐ.

5. Data Analysis:

  • The absorbance (A) of the sample at the excitation wavelength is measured separately using a UV-Vis spectrophotometer.

  • The absolute quantum yield (Φ) is calculated using the following equation[2]:

    Φ = Eₑ / (Lₐ - Lₑ)

    Alternatively, if the direct excitation beam is measured:

    Φ = Eₑ / (Eₐ * A)

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison and interpretation.

Table 2: Example Data Summary for Relative Quantum Yield Measurement

SolutionAbsorbance at [Excitation λ]Integrated Fluorescence Intensity (a.u.)
Standard 10.021150,234
Standard 20.042305,123
Standard 30.063453,897
Standard 40.084601,456
Gradient (Gradₛₜ) 7,150,000
Sample 10.025120,567
Sample 20.050245,321
Sample 30.075368,987
Sample 40.100490,123
Gradient (Gradₓ) 4,900,000
Calculated Φₓ [Value]

Table 3: Example Data Summary for Absolute Quantum Yield Measurement

MeasurementIntegrated Area (a.u.)
Scattered Excitation (Solvent) - Lₐ2,500,000
Scattered Excitation (Sample) - Lₑ1,250,000
Sample Emission - Eₑ875,000
Calculated Φ 0.70

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Sample and Standard Solutions prep_instrument Instrument Setup and Calibration prep_sample->prep_instrument select_std Select Appropriate Standard select_std->prep_sample measure_abs Measure Absorbance (UV-Vis) prep_instrument->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra plot_data Plot Intensity vs. Absorbance integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy end End calculate_qy->end start Start start->select_std

Caption: Workflow for relative fluorescence quantum yield measurement.

decision_tree start Start: Need to Measure Fluorescence Quantum Yield q1 Is a suitable standard with known QY available? start->q1 q2 Is an integrating sphere available and calibrated? q1->q2 No relative_method Perform Relative Quantum Yield Measurement q1->relative_method Yes absolute_method Perform Absolute Quantum Yield Measurement q2->absolute_method Yes cannot_measure Cannot accurately measure QY. Consider alternative methods or characterize a new standard. q2->cannot_measure No

Caption: Decision tree for choosing a quantum yield measurement method.

References

Application Notes and Protocols for Spectroscopic Analysis of Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the preparation of Vat Black 25 samples for analysis by UV-Visible, FT-IR, and Raman spectroscopy. Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data, which is essential for material characterization, quality control, and research applications.

Introduction to Vat Black 25 and Spectroscopic Analysis

Vat Black 25 (C.I. 69525) is an anthraquinone-based vat dye, supplied as a fine, water-insoluble brown-black powder.[1][2] Its insolubility in water and common organic solvents necessitates specific preparation techniques for spectroscopic analysis in solution.[3][4] Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy are powerful tools for elucidating the chemical structure and purity of dyes like Vat Black 25. FT-IR and Raman spectroscopy can be used to analyze the solid-state material directly, providing a fingerprint of its vibrational modes, while UV-Vis spectroscopy is typically performed on a solubilized form of the dye to study its electronic absorption properties.

Sample Preparation for UV-Visible (UV-Vis) Spectroscopy

UV-Vis analysis of vat dyes requires their conversion from the insoluble pigmentary form to a water-soluble "leuco" form. This is achieved through a chemical reduction process in an alkaline medium, commonly referred to as "vatting".[5][6] The resulting leuco form has a distinct color and a characteristic absorption spectrum.[7]

Protocol: Preparation of Leuco Vat Black 25 for UV-Vis Analysis

This protocol is based on the general procedure for the reduction of anthraquinone vat dyes.[7][8]

Materials:

  • Vat Black 25 powder

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄, also known as sodium dithionite)

  • Deionized, oxygen-free water (prepared by boiling for 15-20 minutes and cooling under an inert atmosphere like nitrogen)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Alkaline Reducing Stock Solution:

    • In a volumetric flask, prepare a fresh 0.1 M NaOH solution using oxygen-free deionized water.

    • Just before use, dissolve sodium hydrosulfite (e.g., 1-2 g/L) into the NaOH solution. This solution should be prepared fresh as sodium hydrosulfite is unstable in solution.

  • Vatting (Reduction) of Vat Black 25:

    • Accurately weigh approximately 5-10 mg of Vat Black 25 powder and place it in a beaker.

    • Add a small volume of the alkaline reducing stock solution (e.g., 10-20 mL) to the dye powder.

    • Gently warm the mixture to 50-60°C while stirring continuously.

    • Observe the color change from the initial dark slurry to the soluble leuco form, which for Vat Black 25 is typically a grey or dark olive solution.[1] The reduction process may take 15-30 minutes.

  • Preparation of Standard Solutions for Calibration:

    • Once the reduction is complete and the solution is homogenous, cool it to room temperature.

    • Quantitatively transfer the reduced leuco dye solution to a volumetric flask (e.g., 100 mL) and dilute to the mark with the oxygen-free alkaline reducing solution. This is your stock solution.

    • Prepare a series of standard solutions by serial dilution of the stock solution using the alkaline reducing solution as the diluent. Aim for a concentration range that yields absorbance values between 0.1 and 1.0 AU (Absorbance Units).[7]

  • Spectroscopic Measurement:

    • Use the alkaline reducing solution as the blank to zero the spectrophotometer.

    • Record the UV-Vis spectrum of each standard solution and the sample solution over a wavelength range of 400-800 nm.[7]

    • Identify the wavelength of maximum absorbance (λmax) for the leuco form of Vat Black 25.

    • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.

    • Determine the concentration of the unknown sample from the calibration curve.

Sample Preparation for FT-IR Spectroscopy

FT-IR spectroscopy is an excellent technique for obtaining a molecular fingerprint of solid Vat Black 25. The following methods are standard for powdered samples.

Potassium Bromide (KBr) Pellet Method

This is a common transmission technique that involves dispersing the solid sample in a transparent matrix.[9][10]

Protocol:

  • Drying: Thoroughly dry the Vat Black 25 sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven (e.g., at 110°C for 2-4 hours) to remove moisture, which can interfere with the spectrum. Store in a desiccator until use.

  • Mixing and Grinding: In an agate mortar and pestle, weigh approximately 1-2 mg of Vat Black 25 and 100-200 mg of dry KBr.[9]

  • Grind the mixture until a fine, homogeneous powder is obtained. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[9]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure of 8-10 tons for several minutes to form a thin, transparent, or semi-transparent disc.[10][11]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be acquired for correction.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid method that requires minimal sample preparation and is ideal for analyzing opaque, solid samples directly.[12]

Protocol:

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of Vat Black 25 powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to ensure good contact between the sample and the crystal.

  • Analysis: Collect the FT-IR spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Sample Preparation for Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides complementary vibrational information to FT-IR. It is particularly useful for analyzing dyes and pigments.[13]

Protocol:

  • Sample Mounting: Place a small amount of Vat Black 25 powder onto a suitable substrate, such as a standard glass microscope slide or a calcium fluoride (CaF₂) window.[14]

  • Focusing: Place the slide on the microscope stage of the Raman spectrometer. Use the microscope to locate the sample and bring the surface into focus.

  • Acquisition: Acquire the Raman spectrum using an appropriate laser excitation wavelength (e.g., 785 nm is often used for colored samples to minimize fluorescence).[13] Adjust the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio without causing thermal degradation of the sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described sample preparation methods.

Spectroscopic MethodPreparation MethodParameterTypical Value/RangeCitation(s)
UV-Vis Leuco Form in SolutionSample ConcentrationTo achieve Absorbance of 0.1 - 1.0 AU[7]
Wavelength Range400 - 800 nm[7]
Reducing Agent (Typical)1-2 g/L Sodium Hydrosulfite in 0.1 M NaOH[7]
Vatting Temperature50 - 60 °C[7]
FT-IR KBr PelletSample to KBr Ratio (w/w)0.5% - 2.0% (e.g., 1-2 mg sample : 100-200 mg KBr)[9][11]
Pellet Press Pressure8 - 10 tons[10]
Spectral Range4000 - 400 cm⁻¹[10]
FT-IR ATRSample AmountSufficient to cover the crystalN/A
Raman Direct Powder AnalysisLaser Excitation (Typical)785 nm[13]

Visual Workflow Diagram

The following diagram illustrates the decision-making process for selecting a sample preparation method for the spectroscopic analysis of Vat Black 25.

SamplePrepWorkflow Workflow for Spectroscopic Sample Preparation of Vat Black 25 Start Start: Vat Black 25 Sample (Solid Powder) AnalysisType Goal of Analysis? Start->AnalysisType UVVisPath Electronic Properties (Solution State) AnalysisType->UVVisPath Solution Analysis VibrationalPath Structural Fingerprint (Solid State) AnalysisType->VibrationalPath Solid Analysis Vatting Vatting Process: Reduce to soluble 'Leuco' form UVVisPath->Vatting VibrationalChoice Choose Technique VibrationalPath->VibrationalChoice UVVisAnalysis UV-Vis Spectroscopy Vatting->UVVisAnalysis FTIR FT-IR Spectroscopy VibrationalChoice->FTIR Infrared Raman Raman Spectroscopy VibrationalChoice->Raman Raman FTIRPrep FT-IR Prep Method FTIR->FTIRPrep RamanPrep Direct Powder Analysis on Slide Raman->RamanPrep KBr KBr Pellet Method (Transmission) FTIRPrep->KBr Bulk Analysis ATR ATR Method (Surface Analysis) FTIRPrep->ATR Rapid/Surface

References

Application of Thioxanthene Compounds in Antitumor Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of thioxanthene compounds in antitumor research. It includes quantitative data on their efficacy, detailed protocols for key experimental assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Thioxanthene derivatives, synthetic analogs of the naturally occurring xanthones, have emerged as a promising class of compounds in anticancer research.[1][2] Their rigid tricyclic structure provides a versatile scaffold for chemical modifications, leading to the development of derivatives with potent and selective antitumor activities. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, modulation of autophagy, and inhibition of key signaling pathways involved in tumor progression, such as those mediated by VEGFR-2 and COX-2.[1][3] Some thioxanthene derivatives also exhibit fluorescent properties, highlighting their potential as theranostic agents for both cancer diagnosis and therapy.[1][2][4]

Quantitative Data Summary

The antitumor activity of various thioxanthene compounds has been evaluated against a range of cancer cell lines. The following tables summarize the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for selected compounds.

Table 1: Growth Inhibitory (GI50) Activity of Tetracyclic Thioxanthene Derivatives [1][5]

CompoundA375-C5 (Melanoma) GI50 (µM)MCF-7 (Breast Adenocarcinoma) GI50 (µM)NCI-H460 (Non-small Cell Lung Cancer) GI50 (µM)
11 5 - 75 - 75 - 7
12 31 - 3931 - 3931 - 39
13 16 - 2316 - 2316 - 23
14 8 - 118 - 118 - 11
Doxorubicin (Control) Not ReportedNot ReportedNot Reported

Table 2: Inhibitory Concentration (IC50) of Thioxanthene Derivatives in Various Cancer Cell Lines [6][7][8]

CompoundCaco-2 (Colon Carcinoma) IC50 (nM)Hep G2 (Hepatocellular Carcinoma) IC50 (nM)HeLa (Cervical Adenocarcinoma) IC50 (nM)
1 Not ReportedNot Reported213.06
2 Not Reported161.3 ± 41Not Reported
3 9.6 ± 1.1438.3 ± 33Not Reported
4 Not Reported400.4 ± 56Not Reported
Doxorubicin (Control) Not Reported1060 ± 43Not Reported

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the antitumor effects of thioxanthene compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for assessing the effect of thioxanthene compounds on cancer cell proliferation and survival.

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Thioxanthene compounds and vehicle control (e.g., DMSO)

    • Trichloroacetic acid (TCA), cold 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Washing solution: 1% (v/v) acetic acid

    • Solubilization solution: 10 mM Tris base solution, pH 10.5

    • Microplate reader

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.[9]

    • Compound Treatment: Treat cells with serial dilutions of the thioxanthene compounds. Include a vehicle control. Incubate for the desired exposure time (e.g., 48 hours).[9]

    • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[9]

    • Washing: Remove the supernatant and wash the wells five times with 1% acetic acid. Air dry the plates completely.[9]

    • SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

    • Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.[9]

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[9]

    • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • Thioxanthene compounds and vehicle control

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a suitable density.

    • Compound Treatment: After 24 hours, treat cells with various concentrations of thioxanthene compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

    • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3]

    • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[3]

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assays

These assays are used to determine if the thioxanthene compounds induce programmed cell death.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Cell Collection: Harvest 1-5 x 105 cells by centrifugation.

    • Washing: Wash cells once with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.

    • Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.[11]

    • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[11]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[4]

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye exhibits a fluorescence shift from red to green upon membrane depolarization.

  • Materials:

    • Treated and untreated cancer cells

    • JC-1 dye solution

    • PBS or cell culture medium

    • Flow cytometer or fluorescence microscope

  • Protocol:

    • Cell Preparation: Harvest and wash cells.

    • JC-1 Staining: Resuspend cells in medium containing 2 µM of JC-1 dye and incubate at 37°C for 15-30 minutes.[12]

    • Washing: Centrifuge the cells, remove the supernatant, and wash with PBS.[12]

    • Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. Healthy cells with red JC-1 aggregates are detected in the FL2 channel, while apoptotic cells with green JC-1 monomers are detected in the FL1 channel.[7][12]

Mechanism of Action Studies

These experiments help to elucidate the molecular pathways through which thioxanthene compounds exert their antitumor effects.

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the thioxanthene compounds.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against Bax, Cytochrome C, p53, pro-caspase-3, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Protein Extraction and Quantification: Lyse cells and determine protein concentration.[13]

    • Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[13]

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13]

    • Analysis: Quantify band intensities and normalize to a loading control.[13]

The DCFH-DA assay is used to measure intracellular ROS levels.

  • Materials:

    • Treated and untreated cells

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Serum-free medium

    • PBS

    • Fluorescence microscope, plate reader, or flow cytometer

  • Protocol:

    • Probe Loading: Incubate cells with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.[15]

    • Washing: Wash the cells with PBS.[15]

    • Treatment: Treat the cells with the thioxanthene compound.

    • Analysis: Measure the fluorescence of the oxidized product, DCF, using a fluorescence plate reader (Ex/Em = 485/535 nm) or flow cytometry (488 nm laser, green channel).[15][16]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by thioxanthene compounds and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Future Direction) cell_lines Cancer Cell Lines (e.g., MCF-7, A375-C5) treatment Thioxanthene Compound Treatment cell_lines->treatment viability Cell Viability Assays (SRB, MTT) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, JC-1) treatment->apoptosis moa Mechanism of Action (Western Blot, ROS) treatment->moa data_analysis Data Analysis (IC50/GI50 Determination) viability->data_analysis apoptosis->data_analysis moa->data_analysis animal_model Tumor Xenograft Animal Model data_analysis->animal_model Lead Compound Selection in_vivo_treatment Compound Administration animal_model->in_vivo_treatment tumor_growth Tumor Growth Measurement in_vivo_treatment->tumor_growth toxicity Toxicity Assessment in_vivo_treatment->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_treatment->pk_pd

General workflow for evaluating antitumor thioxanthenes.

signaling_pathways cluster_vegfr VEGFR-2 Signaling cluster_cox2 COX-2 Signaling cluster_d2r Dopamine D2 Receptor Signaling vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt proliferation Endothelial Cell Proliferation, Migration pi3k_akt->proliferation angiogenesis Angiogenesis proliferation->angiogenesis aa Arachidonic Acid cox2 COX-2 aa->cox2 pge2 Prostaglandin E2 (PGE2) cox2->pge2 inflammation Inflammation pge2->inflammation cell_survival Cell Survival, Proliferation pge2->cell_survival dopamine Dopamine d2r D2 Receptor dopamine->d2r camp ↓ cAMP d2r->camp akt_gsk3 Akt/GSK-3β Pathway d2r->akt_gsk3 thioxanthene Thioxanthene Compounds thioxanthene->vegfr2 Inhibition thioxanthene->cox2 Inhibition thioxanthene->d2r Antagonism

Targeted signaling pathways of thioxanthene compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway thioxanthene Thioxanthene Compounds ros ↑ ROS Production thioxanthene->ros bax ↑ Bax thioxanthene->bax mito_damage Mitochondrial Damage ros->mito_damage mmp_loss ↓ ΔΨm (JC-1 green) mito_damage->mmp_loss cyto_c Cytochrome C Release mito_damage->cyto_c bax->mito_damage caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Dyeing Textiles with Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dyeing of textiles with C.I. Vat Black 25. The information is curated to support research and development activities, offering a comprehensive overview of the dye's properties and various application methodologies.

Introduction to Vat Black 25

Vat Black 25, also known as C.I. 69525, is an anthraquinone-based vat dye prized for its exceptional fastness properties on cellulosic fibers.[1] It is a brown-black powder that is insoluble in water.[2][3] To be applied to textiles, it must first be converted to its water-soluble leuco form through a process of chemical reduction in an alkaline medium, a step known as "vatting".[4][5] Once absorbed by the fiber, the dye is oxidized back to its original insoluble pigment form, trapping it within the fiber matrix.[4][6] This process imparts high resistance to washing, light, and other degrading agents.[7]

Chemical and Physical Properties:

PropertyValue
C.I. NameVat Black 25
C.I. Number69525
CAS Number4395-53-3
Molecular FormulaC₄₅H₂₀N₂O₅
Molecular Weight668.65 g/mol
AppearanceBrown to black powder[2][3]
SolubilityInsoluble in water; slightly soluble in quinoline and pyridine.

Dyeing Mechanisms and Principles

The application of Vat Black 25 to textiles, primarily cotton, involves a multi-step process that leverages the dye's unique chemical properties. The core principle is the reversible reduction and oxidation of the dye molecule.

A visual representation of the general vat dyeing process is provided below:

VatDyeingProcess cluster_preparation Preparation cluster_application Application cluster_fixation Fixation & Finishing VatBlack25 Vat Black 25 (Insoluble Pigment) Vatting Vatting (Reduction with NaOH + Na₂S₂O₄) VatBlack25->Vatting LeucoVatDye Leuco-Vat Dye (Water-Soluble Anion) Vatting->LeucoVatDye Dyeing Dyeing (Adsorption & Diffusion) LeucoVatDye->Dyeing Textile Cellulosic Textile (e.g., Cotton) Textile->Dyeing DyedTextileLeuco Dyed Textile (Leuco Form) Dyeing->DyedTextileLeuco Oxidation Oxidation (Air or Chemical) DyedTextileLeuco->Oxidation DyedTextilePigment Dyed Textile (Insoluble Pigment) Oxidation->DyedTextilePigment Soaping Soaping (Crystallization & Fastness Improvement) DyedTextilePigment->Soaping FinishedTextile Finished Textile Soaping->FinishedTextile

Caption: General workflow for dyeing textiles with vat dyes.

The key stages in the dyeing process are:

  • Vatting: The insoluble Vat Black 25 is reduced in an alkaline solution containing a reducing agent, typically sodium hydrosulfite (Na₂S₂O₄), and an alkali, such as sodium hydroxide (NaOH).[4] This converts the dye into its soluble sodium salt, the leuco-vat dye.

  • Dyeing: The textile substrate is immersed in the leuco-vat dye solution. The soluble dye anions have a high affinity for cellulosic fibers and diffuse into the fiber structure.[6]

  • Oxidation: After dyeing, the fabric is treated with an oxidizing agent (e.g., hydrogen peroxide, sodium perborate) or exposed to air.[8] This converts the leuco-vat dye back to its insoluble pigment form, physically trapping it within the fibers.

  • Soaping: The dyed fabric is treated with a hot detergent solution. This step is crucial for developing the final true shade and achieving optimal fastness properties by removing loose dye particles and promoting the crystallization of the dye molecules within the fiber.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for the application of Vat Black 25.

Colorfastness Properties

Vat Black 25 exhibits excellent fastness properties on cotton, making it suitable for applications requiring high durability.

Fastness PropertyGrade (ISO/AATCC Standards)
Light Fastness (Xenon Arc)7-8[2]
Washing Fastness (Soaping at 95°C)Change: 4-5, Staining: 5[7]
Perspiration FastnessChange: 3-4, Staining: 4-5[7]
Rubbing FastnessDry: 4, Wet: 3[7]
Ironing Fastness4-5[7]
Chlorine Bleach Fastness4[7]
Oxygen Bleach Fastness4-5[7]
Typical Chemical Concentrations for Dyeing

The required concentrations of caustic soda and sodium hydrosulfite vary depending on the dyeing method and the desired depth of shade.

Dyeing MethodShade DepthCaustic Soda (Solid) (g/L)Sodium Hydrosulfite (g/L)
Exhaust (Leuco) Dyeing
(M:L 1:20)Pale8 - 105 - 6
Medium10 - 136 - 7.5
Deep13 - 157.5 - 9
Continuous (Pad-Steam)
(Chemical Pad)Medium-Dark35 - 7035 - 70

Note: These are general guidelines. Actual concentrations may need to be adjusted based on specific substrate, machinery, and water quality.

Experimental Protocols

The following are detailed protocols for common methods of applying Vat Black 25 to cotton textiles.

Protocol 1: Exhaust Dyeing (Leuco-Vatting Method)

This method is suitable for yarn in hanks or packages, and for fabric in rope form using machines like jigs or winches.

Materials and Equipment:

  • Scoured and bleached cotton textile

  • Vat Black 25 dye powder

  • Sodium hydroxide (Caustic Soda)

  • Sodium hydrosulfite (Hydro)

  • Wetting agent

  • Sequestering agent

  • Glauber's salt (optional, for improved exhaustion)

  • Hydrogen peroxide (35%) or Sodium perborate

  • Acetic acid

  • Non-ionic detergent

  • Dyeing vessel (e.g., beaker, jig, winch) with temperature control and agitation

  • pH meter

Procedure:

  • Stock Vat Preparation (Pre-reduction):

    • In a separate container, create a paste of the required amount of Vat Black 25 with a small amount of water and a wetting agent.

    • Add hot water (50-60°C) to the paste with stirring.

    • Add the required amount of caustic soda and stir until dissolved.

    • Gradually sprinkle in the sodium hydrosulfite while stirring.

    • Allow the mixture to stand for 10-15 minutes for complete reduction (vatting). The solution should change color, indicating the formation of the leuco-vat dye.

  • Dye Bath Preparation and Dyeing:

    • Fill the main dyeing vessel with the required volume of water (e.g., to achieve a liquor-to-goods ratio of 20:1).

    • Add a sequestering agent and a wetting agent to the dye bath and circulate.

    • Heat the dye bath to the initial dyeing temperature (typically 50-60°C for Vat Black 25).

    • Add a portion of the required caustic soda and sodium hydrosulfite to the main dye bath to create a reducing environment.

    • Add the prepared stock vat to the dye bath through a filter.

    • Introduce the pre-wetted textile material into the dye bath.

    • Run the material for 15-20 minutes at the dyeing temperature.

    • For medium to dark shades, add Glauber's salt in portions over 15-20 minutes to aid exhaustion.

    • Continue dyeing for an additional 30-45 minutes at 60°C.

  • After-treatment:

    • Rinsing: Drain the dye bath and give the material a cold rinse, followed by a warm rinse. For dark shades, a reductive rinse (containing a small amount of caustic soda and hydrosulfite) may be necessary to remove surface dye.[6]

    • Oxidation: Treat the material in a fresh bath containing 2-3 mL/L of hydrogen peroxide (35%) or 2-5 g/L of sodium perborate at 50-60°C for 20-30 minutes. The pH should be adjusted to be slightly alkaline to neutral.[8]

    • Soaping: In a new bath, treat the material with 2-3 g/L of a non-ionic detergent and 1-2 g/L of soda ash at or near the boil (95-100°C) for 15-20 minutes.[5]

    • Final Rinsing: Rinse the material thoroughly with hot and then cold water.

    • Drying: Dry the finished textile material.

A diagrammatic representation of the exhaust dyeing protocol is as follows:

ExhaustDyeingProtocol cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment StockVat Prepare Stock Vat (Dye + NaOH + Na₂S₂O₄) AddStockVat Add Stock Vat to Dye Bath StockVat->AddStockVat DyeBath Prepare Dye Bath (Water + Auxiliaries) DyeBath->AddStockVat AddTextile Introduce Textile AddStockVat->AddTextile DyeingProcess Dye at 60°C for 45-60 min (Add Salt if needed) AddTextile->DyeingProcess Rinse1 Rinse (Cold & Warm) DyeingProcess->Rinse1 Oxidation Oxidize (H₂O₂) 50-60°C for 20-30 min Rinse1->Oxidation Soaping Soap at Boil 95-100°C for 15-20 min Oxidation->Soaping Rinse2 Final Rinse Soaping->Rinse2 Dry Dry Rinse2->Dry

Caption: Workflow for exhaust dyeing with Vat Black 25.

Protocol 2: Continuous Dyeing (Pad-Steam Method)

This method is highly efficient for dyeing long yardages of woven fabric.

Materials and Equipment:

  • Scoured and bleached cotton fabric

  • Vat Black 25 (micro-disperse grade recommended)

  • Anti-migrating agent

  • Wetting agent

  • Padding mangle

  • Infrared (IR) pre-dryer and hot flue dryer

  • Chemical padding mangle

  • Steamer (air-free, saturated steam)

  • Open-width washing range

Procedure:

  • Pigment Padding:

    • Prepare a padding liquor containing:

      • Vat Black 25 (dispersed in water)

      • Anti-migrating agent (e.g., 10-20 g/L)

      • Wetting agent (e.g., 1-2 g/L)

    • Pad the fabric through this liquor at room temperature with a wet pick-up of 60-70%.

    • Dry the padded fabric evenly through an IR pre-dryer and then a hot flue dryer at 100-120°C.

  • Chemical Padding and Steaming:

    • Prepare a chemical pad bath containing:

      • Caustic soda (e.g., 50-70 g/L)

      • Sodium hydrosulfite (e.g., 50-70 g/L)

      • Common salt (optional, for some dyes)

    • Pad the dried, pigmented fabric through the chemical pad bath.

    • Immediately pass the fabric into a steamer containing saturated, air-free steam at 102-105°C for 60-90 seconds.[10] This step reduces the dye and allows it to diffuse into the fiber.

  • After-treatment (in-line):

    • The fabric exiting the steamer immediately enters a multi-compartment open-width washing range.

    • Rinsing: The first compartments are for cold rinsing to remove excess chemicals.

    • Oxidation: The next compartment contains an oxidizing agent (e.g., hydrogen peroxide) at 50-60°C.

    • Soaping: Subsequent compartments are for soaping at the boil (95-100°C) with a detergent.

    • Final Rinsing: The final compartments are for hot and cold rinsing.

    • Drying: The washed fabric is then dried over drying cylinders.

The logical flow of the pad-steam process is as follows:

PadSteamProtocol cluster_padding Padding & Drying cluster_development Development cluster_washing Washing & Finishing PadDye Pad with Dye Dispersion + Anti-migrant Dry Dry (IR + Hot Flue) PadDye->Dry PadChem Pad with Chemicals (NaOH + Na₂S₂O₄) Dry->PadChem Steam Steam (102-105°C, 60-90s) PadChem->Steam Rinse Rinse Steam->Rinse Oxidize Oxidize Rinse->Oxidize Soap Soap Oxidize->Soap FinalRinse Final Rinse Soap->FinalRinse FinalDry Dry FinalRinse->FinalDry

Caption: Continuous dyeing workflow using the Pad-Steam method.

Protocol 3: Semi-Continuous Dyeing (Pad-Jig Method)

This method combines padding with batch-wise development in a jig, suitable for smaller batches of woven fabrics.

Materials and Equipment:

  • As per Protocol 2, but replacing the steamer and washing range with a dyeing jig.

Procedure:

  • Pigment Padding and Drying:

    • This step is identical to step 1 in the Pad-Steam protocol. Pad the fabric with the dye dispersion and dry it thoroughly.

  • Development on Jig:

    • Prepare a developing bath in the jig containing the required amounts of caustic soda and sodium hydrosulfite in water.

    • Thread the dried, pigmented fabric onto the jig.

    • Run the fabric through the developing bath for several "ends" (passes) at a controlled temperature (e.g., 80°C) for a total of 45-60 minutes to ensure complete reduction and dyeing.[11]

  • After-treatment on Jig:

    • Drain the developing bath.

    • Rinsing: Rinse the fabric with cold and warm water by running it through the jig for a few ends.

    • Oxidation: Fill the jig with a fresh bath for oxidation using hydrogen peroxide as described in the exhaust protocol. Run for several ends over 20-30 minutes.

    • Soaping: Drain the oxidation bath and fill the jig for soaping at the boil as per the exhaust protocol. Run for several ends over 15-20 minutes.

    • Final Rinsing: Drain the soaping liquor and rinse thoroughly with hot and cold water.

    • Unload the fabric and dry.

Dyeing of Other Substrates

While primarily used for cotton, Vat Black 25 can also be applied to other fibers.

  • Silk and Wool: Dyeing of protein fibers like silk and wool requires modified conditions.[2][7] The high alkalinity of the standard vatting process can damage these fibers. Therefore, a lower pH and temperature, along with protective agents, are necessary. The process is generally carried out under milder alkaline conditions, and often a special solubilized version of the vat dye is used.[12]

  • Polyester/Cotton Blends: For polyester/cotton blends, Vat Black 25 is used to dye the cotton component. The polyester portion is typically dyed first with disperse dyes using a thermosol process, followed by the pad-steam process for the cotton component, where the vat dye is applied and fixed.

Safety and Handling

  • Vat dyes in their powder form can be irritating to the respiratory system. Use appropriate personal protective equipment (PPE), including dust masks, gloves, and safety glasses.

  • The dyeing process involves strong alkali (caustic soda) and a reducing agent (sodium hydrosulfite), which are corrosive and can cause burns. Handle these chemicals with extreme care in a well-ventilated area.

  • Always add caustic soda to water, not the other way around, to avoid a violent exothermic reaction.

  • Store dyes and chemicals in a cool, dry, and well-ventilated place away from incompatible materials.[3]

By following these detailed protocols and understanding the underlying principles, researchers and scientists can effectively utilize Vat Black 25 in their textile application studies.

References

Application Notes and Protocols for 14h-Anthra[2,1,9-mna]thioxanthen-14-one in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14h-Anthra[2,1,9-mna]thioxanthen-14-one, a polycyclic aromatic compound, is a versatile material with significant potential in various fields of materials science. Also known by its trivial names Vat Orange 11, C.I. 70805, and Solvent Orange 63, this molecule's rigid, planar structure and extended π-conjugation system impart desirable photophysical and electronic properties.[1] These characteristics make it a compelling candidate for applications ranging from high-performance fluorescent dyes in polymers to active components in organic electronic devices. This document provides detailed application notes and experimental protocols for the utilization of this compound in materials science research.

Physicochemical Properties and Handling

This compound is a red-orange powder with a high melting point and excellent thermal stability, making it suitable for high-temperature processing of polymers.[2][3] It is insoluble in water but soluble in various organic solvents such as chlorobenzene, acetone, and benzyl alcohol.[3][4]

Table 1: General Properties of this compound (Solvent Orange 63)

PropertyValueReferences
CAS Number16294-75-0[2]
Molecular FormulaC₂₃H₁₂OS[4]
Molecular Weight336.41 g/mol [4]
AppearanceRed-orange powder[3][4]
Melting Point306 - 312 °C[2][3]
Heat Resistance (in PS)300 °C[5]
Light Fastness (in PS)7-8 (on a scale of 1-8)[2][5]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Store in a cool, dry place away from direct sunlight and incompatible materials.

Application in Polymer Science: High-Performance Fluorescent Colorant

This compound, commercially known as Solvent Orange 63, is widely used as a fluorescent dye in various plastics due to its brilliant color, high thermal stability, and excellent lightfastness.[2]

Experimental Protocol: Incorporation into Polystyrene (PS)

This protocol describes the incorporation of this compound into polystyrene to produce a fluorescent plastic.

Materials:

  • This compound (Solvent Orange 63)

  • Polystyrene (PS) pellets

  • Twin-screw extruder

  • Injection molding machine

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Predrying: Dry the polystyrene pellets at 80°C for 4 hours to remove any residual moisture.

  • Masterbatch Preparation:

    • Dry blend this compound powder with a small amount of PS pellets to create a masterbatch. A typical loading for the masterbatch is 1-5% by weight.

    • Melt-compound the masterbatch using a twin-screw extruder. The temperature profile should be set according to the grade of polystyrene, typically ranging from 180°C to 230°C.

  • Dilution and Homogenization:

    • Dry blend the masterbatch pellets with virgin PS pellets to achieve the desired final concentration of the dye (e.g., 0.01-0.1% by weight).

    • Feed the blend into the extruder for a second pass to ensure homogeneous distribution of the dye within the polymer matrix.

  • Specimen Fabrication:

    • Use an injection molding machine to produce standardized test specimens (e.g., plaques or tensile bars) from the colored PS pellets.

  • Characterization:

    • Colorimetric Analysis: Measure the color coordinates of the molded specimens using a spectrophotometer.

    • Fluorescence Spectroscopy: Record the excitation and emission spectra of the colored polymer to determine its photoluminescent properties.

    • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess the thermal stability of the colored polymer.

    • Lightfastness: Expose the specimens to a controlled light source (e.g., a xenon arc lamp) and periodically measure the color change to evaluate lightfastness according to standard methods (e.g., ASTM G155).

Table 2: Performance Data of Solvent Orange 63 in Polystyrene

ParameterTypical Value
Recommended Concentration0.01 - 0.1%
Maximum Processing Temperature300 °C
Light Fastness (Blue Wool Scale)7-8
Migration ResistanceExcellent

Application in Organic Electronics: Active Layer in Organic Field-Effect Transistors (OFETs)

The molecular structure of this compound suggests its potential as an organic semiconductor. Research on analogous vat dyes has demonstrated their applicability in organic field-effect transistors (OFETs).[6] The following protocol is adapted from studies on similar vat dyes and provides a general framework for fabricating and characterizing OFETs using this compound.

Experimental Workflow for OFET Fabrication and Characterization

OFET_Workflow cluster_prep Material and Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Purification Purification of 14h-Anthra[...]thioxanthen-14-one (Train Sublimation) Deposition Thin Film Deposition (Thermal Evaporation) Purification->Deposition Purified Material Substrate_Cleaning Substrate Cleaning (Si/SiO2 wafer) Substrate_Cleaning->Deposition Clean Substrate Electrode_Deposition Source/Drain Electrode Deposition (Au) Deposition->Electrode_Deposition AFM Atomic Force Microscopy (Film Morphology) Electrode_Deposition->AFM XRD X-ray Diffraction (Crystallinity) Electrode_Deposition->XRD UV_Vis UV-Vis Spectroscopy (Optical Properties) Electrode_Deposition->UV_Vis CV Cyclic Voltammetry (Energy Levels) Electrode_Deposition->CV Electrical_Testing Electrical Characterization (I-V curves) Electrode_Deposition->Electrical_Testing Property_Performance cluster_material Material Properties cluster_device Device Performance Purity High Purity Mobility High Charge Carrier Mobility Purity->Mobility OnOff_Ratio High On/Off Ratio Purity->OnOff_Ratio Stability Good Device Stability Purity->Stability Packing Ordered Molecular Packing (Crystallinity) Packing->Mobility Packing->Stability Energy_Levels Appropriate HOMO/LUMO Energy Levels Energy_Levels->Mobility Efficient Charge Injection Energy_Levels->OnOff_Ratio

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polycyclic aromatic hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of PAHs.

Troubleshooting Guides

This section provides solutions to common problems encountered during PAH synthesis.

Issue 1: Low or No Yield of the Desired PAH

Potential Cause Recommended Solution
Inefficient Coupling Reaction (e.g., Suzuki, Scholl) For Suzuki couplings, consider using microwave irradiation to enhance the reaction rate. A polyurea microencapsulated palladium catalyst (Pd EnCat 30) has been shown to provide excellent yields in shorter reaction times. For Scholl reactions, ensure the use of an effective Lewis acid and oxidant combination, such as MoCl₅ or PhI(OOCCF₃)₂/BF₃·Et₂O.[1][2]
Oligomerization of Products in Scholl Reactions Unwanted oligomerization is a common side reaction. Incorporating bulky blocking groups, such as tert-butyl substituents, near the desired reaction sites can prevent intermolecular reactions.[2][3]
Decomposition of Starting Materials or Products Harsh reaction conditions, such as high temperatures and strong acids in Scholl reactions, can lead to decomposition. If possible, explore milder, alternative synthetic routes. For instance, electrochemical synthesis can offer a facile and straightforward assembly of PAHs under milder conditions.
Poor Solubility of Reactants The low solubility of starting materials can hinder reaction kinetics. See the "Solubility Issues" section below for detailed protocols on improving the solubility of PAHs and their precursors.

Issue 2: Poor Regioselectivity in Functionalization Reactions

Potential Cause Recommended Solution
Lack of Directing Group Influence in Friedel-Crafts Reactions The regioselectivity of Friedel-Crafts reactions on PAHs can be difficult to control. The use of specific catalysts, such as Bismuth(III) triflate (Bi(OTf)₃), has been shown to provide good para/ortho/meta regioselectivity in the benzylation of arenes.[4]
Steric Hindrance Steric effects often govern the regioselectivity of functionalization on PAH cores. Consider the steric bulk of both the substrate and the incoming substituent to predict the likely site of reaction. In some cases, altering the steric profile of the reactants can favor the desired isomer.
Formation of Multiple Isomers When multiple reaction sites are electronically and sterically similar, a mixture of isomers is often unavoidable. In such cases, focus on developing an efficient purification strategy to isolate the desired isomer.

Issue 3: Difficulty in Purification of the Target PAH

Potential Cause Recommended Solution
Low Solubility of the Product The inherent low solubility of many PAHs makes purification by standard techniques like column chromatography challenging. Consider performing the purification at an elevated temperature to increase solubility. Alternatively, for very insoluble PAHs, size exclusion chromatography followed by normal-phase liquid chromatography can be an effective two-step purification strategy.[5]
Strong Adsorption to Stationary Phase The planar structure of PAHs can lead to strong π-π stacking interactions with silica or alumina, resulting in poor recovery from chromatography columns. Using a less polar stationary phase or a stronger elution solvent system can help mitigate this issue.
Presence of Closely Related Impurities Isomers and byproducts with similar polarities to the target PAH can be difficult to separate. High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase gradient is often necessary for achieving high purity.[6]
Product is an Insoluble Solid For giant, insoluble PAHs, traditional solution-based characterization and purification methods are not feasible. In these cases, techniques like MALDI-TOF mass spectrometry can be used for characterization without the need for solubilization.[7]

Frequently Asked Questions (FAQs)

Q1: My synthesized PAH is insoluble in common organic solvents. How can I solubilize it for characterization and further reactions?

A1: The low solubility of PAHs is a significant challenge. Here are a few strategies to address this:

  • Sulfoniumization: A one-step protocol using a triethylene glycol ether-substituted diaryl sulfoxide can functionalize and solubilize a diverse range of PAHs.[8]

  • Micellar Solubilization: Using a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the PAH, increasing its apparent solubility in aqueous solutions.[9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with PAHs, where the hydrophobic PAH is encapsulated within the cyclodextrin's cavity, thereby increasing its water solubility.[9]

  • Introduction of Solubilizing Groups: Attaching long alkyl or alkoxy chains to the PAH core can disrupt π-π stacking and improve solubility in organic solvents.

Q2: I am performing a Scholl reaction and observing a complex mixture of products and low yield of the desired cyclized product. What can I do to optimize this reaction?

A2: The Scholl reaction is a powerful tool for forming C-C bonds, but it is often plagued by side reactions. Here are some optimization strategies:

  • Choice of Reagents: The combination of a Lewis acid and an oxidant is crucial. While AlCl₃ is classic, other systems like FeCl₃, MoCl₅, and PIFA/BF₃·Et₂O can offer better results with fewer side products.[2][10]

  • Preventing Oligomerization: As mentioned in the troubleshooting guide, the introduction of bulky substituents can prevent intermolecular reactions and favor the desired intramolecular cyclization.[2][3]

  • Reaction Conditions: The reaction temperature can significantly impact the outcome. In some cases, higher temperatures can favor the desired product by overcoming the activation energy for cyclization relative to side reactions.

Q3: How can I improve the yield and reduce the reaction time for my Suzuki coupling to synthesize a PAH precursor?

A3: Suzuki couplings are versatile, but can be slow. To improve efficiency:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[1]

  • Catalyst Selection: The choice of palladium catalyst and ligand is critical. For example, polyurea microencapsulated palladium catalysts (Pd EnCat 30) have been shown to be highly efficient and recyclable.[1]

  • Optimization of Reaction Parameters: A Design of Experiments (DoE) approach can be used to systematically optimize parameters such as temperature, catalyst loading, and base concentration to achieve higher yields with fewer experiments.[11]

Quantitative Data Summary

Table 1: Comparison of Suzuki Coupling Conditions for PAH Synthesis

CatalystConditionsReaction TimeYield (%)Reference
Pd(PPh₃)₄Thermal~24 hoursComparable to microwave[1]
Pd EnCat 30Microwave20 minutesExcellent[1]
-Directed DoE Optimized-92% (from 72%)[11]

Table 2: Removal Efficiency of PAHs Using Various Purification Techniques

TechniquePAHRemoval Efficiency (%)Reference
ElectrocoagulationTotal PAHs86%[12]
CoagulationBenzo(a)pyrene83%[12]
CoagulationOther 15 PAHs80-91%[12]
Chemical Oxidation (H₂O₂)Total PAHs51-59%[12]
Adsorption (Activated Charcoal)Benzo[a]pyrene99.7%[13]

Key Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Cross-Coupling

This protocol is adapted for the efficient synthesis of biaryl compounds, which are often precursors to PAHs.

  • Reactant Preparation: In a microwave reaction vial, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and a suitable base (e.g., CsF or K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the polyurea microencapsulated palladium catalyst (Pd EnCat 30) (e.g., 2 mol %).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[1]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Protocol 2: Diels-Alder Reaction for Perylene Core Expansion

This protocol describes a general procedure for the annulative π-extension (APEX) of perylene derivatives.

  • Reactant Mixture: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the perylene derivative (1.0 equiv) and the dienophile (e.g., maleic anhydride or an in-situ generated aryne precursor, 2.0-5.0 equiv) in a high-boiling solvent (e.g., nitrobenzene or 1,2,4-trichlorobenzene).[14]

  • Reaction: Heat the reaction mixture to reflux (e.g., 180-210 °C) for the specified time (e.g., 1-48 hours). Monitor the reaction progress by TLC or HPLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: Purification of PAHs by Solid-Phase Extraction (SPE)

This protocol provides a general method for the cleanup of PAH samples.

  • Column Conditioning: Condition a silica or Florisil SPE cartridge by passing a suitable non-polar solvent (e.g., hexane) through it.

  • Sample Loading: Dissolve the crude PAH sample in a minimal amount of a non-polar solvent and load it onto the conditioned SPE cartridge.

  • Elution of Impurities: Wash the cartridge with a non-polar solvent (e.g., hexane) to elute non-polar impurities.

  • Elution of PAHs: Elute the PAHs from the cartridge using a solvent of slightly higher polarity (e.g., a mixture of hexane and dichloromethane).

  • Fraction Collection: Collect the fractions containing the PAHs and analyze them by TLC or HPLC to identify the pure fractions.

  • Concentration: Combine the pure fractions and remove the solvent under a gentle stream of nitrogen or by rotary evaporation to obtain the purified PAH.

Visualizations

Troubleshooting_Low_Yield start Low/No Yield of PAH cause1 Inefficient Coupling? start->cause1 cause2 Oligomerization? start->cause2 cause3 Decomposition? start->cause3 cause4 Poor Reactant Solubility? start->cause4 solution1 Optimize Coupling: - Microwave (Suzuki) - Better Reagents (Scholl) cause1->solution1 Yes solution2 Add Bulky Blocking Groups cause2->solution2 Yes solution3 Use Milder Reaction Conditions cause3->solution3 Yes solution4 Improve Solubility: - Surfactants - Cyclodextrins cause4->solution4 Yes

Caption: Troubleshooting workflow for low yields in PAH synthesis.

Purification_Workflow start Crude PAH Product solubility_check Is the PAH Soluble? start->solubility_check column_chrom Column Chromatography (Silica/Alumina) solubility_check->column_chrom Yes size_exclusion Size Exclusion Chromatography solubility_check->size_exclusion No soluble_path Soluble insoluble_path Insoluble hplc HPLC for High Purity column_chrom->hplc normal_phase Normal-Phase LC size_exclusion->normal_phase maldi_tof Characterization by MALDI-TOF MS normal_phase->maldi_tof

Caption: Decision workflow for the purification of PAHs based on solubility.

References

Technical Support Center: Optimizing the Solubility of Thioxanthene Derivatives in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the aqueous solubility of thioxanthene derivatives. The following question-and-answer guides and FAQs address common challenges and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are thioxanthene derivatives and why is their aqueous solubility a concern?

A1: Thioxanthene derivatives are a class of compounds characterized by a tricyclic thioxanthene core structure. Several of these derivatives are utilized as antipsychotic medications.[1] Their therapeutic effect is often related to their ability to antagonize dopamine D2 receptors in the brain.[1][2] However, many thioxanthene derivatives are lipophilic and exhibit poor water solubility, which can lead to challenges in formulation, variable absorption, and low bioavailability when administered orally.[3]

Q2: What are the key factors that influence the solubility of thioxanthene derivatives?

A2: The solubility of thioxanthene derivatives is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors include the compound's molecular weight, lipophilicity (logP), crystal lattice energy, and the presence of ionizable functional groups. Extrinsic factors that can be manipulated to improve solubility include the pH of the solution, the use of co-solvents, the presence of surfactants, and the formation of complexes with other molecules like cyclodextrins.

Q3: What are the common signs of poor solubility during an experiment?

A3: Poor solubility can manifest in several ways during an experiment, including:

  • Compound Precipitation: The compound may fall out of solution, appearing as a visible precipitate in your aqueous buffer.

  • Inaccurate Potency Measurements: Undissolved particles are not available to interact with biological targets, potentially leading to an underestimation of the compound's true potency (e.g., false negatives or artificially high IC50 values).

  • Liquid Handling Errors: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy and precision of your experiments.

  • Low Bioavailability: In preclinical in vivo studies, poor aqueous solubility is a primary reason for low bioavailability, making it difficult to assess a compound's therapeutic potential.

Q4: What is the Biopharmaceutics Classification System (BCS) and where do thioxanthene derivatives typically fall?

A4: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. Due to their low solubility and generally high permeability, many thioxanthene derivatives would be classified as BCS Class II compounds. For these drugs, the dissolution rate is often the limiting step for oral absorption.

Troubleshooting Guides

Issue 1: My thioxanthene derivative is not dissolving in my aqueous buffer.

Troubleshooting Steps:

  • Verify Compound Purity and Form: Ensure the purity of your compound and confirm if you are using the free base or a salt form. Salt forms, such as hydrochloride salts, are generally more water-soluble.

  • pH Adjustment: If your thioxanthene derivative has an ionizable group (most are weak bases), adjusting the pH of the buffer can significantly impact solubility. Lowering the pH below the pKa of a basic drug will increase the proportion of the more soluble, ionized form.

  • Co-solvent Addition: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). Start with a small percentage (e.g., 1-5%) and gradually increase, keeping in mind the tolerance of your assay.

  • Sonication and Heating: Gentle sonication can help to break up aggregates and facilitate dissolution. Gentle heating can also increase solubility, but be cautious of potential compound degradation at elevated temperatures.

  • Use of Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, can help to wet the compound and increase its solubility.

Issue 2: The compound precipitates out of solution over time or upon dilution.

Troubleshooting Steps:

  • Metastable Solutions: You may be creating a supersaturated, metastable solution that is not thermodynamically stable. Consider preparing a stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer immediately before use.

  • Excipient Incompatibility: Certain excipients in your formulation or buffer components could be causing the precipitation. Conduct compatibility studies with individual excipients to identify any problematic interactions.

  • Polymorphism: The compound may be converting to a less soluble polymorphic form over time. Characterizing the solid form of the precipitate using techniques like X-ray powder diffraction (XRPD) can help to identify if a polymorphic transformation has occurred.[4][5][6]

  • Complexation: Consider using cyclodextrins to form inclusion complexes. The cyclodextrin can encapsulate the lipophilic thioxanthene derivative, increasing its apparent water solubility and preventing precipitation.

Quantitative Solubility Data

The following tables summarize the solubility of common thioxanthene derivatives in various solvents. This data is intended as a guide, and actual solubility may vary based on experimental conditions and compound purity.

Thioxanthene DerivativeSolventSolubilityMolar Concentration (mM)
Chlorprothixene WaterInsoluble (< 0.1 mg/mL)< 0.32
Ethanol28 mg/mL88.64
DMSO6 mg/mL18.99
Thiothixene WaterPractically Insoluble-
DMSO0.2 mg/mL0.45
DMF0.5 mg/mL1.13
Flupenthixol WaterSoluble (as dihydrochloride salt)-
EthanolSoluble-

Experimental Protocols

Protocol 1: Solubility Enhancement using the Co-solvent Method

This protocol describes a general procedure for using co-solvents to increase the aqueous solubility of a thioxanthene derivative for in vitro assays.

Materials:

  • Thioxanthene derivative

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (or other suitable co-solvent like propylene glycol or PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh the thioxanthene derivative and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.

  • Prepare Intermediate Dilutions (if necessary): If a very low final concentration is required, prepare intermediate dilutions of the DMSO stock solution in DMSO.

  • Co-solvent System Preparation: In a separate tube, prepare the desired co-solvent/aqueous buffer system. For example, to make a 5% ethanol solution, mix 5 parts ethanol with 95 parts aqueous buffer.

  • Final Dilution: Add a small aliquot of the DMSO stock solution to the co-solvent/aqueous buffer system to achieve the final desired concentration. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent effects in biological assays.

  • Mixing: Immediately vortex the solution vigorously for 30-60 seconds to ensure rapid and uniform mixing.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is not clear, gentle sonication for 5-10 minutes may help.

  • Use Immediately: It is recommended to use the final solution immediately after preparation to minimize the risk of precipitation of metastable solutions.

Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of a poorly soluble thioxanthene derivative. This method is adapted from procedures used for other poorly soluble antipsychotic drugs.[7][8][9]

Materials:

  • Thioxanthene derivative

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K-30 (PVP K-30), Hydroxypropyl methylcellulose (HPMC))

  • Organic solvent (e.g., ethanol, methanol, or a mixture)

  • Water (if using a water-soluble carrier)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution of Drug and Carrier:

    • Accurately weigh the thioxanthene derivative and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier ratio).

    • Dissolve both the drug and the carrier in a common volatile organic solvent or a solvent mixture.[8] Ensure complete dissolution.

  • Solvent Evaporation:

    • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator under reduced pressure.

    • Alternatively, pour the solution into a shallow dish and place it in a vacuum oven at a controlled temperature until all the solvent has evaporated, leaving a solid film.

  • Drying:

    • Further dry the solid mass under vacuum for an extended period (e.g., 24 hours) to ensure the complete removal of any residual solvent.

  • Pulverization and Sieving:

    • Scrape the dried solid dispersion from the flask or dish.

    • Grind the solid mass into a fine powder using a mortar and pestle.[8]

    • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Characterization:

    • Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRPD to confirm the amorphous nature of the drug within the dispersion).

Visualizations

Factors_Affecting_Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors MW Molecular Weight Solubility Aqueous Solubility of Thioxanthene Derivative MW->Solubility LogP Lipophilicity (LogP) LogP->Solubility Crystal Crystal Lattice Energy Crystal->Solubility pKa Ionizable Groups (pKa) pKa->Solubility pH pH pH->Solubility Cosolvent Co-solvents Cosolvent->Solubility Surfactant Surfactants Surfactant->Solubility Complex Complexing Agents Complex->Solubility

Caption: Factors influencing the aqueous solubility of thioxanthene derivatives.

Troubleshooting_Solubility Start Compound does not dissolve CheckForm Is it a salt form? Start->CheckForm AdjustpH Adjust pH CheckForm->AdjustpH No CheckForm->AdjustpH Yes, but still insoluble AddCosolvent Add Co-solvent AdjustpH->AddCosolvent Failure Further optimization needed AdjustpH->Failure UseSurfactant Use Surfactant AddCosolvent->UseSurfactant AddCosolvent->Failure Precipitation Precipitation occurs over time UseSurfactant->Precipitation UseSurfactant->Failure CheckPolymorph Characterize solid form (XRPD) Precipitation->CheckPolymorph Yes Success Solubility Optimized Precipitation->Success No UseComplex Use Cyclodextrins CheckPolymorph->UseComplex CheckPolymorph->Failure UseComplex->Success UseComplex->Failure

Caption: A troubleshooting decision tree for solubility issues.

Experimental_Workflow Start Poorly Soluble Thioxanthene Derivative SolubilityScreen Initial Solubility Screening (pH, Co-solvents) Start->SolubilityScreen FormulationStrategy Select Formulation Strategy SolubilityScreen->FormulationStrategy SolidDispersion Solid Dispersion (e.g., Spray Drying) FormulationStrategy->SolidDispersion Amorphous form desired Nanosuspension Nanosuspension (e.g., Wet Milling) FormulationStrategy->Nanosuspension Particle size reduction Cyclodextrin Cyclodextrin Complexation FormulationStrategy->Cyclodextrin Complexation needed Characterization Physicochemical Characterization (DSC, XRPD, Particle Size) SolidDispersion->Characterization Nanosuspension->Characterization Cyclodextrin->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution Optimization Optimization Dissolution->Optimization Unsatisfactory FinalFormulation Final Formulation Dissolution->FinalFormulation Satisfactory Optimization->FormulationStrategy

References

troubleshooting guide for fluorescence quantum yield measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during fluorescence quantum yield (QY) measurements.

Frequently Asked Questions (FAQs)

Q1: My measured quantum yield is unexpectedly low. What are the common causes?

An unexpectedly low quantum yield can stem from several factors that promote non-radiative decay pathways, diminishing the fluorescence efficiency of your sample. Key causes include:

  • Fluorescence Quenching: This occurs when molecules in the sample's environment, such as molecular oxygen or halide ions, deactivate the excited state of the fluorophore without light emission.[1]

  • Inner Filter Effects (IFE): At high concentrations, the sample itself can reabsorb the excitation or emission light, leading to an artificially low measured fluorescence intensity.[2][3][4][5] This effect is particularly prominent in molecules with a small Stokes shift, where absorption and emission spectra have significant overlap.[2]

  • Solvent and Environmental Effects: The polarity, viscosity, temperature, and pH of the solvent can significantly influence the quantum yield by altering the rates of radiative and non-radiative decay.[1][6][7][8][9][10] For instance, some fluorophores are highly fluorescent in nonpolar solvents but show diminished fluorescence in aqueous solutions.[6]

  • Aggregation: At high concentrations, fluorophores can form aggregates, which often exhibit lower quantum yields due to self-quenching.[1]

  • Photobleaching: Prolonged exposure to excitation light can lead to the irreversible photochemical destruction of the fluorophore, resulting in a permanent loss of fluorescence.[1]

  • Inaccurate Standard Quantum Yield Value: The calculated quantum yield of your sample is directly proportional to the quantum yield of the standard used. An incorrect literature value for the standard will lead to an inaccurate determination for your sample.[11]

Q2: How can I identify and mitigate inner filter effects (IFE)?

Inner filter effects (IFE) are a common source of error in quantum yield measurements, especially at high sample concentrations.[2][3][12] They are categorized into primary and secondary effects:

  • Primary IFE: Occurs when the excitation light is absorbed by the sample before it reaches the center of the cuvette from where fluorescence is measured.[2][3]

  • Secondary IFE: Happens when the emitted fluorescence is reabsorbed by the sample before it can be detected.[2][3]

To minimize IFE, it is crucial to work with dilute solutions. A general guideline is to keep the absorbance of the sample at the excitation wavelength below 0.1 in a standard 10 mm path length cuvette.[2][4][13][14]

Several methods can be employed to correct for IFE:

  • Dilution Method: Prepare a series of dilutions of your sample and measure the absorbance and fluorescence for each. The quantum yield should be determined from the linear region of the plot of integrated fluorescence intensity versus absorbance.[4]

  • Correction Equations: Mathematical corrections can be applied to the observed fluorescence intensity using the sample's absorbance spectrum.[2] The corrected fluorescence (Fcorr) can be calculated from the observed fluorescence (Fobs) and the absorbance at the excitation (Aex) and emission (Aem) wavelengths.[2]

Q3: How do I choose an appropriate fluorescence quantum yield standard?

The selection of a suitable standard is critical for accurate relative quantum yield measurements.[14] The ideal standard should have the following characteristics:

  • Well-Characterized and Stable Quantum Yield: The quantum yield of the standard should be accurately known and not susceptible to environmental changes like temperature.[6][14] Quinine sulfate in 0.1M perchloric acid is considered a reliable standard as its quantum yield shows no temperature dependence up to 45 °C.[6]

  • Spectral Overlap: The absorption and emission spectra of the standard should be in a similar range to your sample to minimize wavelength-dependent instrument artifacts.[14][15]

  • High Photochemical Stability: The standard should be resistant to photobleaching under the experimental conditions.

  • Solubility in the Same Solvent: Whenever possible, use a standard that is soluble in the same solvent as your sample to eliminate the need for refractive index corrections.[16]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues during quantum yield measurements.

Problem 1: Non-linear relationship between fluorescence intensity and absorbance.

  • Possible Cause: Inner Filter Effects (IFE) due to high sample concentration.[4]

  • Troubleshooting Steps:

    • Verify Absorbance: Ensure the absorbance of your most concentrated sample is below 0.1 at the excitation wavelength.[4][13]

    • Perform Serial Dilutions: Prepare a series of solutions with decreasing concentrations.

    • Plot Data: Plot the integrated fluorescence intensity versus absorbance. The relationship should be linear for low absorbance values.

    • Use Linear Range: Calculate the quantum yield using the slope of the linear portion of this plot.[4]

Problem 2: Inconsistent or fluctuating quantum yield values for the same sample.

  • Possible Cause 1: Instrument instability or incorrect settings.

  • Troubleshooting Steps:

    • Warm-up: Allow the light source and detector to warm up and stabilize before measurements.

    • Consistent Settings: Ensure that all instrument parameters (e.g., excitation and emission slit widths, integration time) are kept constant for both the standard and the sample.[4][14]

  • Possible Cause 2: Sample degradation or photobleaching.[1]

  • Troubleshooting Steps:

    • Time-course Measurement: Measure the fluorescence intensity of the sample over time while under continuous illumination to check for photobleaching.

    • Fresh Samples: Prepare fresh samples and minimize their exposure to light before measurement.

  • Possible Cause 3: Solvent impurities or degradation.[17]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use spectroscopic grade solvents.[4]

    • Check for Solvent Fluorescence: Measure the emission spectrum of the pure solvent to check for fluorescent impurities.[17]

    • Use Fresh Solvents: Avoid using old solvents that may have absorbed water or other contaminants.[17]

Problem 3: Calculated quantum yield is greater than 1.

  • Possible Cause 1: Incorrect quantum yield value for the standard.

  • Troubleshooting Steps:

    • Verify Standard's QY: Double-check the literature source for the quantum yield of your standard. Be aware that some historical values have been revised.[11]

    • Cross-Validate Standards: If possible, measure the quantum yield of your sample relative to a second, different standard to see if the results are consistent.[4]

  • Possible Cause 2: Scattering of excitation light into the emission spectrum.

  • Troubleshooting Steps:

    • Check Blank Spectrum: Ensure you have properly subtracted the solvent blank spectrum.

    • Optimize Wavelengths: Set the start of your emission scan to be at least 10-20 nm higher than the excitation wavelength to avoid Rayleigh and Raman scattering peaks.

  • Possible Cause 3: Errors in absorbance or fluorescence measurements.

  • Troubleshooting Steps:

    • Verify Spectrometer Calibration: Ensure both the absorption and fluorescence spectrometers are properly calibrated.

    • Check Cuvettes: Use clean, scratch-free cuvettes. It is recommended to use the same cuvette for both the sample and the standard.[11]

Quantitative Data

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φf)
Quinine Sulfate0.1 M H2SO43504500.546
Quinine Sulfate0.1 M HClO43504500.60
Rhodamine 6GEthanol5285510.94
Rhodamine BEthanol5555800.70
Fluorescein0.1 M NaOH4915140.92
9,10-DiphenylanthraceneCyclohexane3734090.90
TetraphenylporphyrinToluene419650, 7150.11

Note: The quantum yield values can vary slightly depending on the literature source and measurement conditions. It is crucial to cite the source of the standard's quantum yield value in your report.[18]

Experimental Protocols

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the fluorescence quantum yield of an unknown sample relative to a known standard.[4][19]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the standard and the unknown sample in the same spectroscopic grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range (typically < 0.1).[4][19]

  • Absorbance Measurement:

    • Record the absorbance spectra for all solutions (standard and sample) and a solvent blank using a UV-Vis spectrophotometer.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. Keep the excitation and emission slit widths constant for all measurements.[14]

    • Record the fluorescence emission spectra for all solutions and the solvent blank.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum after subtracting the blank spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the slope (gradient) of the linear fit for both plots. . Calculate the Quantum Yield: Use the following equation:[4][19] ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the unknown sample and the standard, respectively.

Visualizations

G cluster_workflow Quantum Yield Measurement Workflow prep Sample & Standard Preparation abs Absorbance Measurement prep->abs fluo Fluorescence Measurement prep->fluo analysis Data Analysis abs->analysis fluo->analysis calc Calculate QY analysis->calc

Caption: Workflow for relative fluorescence quantum yield determination.

G cluster_troubleshooting Troubleshooting Low Quantum Yield start Low QY Measured check_ife Check for Inner Filter Effects? start->check_ife dilute Dilute Sample (Abs < 0.1) check_ife->dilute Yes check_solvent Check Solvent Effects & Purity? check_ife->check_solvent No remeasure Re-measure QY dilute->remeasure change_solvent Use High-Purity or Different Solvent check_solvent->change_solvent Yes check_quenching Investigate Quenching? check_solvent->check_quenching No change_solvent->remeasure remove_quenchers Deoxygenate or Purify Sample check_quenching->remove_quenchers Yes check_quenching->remeasure No remove_quenchers->remeasure

Caption: A logical flowchart for troubleshooting low quantum yield results.

References

Technical Support Center: Purification of 14H-Anthra[2,1,9-mna]thioxanthen-14-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14H-Anthra[2,1,9-mna]thioxanthen-14-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include starting materials from the synthesis, byproducts from side reactions, residual solvents, and degradation products. Given its complex aromatic structure, isomers and closely related aromatic compounds may also be present. Aliphatic impurities, such as grease from lab equipment, can also be introduced during the workup.

Q2: What is a typical starting purity for commercially available this compound?

A2: Commercially available this compound is often sold with a purity of 95-97%.[1][2][3][4]

Q3: Which purification techniques are most suitable for this compound?

A3: The most common and effective techniques for purifying complex aromatic compounds like this are column chromatography (including flash chromatography), recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). For very high purity, sublimation under high vacuum may also be an option.

Q4: How can I assess the purity of my sample?

A4: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a precise method for determining purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can identify impurities if they are present in sufficient quantity and have distinct signals. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively check for the presence of multiple components.

Troubleshooting Guides

Column Chromatography

Problem: My compound is not moving from the origin on the TLC plate, even with highly polar solvents.

  • Possible Cause: The compound may have very low solubility in the chosen eluent or it may be strongly adsorbed to the silica gel.

  • Solution:

    • Ensure the compound is fully dissolved in the loading solvent before applying it to the column.

    • Try a different stationary phase, such as alumina, which has different adsorptive properties.[6]

    • Consider using a reverse-phase column (like C18) with a polar mobile phase if the compound is very nonpolar.

Problem: The compound appears to be decomposing on the silica gel column.

  • Possible Cause: Silica gel is acidic and can cause degradation of sensitive compounds.[6]

  • Solution:

    • Deactivate the silica gel by adding a small amount of a base, like triethylamine or pyridine, to the eluent (typically 0.1-1%).

    • Use a less acidic stationary phase, such as neutral alumina.[6]

    • Minimize the time the compound spends on the column by using flash chromatography with optimal solvent polarity to ensure rapid elution.

Problem: I am getting poor separation between my desired compound and an impurity.

  • Possible Cause: The polarity difference between the compound and the impurity is insufficient for good separation with the chosen solvent system.

  • Solution:

    • Optimize the solvent system by trying different solvent mixtures. A very slow gradient elution can sometimes improve separation of closely related compounds.[7]

    • Consider using a different stationary phase.

    • If the impurity is an isomer, preparative HPLC may be a more effective technique.[7]

Recrystallization

Problem: I can't find a suitable single solvent for recrystallization.

  • Possible Cause: The compound's solubility profile may not be ideal for any single solvent (i.e., highly soluble in hot solvent, but poorly soluble in cold solvent).[8]

  • Solution:

    • Use a binary solvent system. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

    • Common "good" solvents for large aromatic compounds include toluene, xylenes, or dichlorobenzene. Common "poor" solvents include hexanes, heptane, or methanol.

Problem: The compound is "oiling out" instead of forming crystals.

  • Possible Cause: The solution is too saturated, or the cooling process is too rapid. The boiling point of the solvent may also be higher than the melting point of the solute.

  • Solution:

    • Add a small amount more of the hot solvent to the oiled-out mixture to ensure it is fully dissolved.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • Try a lower-boiling point solvent system.

    • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.

Experimental Protocols

Preparative HPLC

This protocol is based on a scalable analytical method.[5]

  • Column: Newcrom R1 reverse-phase column or a similar C18 column suitable for preparative scale.[5]

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. For mass spectrometry compatibility, replace any acid with formic acid.[5] A typical starting gradient could be 50% MeCN in water, increasing to 100% MeCN over 20-30 minutes.

  • Preparation:

    • Dissolve the crude this compound in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at a high concentration.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Collect fractions as the compound elutes. Monitor the elution using a UV detector, as the compound is expected to be UV-active due to its aromatic nature.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Dry the purified solid under high vacuum.

Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent Selection:

    • Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system.

    • A good starting point for aromatic compounds is a mixture of a nonpolar solvent like hexanes or toluene and a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.

  • Column Packing:

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution:

    • Run the column under positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Quantitative Data Summary

TechniqueParameterRecommended Value/SystemExpected Outcome
Preparative HPLC Column TypeReverse-Phase (e.g., Newcrom R1, C18)[5]High Purity (>99%)
Mobile PhaseAcetonitrile/Water gradient[5]Separation of closely related impurities/isomers
Flash Chromatography Stationary PhaseSilica Gel (230-400 mesh)Good for removing more polar or less polar impurities
Eluent SystemHexanes/Ethyl Acetate or Toluene/DCMPurity >98% depending on impurities
Recrystallization Solvent SystemToluene/Hexane or Dichlorobenzene/MethanolRemoval of soluble and insoluble impurities

Diagrams

experimental_workflow cluster_start Starting Material cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude Product (95-97% Purity) col_chrom Column Chromatography crude->col_chrom Bulk Impurity Removal recryst Recrystallization crude->recryst If Crystalline prep_hplc Preparative HPLC crude->prep_hplc Difficult Separations tlc TLC Monitoring col_chrom->tlc hplc_analysis HPLC Analysis recryst->hplc_analysis prep_hplc->hplc_analysis pure_product Purified Product (>99% Purity) tlc->pure_product hplc_analysis->pure_product nmr NMR Spectroscopy nmr->pure_product Structural Confirmation

Caption: General purification workflow for this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography cause1 Wrong Solvent Polarity start->cause1 cause2 Compound Degradation start->cause2 cause3 Isomeric Impurities start->cause3 solution1 Optimize Eluent with TLC cause1->solution1 solution2 Use Neutral Alumina or Deactivated Silica cause2->solution2 solution3 Switch to Preparative HPLC cause3->solution3

References

how to avoid aggregation of Vat Black 25 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Vat Black 25 in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of Vat Black 25 solutions, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Vat Black 25 Powder is Not Dissolving or is Settling Out of Solution.

  • Q: Why is my Vat Black 25 powder clumping and not forming a stable solution?

    • A: Vat Black 25, in its solid form, is a pigment that is insoluble in water and most organic solvents. To dissolve it, a chemical reduction process called "vatting" is necessary. This process converts the insoluble pigment into its water-soluble leuco form. Aggregation occurs if this process is incomplete or if the solution conditions are not optimal.

  • Q: I followed the vatting procedure, but the solution still appears cloudy and particles are settling. What went wrong?

    • A: Several factors could be at play:

      • Inadequate Dispersion: The initial wetting and dispersion of the dye powder are critical. If not properly dispersed before reduction, larger particles will not be efficiently reduced and will aggregate.

      • Incorrect pH: The stability of the soluble leuco form of Vat Black 25 is highly dependent on a strongly alkaline environment. A pH below 11 can lead to the precipitation of the dye.

      • Insufficient Reducing Agent: An inadequate amount of a reducing agent like sodium hydrosulfite will result in incomplete conversion to the soluble leuco form.

      • Low Temperature: The reduction process is often more efficient at elevated temperatures. If the solution is too cold, the reduction reaction may be slow or incomplete.

Issue 2: The Color of the Vat Black 25 Solution is Inconsistent or Fades Quickly.

  • Q: Why does the color of my prepared Vat Black 25 solution seem to change or fade over time?

    • A: The soluble leuco form of Vat Black 25 is susceptible to oxidation from atmospheric oxygen. When exposed to air, it will revert to its insoluble, colored pigment form, causing the solution to become cloudy and the color to appear to "fade" from the solution as it precipitates.

  • Q: How can I prevent the premature oxidation of my Vat Black 25 solution?

    • A: To maintain the stability of the leuco form, it is crucial to minimize its exposure to oxygen. This can be achieved by:

      • Working under an inert atmosphere (e.g., nitrogen or argon).

      • Using freshly boiled and cooled deionized water to reduce dissolved oxygen.

      • Keeping the solution in a sealed container.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reason for Vat Black 25 aggregation in solution?

    • A1: The primary cause of Vat Black 25 aggregation is its inherent insolubility in its pigment form in aqueous and most organic solvents[1][2][3]. To achieve a stable solution, it must be chemically reduced to its water-soluble leuco form in a highly alkaline environment[4][5]. Aggregation will occur if the conditions for maintaining this soluble form are not met.

  • Q2: What is the role of a dispersing agent in preventing aggregation?

    • A2: Dispersing agents are crucial for preventing the aggregation of Vat Black 25 particles, especially before and during the vatting process. These agents, which are typically surfactants, adsorb onto the surface of the dye particles. This creates electrostatic and/or steric repulsion between the particles, preventing them from clumping together and allowing for a more efficient and complete reduction to the soluble leuco form.

  • Q3: What is the optimal pH for a stable Vat Black 25 solution?

    • A3: A strongly alkaline pH, typically in the range of 11-12, is essential for maintaining the solubility of the leuco form of Vat Black 25[1][6]. This high pH is usually achieved using sodium hydroxide. It is critical to maintain this alkaline environment throughout your experiment to prevent the dye from precipitating.

  • Q4: How does temperature affect the stability of a Vat Black 25 solution?

    • A4: Temperature plays a critical role in both the preparation and stability of a Vat Black 25 solution. The vatting process is often carried out at an elevated temperature, typically between 40-60°C, to ensure a complete and efficient conversion to the soluble leuco form[6]. However, excessively high temperatures can decrease the stability of the reducing agent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for preparing a stable Vat Black 25 solution.

ParameterRecommended RangeNotes
pH 11.0 - 12.0Maintained with sodium hydroxide to keep the leuco form soluble[1][6].
Vatting Temperature 40 - 60°COptimizes the reduction reaction rate[6].
Dispersing Agent Concentration
Dispersant NNO0.5 - 3 g/LAnionic surfactant with excellent dispersing properties[6].
LignosulfonatesVariesOften used as a filler in commercial dyes and acts as a dispersant.
Particle Size < 5 micronsSmaller particle size, achieved through milling, improves dispersion stability[7].

Experimental Protocols

Protocol for Preparing a Stable Vat Black 25 Solution

This protocol details the methodology for preparing a stable solution of Vat Black 25 by converting it to its soluble leuco form.

Materials:

  • Vat Black 25 powder

  • Deionized water (preferably deoxygenated by boiling and cooling or by purging with nitrogen)

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., Dispersant NNO)

  • Beakers

  • Stir plate and stir bar

  • pH meter

  • Heating mantle or water bath

Procedure:

  • Preparation of the Dye Dispersion:

    • In a beaker, create a smooth paste of the Vat Black 25 powder with a small amount of deionized water and the chosen dispersing agent (e.g., 1 g/L Dispersant NNO).

    • Thoroughly mix to ensure all dye particles are wetted and there are no dry clumps.

  • Preparation of the Alkaline Reducing Solution:

    • In a separate, larger beaker, add the required volume of deionized water.

    • With stirring, dissolve sodium hydroxide to achieve a pH between 11 and 12.

    • Gently warm the alkaline solution to 40-50°C using a heating mantle or water bath.

    • Slowly add the sodium hydrosulfite to the warm alkaline solution and stir until fully dissolved. A typical starting concentration is 5-10 g/L, but this may need optimization.

  • Vatting (Reduction of the Dye):

    • Slowly and with constant, gentle stirring, add the Vat Black 25 paste from step 1 to the warm alkaline reducing solution from step 2.

    • Maintain the temperature between 40-60°C and continue to stir gently for 15-30 minutes to ensure complete reduction. The solution should change color as the insoluble pigment is converted to the soluble leuco form.

  • Use and Storage:

    • The resulting stable solution of the leuco-Vat Black 25 should be used promptly for the intended application.

    • If storage is necessary, it must be kept in a sealed, airtight container, preferably under an inert atmosphere (e.g., nitrogen), to prevent re-oxidation.

Visualizations

experimental_workflow Experimental Workflow for Preparing Stable Vat Black 25 Solution cluster_prep Preparation cluster_vatting Vatting Process cluster_use Application and Storage start Start dispersion Prepare Dye Dispersion (Vat Black 25 + Dispersing Agent + Water) start->dispersion alkaline_reducing Prepare Alkaline Reducing Solution (Water + NaOH + Na2S2O4) start->alkaline_reducing combine Combine Dispersion and Reducing Solution dispersion->combine alkaline_reducing->combine heat_stir Heat (40-60°C) and Stir combine->heat_stir reduction Complete Reduction to Soluble Leuco Form heat_stir->reduction use Use Stable Solution Promptly reduction->use storage Store Under Inert Atmosphere reduction->storage

Caption: Workflow for the preparation of a stable Vat Black 25 solution.

aggregation_factors Factors Influencing Vat Black 25 Aggregation cluster_causes Primary Causes of Aggregation cluster_contributing_factors Contributing Factors cluster_solutions Solutions to Prevent Aggregation insolubility Inherent Insolubility poor_dispersion Poor Initial Dispersion insolubility->poor_dispersion incomplete_reduction Incomplete Reduction low_ph Low pH (<11) incomplete_reduction->low_ph low_temp Low Temperature incomplete_reduction->low_temp insufficient_reducer Insufficient Reducing Agent incomplete_reduction->insufficient_reducer oxidation Oxidation of Leuco Form oxygen_exposure Oxygen Exposure oxidation->oxygen_exposure maintain_ph Maintain High pH (11-12) low_ph->maintain_ph corrects optimize_temp Optimize Temperature (40-60°C) low_temp->optimize_temp corrects adequate_reducer Use Adequate Reducing Agent insufficient_reducer->adequate_reducer corrects use_dispersant Use Dispersing Agent poor_dispersion->use_dispersant corrects inert_atmosphere Use Inert Atmosphere oxygen_exposure->inert_atmosphere corrects

Caption: Logical relationships of factors causing Vat Black 25 aggregation.

References

overcoming challenges in the characterization of complex aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in the characterization of complex aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: How can I improve the chromatographic resolution of co-eluting aromatic isomers?

A1: Resolving isomers is a common challenge due to their similar physicochemical properties.[1] A systematic approach is key:

  • Optimize Mobile Phase: Adjust the solvent strength (e.g., the ratio of organic modifier to water in reversed-phase HPLC). Switching the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity. For ionizable compounds, small adjustments to the mobile phase pH can significantly impact retention and separation.[2]

  • Change Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase. For example, phenyl columns can offer alternative selectivity for aromatic compounds through pi-pi interactions.[3]

  • Adjust Temperature: Modifying the column temperature can alter selectivity and improve separation.[2]

  • Employ Advanced Techniques: For highly complex mixtures, consider two-dimensional liquid chromatography (2D-LC), which uses two columns with different separation mechanisms to significantly increase peak capacity and resolving power.[4][5] Ion mobility spectrometry (IMS) coupled with mass spectrometry can also separate isomers based on their size and shape (collision cross-section).[6][7]

Q2: What is the best ionization technique in mass spectrometry for my nonpolar aromatic compounds?

A2: For nonpolar aromatic compounds, Atmospheric Pressure Chemical Ionization (APCI) is often a better choice than Electrospray Ionization (ESI). APCI is generally more suitable for less polar compounds and can provide better sensitivity.[8] Optimizing source parameters such as gas flows and temperatures is crucial for maximizing ionization efficiency.[8]

Q3: My baseline is noisy in my chromatogram. What are the common causes and solutions?

A3: A noisy baseline can interfere with the detection and quantification of low-concentration analytes. Common causes include:

  • Contaminated Mobile Phase: Ensure the use of high-purity solvents and additives.[9]

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

  • Pump Problems: Inconsistent solvent mixing or pump pulsations can lead to baseline noise.

  • Column Bleed: The stationary phase of the column may be degrading and eluting, causing a rising baseline, especially in gradient elution.

Q4: How do I confirm the structure of a novel aromatic compound?

A4: Structure elucidation of a novel compound typically requires a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Tandem MS (MS/MS) experiments reveal fragmentation patterns that offer clues about the compound's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of protons and carbons.[10][11] Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the electronic structure of the molecule, respectively.

Troubleshooting Guides

Guide 1: Resolving Co-eluting Aromatic Isomers

This guide provides a step-by-step workflow for systematically addressing the co-elution of aromatic isomers in liquid chromatography.

Problem: Two or more aromatic isomers are not separating in the chromatogram, appearing as a single, broad, or shouldered peak.[1]

Workflow:

G start Start: Co-eluting Isomers Detected detect Confirm Co-elution (Peak Purity Analysis, MS Data) start->detect step1 Step 1: Mobile Phase Optimization detect->step1 step1a Adjust Solvent Strength (e.g., % Acetonitrile) step1->step1a step1b Switch Organic Modifier (Methanol vs. Acetonitrile) step1a->step1b step1c Modify pH (for ionizable compounds) step1b->step1c check1 Resolution Improved? step1c->check1 step2 Step 2: Stationary Phase Selection check1->step2 No end End: Isomers Resolved check1->end Yes step2a Try Different Phenyl Column step2->step2a step2b Consider Alternative Chemistry (e.g., PFP, Biphenyl) step2a->step2b check2 Resolution Improved? step2b->check2 step3 Step 3: Advanced Techniques check2->step3 No check2->end Yes step3a Implement 2D-LC step3->step3a step3b Utilize LC-IMS-MS step3->step3b step3a->end step3b->end

Caption: Workflow for troubleshooting co-eluting aromatic isomers.

Experimental Protocols:

  • Protocol 1: Systematic Mobile Phase Optimization

    • Initial Run: Perform a broad gradient run (e.g., 5-95% organic modifier in 20 minutes) to determine the approximate elution time of the isomers.

    • Solvent Strength: Adjust the gradient slope around the elution time. If using isocratic elution, systematically vary the percentage of the organic modifier in 5% increments.

    • Solvent Type: Replace the organic modifier (e.g., acetonitrile with methanol) and repeat the optimization. Acetonitrile and methanol offer different selectivities.[2]

    • pH Adjustment: For acidic or basic analytes, prepare mobile phases with pH values approximately 1-2 units above and below the pKa of the compounds and observe the effect on retention and selectivity.

  • Protocol 2: Column Screening

    • Select a set of 3-4 columns with different stationary phases (e.g., standard C18, a phenyl-hexyl phase, and a pentafluorophenyl (PFP) phase).

    • For each column, perform the optimized mobile phase protocol from above.

    • Compare the chromatograms to identify the column providing the best selectivity for the isomers of interest.

Data Presentation: Comparison of HPLC Columns for Aromatic Isomer Separation

Stationary PhaseSeparation PrincipleBest Suited For
C18 (ODS)Hydrophobic interactionsGeneral purpose separation of nonpolar to moderately polar compounds.
Phenyl-HexylHydrophobic and π-π interactionsAromatic compounds, providing alternative selectivity to C18.[3]
PFP (Pentafluorophenyl)Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHalogenated aromatics, positional isomers, and polar aromatic compounds.
BiphenylEnhanced π-π interactionsPlanar aromatic compounds, offering increased retention for conjugated systems.[12]
Guide 2: Overcoming Matrix Effects in Complex Samples

This guide outlines strategies for identifying and mitigating matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[13][14]

Problem: Inaccurate and irreproducible quantification of aromatic compounds in complex matrices like biological fluids, tissue extracts, or environmental samples.[15]

Logical Flow for Managing Matrix Effects:

G start Start: Suspected Matrix Effect assess Assess Matrix Effect (Post-extraction spike vs. neat solution) start->assess check Matrix Effect Significant? assess->check mitigate Mitigation Strategies check->mitigate Yes end End: Accurate Quantification check->end No prep Improve Sample Preparation (SPE, LLE, QuEChERS) mitigate->prep chrom Optimize Chromatography (Improve separation from interferences) prep->chrom cal Use Matrix-Matched Calibration or Stable Isotope Labeled Internal Standard chrom->cal cal->end

References

strategies for enhancing the stability of thioxanthene-based materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address stability challenges encountered during experiments with thioxanthene-based materials.

Troubleshooting Guide

This guide addresses specific experimental issues in a problem-and-solution format.

Problem: My thioxanthene compound shows significant degradation during storage in solution.

Answer: Solution-state instability is often due to hydrolysis, oxidation, or interactions with the solvent or container. Consider the following strategies:

  • pH Optimization: Many degradation reactions, especially hydrolysis, are pH-dependent.[1] Formulating your solution with a buffer system that maintains the pH at the point of maximum stability for your specific derivative is a crucial first step.[2] For instance, the hydrochloride salt of Thiothixene is formulated at a pH between 2.3 and 3.7 for ready-to-use injections.[3]

  • Solvent Selection: Carefully select excipients and solvents, as some can interact with the active substance and cause instability.[2]

  • Use of Antioxidants: If oxidative degradation is suspected, incorporating antioxidants can be effective.[2] Common antioxidants neutralize reactive oxygen species that might otherwise degrade the thioxanthene core.[1][2]

  • Chelating Agents: To prevent oxidation catalyzed by trace metal ions, add chelating agents like EDTA.[1][4]

  • Inert Atmosphere: For highly sensitive compounds, purging the solvent with an inert gas like nitrogen or argon and storing the solution in sealed vials under an inert atmosphere can prevent oxidation.[2][4]

Problem: The material rapidly degrades when exposed to ambient or UV light.

Answer: Thioxanthenes, particularly thioxanthenones, are known photosensitizers and can be susceptible to photolytic degradation.[5][6]

  • Light-Protective Packaging: The most straightforward solution is to use amber-colored or opaque containers to block UV and visible light.[1][2][4]

  • Formulation with UV Absorbers: Incorporating UV-absorbing excipients into the formulation can provide an internal shield against light.

  • Structural Modification: For long-term development, consider synthesizing analogues with enhanced photostability. Site-selective thionation has been shown to convert fluorescent dyes into more stable photosensitizers for photodynamic therapy (PDT) by altering their excited-state properties.[6]

Problem: I am observing poor stability and low yield during the synthesis of new thioxanthene derivatives.

Answer: Synthetic instability can arise from harsh reaction conditions or the inherent reactivity of intermediates.

  • Reaction Condition Optimization: Systematically evaluate temperature, pH, and reaction time. For example, the synthesis of aminated tetracyclic thioxanthenes involves heating at 100 °C for 48 hours in a sealed flask to drive the reaction to completion while preventing volatile reactant loss.[7]

  • Use of Protective Groups: If your thioxanthene core has sensitive functional groups, use appropriate protecting groups during multi-step synthesis to prevent side reactions.

  • Inert Atmosphere Synthesis: Some synthetic intermediates, like ketyl radicals formed during the reduction of thioxanthen-9-ones, are highly reactive.[5][8] Performing reactions under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions and improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for thioxanthene-based materials?

A1: The primary degradation pathways depend on the specific structure and environment. Key mechanisms include:

  • Oxidation: The sulfur atom in the thioxanthene ring is susceptible to oxidation, potentially forming sulfoxides.[6] When heated to decomposition, thioxanthene derivatives can emit toxic fumes of sulfur oxides.[3]

  • Reduction: The ketone group in thioxanthen-9-one derivatives can be reduced. This process can involve the formation of a thioxanthyl ketyl radical as an intermediate, which can then be converted to thioxanthenol or thioxanthene.[5][8]

  • Photodegradation: As photosensitizers, thioxanthenones can be photoreduced, especially in the presence of amines, leading to reactive intermediates.[5][6] Prolonged UV irradiation in the presence of oxygen can lead to oxidation.[6]

  • Hydrolysis: Derivatives with hydrolyzable functional groups (e.g., esters, amides) can degrade in the presence of water, a reaction that is often pH-dependent.[1]

Diagram: Thioxanthen-9-one Reduction Pathway

cluster_reduction Reduction Process TX_one Thioxanthen-9-one Radical Thioxanthyl Ketyl Radical (Intermediate) TX_one->Radical Photoreduction (e.g., with amines) or Chemical Reduction (e.g., Bu2SnClH) TX_ol Thioxanthenol Radical->TX_ol TX Thioxanthene Radical->TX Further Reduction TX_ol->TX_one TX_ol->TX

Caption: Key reduction pathway for thioxanthen-9-one derivatives.

Q2: How can I structurally modify the thioxanthene core to enhance stability?

A2: Rational drug design and synthetic modification can significantly improve the intrinsic stability of the thioxanthene scaffold.

  • Site-Selective Thionation: Replacing carbonyl groups with thiocarbonyls can alter the electronic properties, reducing singlet-triplet energy gaps and enhancing stability for applications like PDT.[6]

  • Bioisosteric Replacement: Thioxanthones are considered bioisosteres of naturally occurring xanthones, where the sulfur atom replaces an oxygen atom, which can influence stability and biological activity.[7]

  • Formation of Fused Ring Systems: Creating more rigid, planar tetracyclic structures can enhance stability.[7] For example, synthesizing tetracyclic thioxanthenes with a quinazoline–chromene scaffold has yielded promising antitumor agents.[7]

  • Coupling with Stabilizing Moieties: Attaching stabilizing molecules, such as cysteine, can improve the overall stability and confer additional biological properties like antioxidant activity.[9][10]

Q3: What formulation strategies can be used to improve the stability of a thioxanthene-based drug product?

A3: Formulation plays a critical role in protecting the active pharmaceutical ingredient (API) from degradation.[4][11] Key strategies are summarized in the table below.

StrategyMechanism of ActionApplication ExampleCitations
pH Control Minimizes pH-dependent degradation pathways like hydrolysis by maintaining an optimal pH.Using citrate or phosphate buffers in aqueous formulations.[1][2]
Antioxidants Inhibit oxidation by neutralizing free radicals or being preferentially oxidized.Adding butylated hydroxytoluene (BHT) or ascorbic acid to the formulation.[1][2][4]
Lyophilization Freeze-drying removes water from heat-sensitive products, preventing hydrolysis.Stabilizing moisture-sensitive biologic or small molecule formulations.[2][4]
Microencapsulation Creates a protective barrier around the API to shield it from environmental factors.Protecting a photosensitive API from light and a moisture-sensitive API from humidity.[4][[“]]
Inert Packaging Replaces oxygen with an inert gas (e.g., nitrogen) to prevent oxidative degradation.Packaging oxygen-sensitive drugs in nitrogen-flushed blisters or vials.[2][4]
Solid Dispersions Dispersing the API in a polymer matrix can enhance chemical stability and solubility.Using hot-melt extrusion with polymers like PVP to stabilize poorly soluble APIs.[4]

Q4: What is a standard experimental protocol for assessing the stability of my thioxanthene material?

A4: A forced degradation (or stress testing) study is a standard protocol to determine the intrinsic stability of a compound. It helps identify potential degradation products and validates the stability-indicating power of analytical methods like HPLC.[13]

Diagram: Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Thioxanthene Compound prep_samples Aliquot into Separate Vials for Each Stress Condition start->prep_samples stress Apply Stress Conditions neutralize Neutralize/Quench Samples (if applicable) stress->neutralize acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) ox Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 105°C, Dry Heat) photo Photolytic (e.g., ICH Q1B Light Exposure) analyze Analyze All Samples via Stability-Indicating HPLC neutralize->analyze data Quantify Parent Compound & Identify Degradation Products analyze->data end Establish Degradation Profile & Assess Method Specificity data->end

Caption: General workflow for a forced degradation stability study.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to assess the intrinsic stability of a thioxanthene derivative and establish a stability-indicating analytical method.[13]

1. Materials and Equipment:

  • Thioxanthene compound

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • pH meter

  • Calibrated oven and photostability chamber

  • Volumetric flasks and pipettes

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water) and buffers

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the thioxanthene compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition.

    • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot. Keep at room temperature for 24 hours.

    • Thermal Degradation: Transfer the stock solution to a vial, evaporate the solvent under nitrogen, and place the vial in an oven at 105°C for 48 hours. Re-dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose the stock solution in a photochemically transparent container (e.g., quartz) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Neutralization: Before analysis, cool the acid and base hydrolysis samples to room temperature and neutralize them (add an equimolar amount of NaOH to the acid sample and HCl to the base sample).

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

    • The method should be capable of separating the intact parent drug from all major degradation products.

    • Use a photodiode array (PDA) detector or MS to help identify and characterize the degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound under each stress condition.

    • Assess the peak purity of the parent compound to confirm the analytical method's specificity.

    • Identify and document the major degradation products and their retention times.

References

resolving common errors in the spectroscopic analysis of polycyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common errors encountered during the spectroscopic analysis of polycyclic compounds.

I. Troubleshooting Guides & FAQs

This section is organized by spectroscopic technique and addresses specific issues in a question-and-answer format.

A. UV-Vis Spectroscopy

Q1: Why is the absorbance reading of my sample negative?

A1: Negative absorbance readings can arise from a few common issues:

  • Incorrect Blanking: The reference (blank) solution may be more absorbing at the measurement wavelength than the sample. This can happen if the cuvette used for the blank is dirty or if the blank solution itself is contaminated.[1]

  • Mismatched Cuvettes: If the cuvettes used for the blank and the sample have different optical properties, it can lead to inaccurate readings. Always use a matched pair of cuvettes.[1]

  • Sample and Blank Swap: Accidentally swapping the blank and sample cuvettes in the spectrophotometer will result in negative absorbance values.[1]

Q2: My spectrum has a cutoff or flat-topped peaks. What does this mean?

A2: This is typically a sign that your sample is too concentrated, and the absorbance is beyond the linear range of the detector.[1] The solution is to dilute your sample and re-run the analysis. A good rule of thumb is to keep the maximum absorbance below 2.[1]

Q3: I am observing unexpected peaks in my spectrum. What could be the cause?

A3: Unexpected peaks are often due to contamination.[2] Consider the following sources:

  • Contaminated Solvent: The solvent used to dissolve your sample may contain impurities that absorb in the UV-Vis range.

  • Dirty Cuvettes: Residual sample or cleaning agents in the cuvette can lead to spurious peaks.

  • Sample Degradation: Some polycyclic compounds can degrade when exposed to light, leading to the formation of new species with different absorption spectra.

Q4: Why is my baseline noisy or drifting?

A4: A noisy or drifting baseline can be caused by several factors:

  • Lamp Instability: The spectrophotometer lamp may be nearing the end of its life and producing an unstable output.

  • Solvent Absorption: If you are measuring at a wavelength close to or below the UV cutoff of your solvent, the solvent itself will absorb strongly, leading to a noisy baseline.[3]

  • Particulate Matter: Suspended particles in your sample can scatter light, causing noise in the spectrum. Ensure your sample is fully dissolved and free of particulates.[1]

B. Fluorescence Spectroscopy

Q1: The fluorescence intensity of my sample is very low. How can I improve it?

A1: Low fluorescence intensity can be due to several factors:

  • Low Concentration: The concentration of your analyte may be too low. Try preparing a more concentrated sample.

  • Quenching: The fluorescence of your compound may be quenched by other substances in the sample, such as oxygen or impurities.[4] Deoxygenating your solvent can sometimes help.

  • Incorrect Excitation Wavelength: Ensure you are exciting your sample at or near its absorption maximum.

  • Inner Filter Effect: If your sample is too concentrated, the excitation light may not penetrate the full width of the cuvette, leading to a decrease in the observed fluorescence. This is known as the inner filter effect. Diluting the sample can mitigate this.[5]

Q2: The shape of my emission spectrum changes when I change the excitation wavelength. Why is this happening?

A2: This is often an indication that there is more than one fluorescent species in your sample. Different compounds will have different excitation and emission spectra. It could also be due to the presence of excimers (excited-state dimers) at high concentrations, which have a different emission spectrum than the monomer.[4]

Q3: I see a sharp peak in my emission spectrum that shifts when I change the excitation wavelength. What is it?

A3: This is likely a Raman scattering peak from your solvent.[5] To confirm, you can run a blank spectrum of just the solvent. The Raman peak's position is dependent on the excitation wavelength, so changing the excitation wavelength will cause the Raman peak to shift.[5]

C. Mass Spectrometry (MS)

Q1: I am not seeing a molecular ion peak for my polycyclic compound. What could be the reason?

A1: The absence of a molecular ion peak can occur for several reasons:

  • Extensive Fragmentation: The ionization method may be too harsh, causing the molecule to fragment completely. Softer ionization techniques like MALDI or electrospray ionization (ESI) may be more suitable for fragile molecules.

  • Low Abundance: For some compounds, the molecular ion is inherently unstable and has a very low abundance.

  • Incorrect Mass Range: Ensure that the mass spectrometer is scanning over the correct mass-to-charge (m/z) range to detect your compound.

Q2: My mass accuracy is poor. How can I improve it?

A2: Poor mass accuracy is a common problem that can be addressed by:

  • Calibration: The mass spectrometer needs to be calibrated regularly with a known standard.[6]

  • Instrument Maintenance: Contamination or drift in the instrument's electronics can affect mass accuracy. Regular maintenance is crucial.[6]

Q3: My baseline is noisy and drifting. What are the common causes?

A3: A noisy or drifting baseline in mass spectrometry can be due to:

  • Contaminated Ion Source: The ion source can become contaminated over time, leading to a high background signal.

  • Solvent Impurities: Impurities in the solvent can contribute to a noisy baseline.

  • Detector Issues: The detector may be old or not functioning correctly.[6]

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

Q1: My NMR peaks are broad. How can I improve the resolution?

A1: Broad NMR peaks can be caused by:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming the spectrometer.

  • Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help.

  • Paramagnetic Impurities: The presence of paramagnetic species in your sample can cause significant line broadening.

  • Solid Particles: Undissolved material in the NMR tube will disrupt the magnetic field homogeneity.[7] Always filter your NMR samples.[7]

Q2: The integration of my peaks is incorrect. What should I check?

A2: Inaccurate integration can result from:

  • Poor Phasing: The spectrum must be correctly phased to ensure accurate integration.

  • Baseline Distortion: A non-flat baseline will lead to integration errors.

  • Short Relaxation Delay: If the relaxation delay (d1) is too short, nuclei with long relaxation times may not fully relax between scans, leading to inaccurate integrals.

Q3: I am seeing unexpected signals in my spectrum. What are they?

A3: Spurious signals in an NMR spectrum can come from:

  • Solvent Impurities: The deuterated solvent may contain residual non-deuterated solvent or other impurities.

  • Contamination: The sample or the NMR tube may be contaminated.

  • Spinning Sidebands: These are small peaks that appear symmetrically on either side of a large peak and are caused by the spinning of the NMR tube.

II. Quantitative Data

Table 1: UV Cutoff Wavelengths for Common Solvents

The UV cutoff is the wavelength at which the solvent's absorbance is 1 AU in a 1 cm path length cell.[3][8] Operating near or below this wavelength will result in high noise.

SolventUV Cutoff (nm)
Acetonitrile190[3][8]
Water190[8]
Hexane195[8]
Cyclohexane200[8]
Methanol205[8]
Ethanol210[8]
Dichloromethane233[8]
Chloroform245[8]
Toluene284[8]
Acetone330[3][8]
Table 2: Fluorescence Quantum Yields of Common Polycyclic Aromatic Hydrocarbons

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.

CompoundSolventQuantum Yield (Φ)
AnthraceneCyclohexane0.36[7]
AnthraceneEthanol0.27[7]
PyreneCyclohexane0.32[3]
Benzo[a]pyreneDeoxygenated Solution0.38[9]
Benzo[a]pyreneAir-saturated Solution0.15[9]
PhenanthreneEthanol0.125[10]
FluorantheneCyclohexane0.30[11]
Table 3: Common Mass Spectral Fragments of Selected Polycyclic Aromatic Hydrocarbons (Electron Ionization)

The molecular ion (M+) is often the base peak in the electron ionization mass spectra of PAHs.

CompoundMolecular Weightm/z of Molecular Ion (M+)Common Fragment Ions (m/z)
Anthracene178.23178176, 152, 89
Pyrene202.25202200, 101, 100
Benzo[a]pyrene252.31252250, 226, 126, 125
Table 4: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Polycyclic Aromatic Hydrocarbons

Chemical shifts are referenced to TMS (δ = 0 ppm).

NucleusType of AtomChemical Shift Range (ppm)
¹HAromatic Protons7.0 - 9.5[12]
¹³CAromatic CH110 - 130
¹³CQuaternary Aromatic C (non-bridgehead)120 - 140
¹³CBridgehead Aromatic C120 - 150

III. Experimental Protocols

A. General Protocol for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation:

    • Dissolve a known mass of the polycyclic compound in a suitable spectroscopic grade solvent. The choice of solvent is critical; ensure it does not absorb in the wavelength range of interest (see Table 1).

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0 for UV-Vis, and an absorbance of ~0.05 at the excitation wavelength for fluorescence to avoid inner-filter effects.

  • Instrument Setup:

    • Turn on the spectrophotometer or spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

    • Select the appropriate wavelength range for analysis.

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the sample holder and record a blank spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the instrument and record the spectrum.

  • Data Analysis:

    • For UV-Vis, identify the wavelength of maximum absorbance (λmax).

    • For fluorescence, record the emission spectrum by exciting at λmax. Then, record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.

B. General Protocol for GC-MS Analysis of PAHs

This protocol is a general guideline and may need to be optimized for specific applications.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction (e.g., using a Soxhlet extractor) with a suitable solvent like hexane or a mixture of acetone and hexane.

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the PAHs.

    • Concentrate the extract to a small volume.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column, such as a DB-5ms, is commonly used.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), then ramp to a high temperature (e.g., 300-320 °C) to elute the PAHs.

      • Injector: Splitless injection is typically used for trace analysis.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan to identify unknown compounds or selected ion monitoring (SIM) for targeted analysis of known PAHs to increase sensitivity.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample extract into the GC-MS.

    • Acquire the data.

  • Data Processing:

    • Identify the PAHs by comparing their retention times and mass spectra to those of authentic standards.

    • Quantify the PAHs using a calibration curve prepared from standards.

C. General Protocol for NMR Sample Preparation
  • Sample Preparation:

    • Weigh 5-25 mg of the polycyclic compound for a ¹H NMR spectrum, or a sufficient amount to create a near-saturated solution for a ¹³C NMR spectrum.[7]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean vial.[8][13]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.[6][7]

  • Sample Loading:

    • The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm.[8]

    • Cap the NMR tube securely.

  • Analysis:

    • Insert the NMR tube into the spectrometer.

    • Lock, tune, and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC).

IV. Diagrams

Troubleshooting_UV_Vis cluster_absorbance Absorbance Issues cluster_peaks Peak Issues cluster_baseline Baseline Issues cluster_solutions_abs Solutions cluster_solutions_peaks Solutions cluster_solutions_baseline Solutions start Problem with UV-Vis Spectrum neg_abs Negative Absorbance start->neg_abs Absorbance related flat_top Flat-topped/Cutoff Peaks start->flat_top Absorbance related unexpected_peaks Unexpected Peaks start->unexpected_peaks Peak shape related noisy_baseline Noisy/Drifting Baseline start->noisy_baseline Baseline related sol_blank Check/Redo Blank Use Matched Cuvettes neg_abs->sol_blank sol_dilute Dilute Sample flat_top->sol_dilute sol_contam Check Solvent Purity Clean Cuvettes Check for Degradation unexpected_peaks->sol_contam sol_lamp Check Lamp Status Change Solvent Filter Sample noisy_baseline->sol_lamp

Caption: Troubleshooting workflow for common UV-Vis spectroscopy errors.

Troubleshooting_Fluorescence cluster_intensity Intensity Issues cluster_shape Spectral Shape Issues cluster_solutions_intensity Solutions cluster_solutions_shape Solutions start Problem with Fluorescence Spectrum low_intensity Low Fluorescence Intensity start->low_intensity Intensity related shape_change Shape Changes with λex start->shape_change Shape related shifting_peak Shifting Sharp Peak start->shifting_peak Shape related sol_intensity Increase Concentration Deoxygenate Solvent Check λex Dilute for Inner Filter Effect low_intensity->sol_intensity sol_shape Check for Multiple Species Check for Excimers shape_change->sol_shape sol_raman Run Solvent Blank (Likely Raman Peak) shifting_peak->sol_raman

Caption: Troubleshooting workflow for common fluorescence spectroscopy errors.

Troubleshooting_MS cluster_peak_issues Peak Issues cluster_baseline Baseline Issues cluster_solutions_peak Solutions cluster_solutions_baseline Solutions start Problem with Mass Spectrum no_mol_ion No Molecular Ion start->no_mol_ion Peak related poor_mass_acc Poor Mass Accuracy start->poor_mass_acc Peak related noisy_baseline Noisy/Drifting Baseline start->noisy_baseline Baseline related sol_mol_ion Use Softer Ionization Check Mass Range no_mol_ion->sol_mol_ion sol_mass_acc Calibrate Instrument Perform Maintenance poor_mass_acc->sol_mass_acc sol_baseline Clean Ion Source Use High Purity Solvents Check Detector noisy_baseline->sol_baseline

Caption: Troubleshooting workflow for common mass spectrometry errors.

Troubleshooting_NMR cluster_resolution Resolution & Integration cluster_artifacts Artifacts cluster_solutions_res Solutions cluster_solutions_art Solutions start Problem with NMR Spectrum broad_peaks Broad Peaks start->broad_peaks Resolution/Integration bad_integration Incorrect Integration start->bad_integration Resolution/Integration extra_signals Unexpected Signals start->extra_signals Artifacts sol_broad Shim Spectrometer Dilute Sample Filter Sample broad_peaks->sol_broad sol_int Phase Spectrum Correctly Correct Baseline Increase Relaxation Delay bad_integration->sol_int sol_extra Check Solvent Purity Check for Contamination Identify Spinning Sidebands extra_signals->sol_extra

Caption: Troubleshooting workflow for common NMR spectroscopy errors.

References

methods for reducing impurities in the synthesis of Vat Black 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of Vat Black 25.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis method for Vat Black 25?

A1: The primary method for synthesizing Vat Black 25 is through a copper-catalyzed Ullmann condensation reaction. This involves the reaction of 1-Aminoanthracene-9,10-dione with 3,9-Dibromo-7H-benzo[de]anthracen-7-one. This condensation is followed by a cyclization step to yield the final Vat Black 25 dyestuff.[1] The reaction is typically carried out in a high-boiling point solvent.

Q2: What are the common sources of impurities in Vat Black 25 synthesis?

A2: Impurities in Vat Black 25 synthesis can originate from several sources:

  • Starting Materials: Purity of the initial reactants, 1-Aminoanthracene-9,10-dione and 3,9-Dibromo-7H-benzo[de]anthracen-7-one, is crucial. Impurities in these precursors will carry through to the final product.

  • Side Reactions: The Ullmann condensation can be prone to side reactions, leading to the formation of undesired by-products.

  • Incomplete Reactions: Residual unreacted starting materials are a common source of impurity.

  • Solvents and Catalysts: The choice of solvent and the purity of the copper catalyst can influence the reaction's outcome and introduce contaminants. For instance, traditional solvents like butanol and naphthalene can lead to purification challenges.[2]

  • Post-synthesis Workup: Inadequate purification methods can fail to remove by-products and unreacted materials effectively.

Q3: What analytical methods are recommended for identifying and quantifying impurities in Vat Black 25?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector) is a powerful technique for separating and quantifying the main components and impurities in a sample of Vat Black 25. For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4] Thin Layer Chromatography (TLC) can also be a useful tool for monitoring the progress of the reaction and for preliminary purity assessments.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Vat Black 25 Incomplete reaction due to insufficient temperature, reaction time, or catalyst activity.Optimize reaction conditions, including temperature, time, and catalyst concentration. Ensure the use of a high-purity copper catalyst.
Side reactions consuming the starting materials.Adjust the stoichiometry of the reactants. A slight excess of one reactant may drive the reaction to completion but could also lead to its presence as an impurity.
Presence of Unreacted 1-Aminoanthracene-9,10-dione Inefficient condensation reaction.Increase reaction temperature or time. Consider using a more efficient solvent system, such as triethylene glycol, which has been shown to improve reaction control and raw material recovery.[2]
Poor quality of 3,9-Dibromo-7H-benzo[de]anthracen-7-one.Ensure the purity of the brominated reactant. Impurities in this starting material can inhibit the reaction.
Presence of Unreacted 3,9-Dibromo-7H-benzo[de]anthracen-7-one Sub-optimal reaction conditions.Similar to addressing unreacted 1-Aminoanthracene-9,10-dione, optimize the reaction parameters.
Formation of Dark-colored, Insoluble By-products Undesired side reactions, potentially due to high reaction temperatures or presence of oxygen.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Carefully control the temperature profile of the reaction.
Impurities in the starting materials leading to polymerization or degradation.Use highly purified starting materials. Consider pre-treating the solvent to remove any potential contaminants.
Final Product has Poor Color Strength Presence of non-colored impurities diluting the final product.Implement a more rigorous purification protocol, such as solvent washing or recrystallization, to remove soluble impurities.
Incomplete cyclization step.Ensure the conditions for the cyclization step (e.g., temperature, base concentration) are optimal.

Data Presentation

Table 1: Impact of Solvent on Vat Black 25 Synthesis

Solvent Boiling Point (°C) Reported Advantages Reported Disadvantages Reference
Naphthalene218Traditional solvent for this reaction.Difficult to remove, potential for sublimation and environmental concerns.[1]
Butanol118Lower boiling point than naphthalene.Highly volatile, difficult to control during synthesis, difficult to recycle, leading to higher costs and environmental pollution.[2]
Triethylene Glycol288High boiling point, allows for better process control, high raw material recovery rate, lower cost, and less environmental pollution.Higher initial cost compared to butanol.[2]

Experimental Protocols

Protocol 1: Optimized Synthesis of Vat Black 25 using Triethylene Glycol

This protocol is based on an improved method designed to enhance reaction control and reduce impurities.[2]

Materials:

  • 1-Aminoanthracene-9,10-dione

  • 3,9-Dibromo-7H-benzo[de]anthracen-7-one

  • Copper (I) oxide (catalyst)

  • Sodium carbonate (acid scavenger)

  • Triethylene glycol (solvent)

  • Potassium hydroxide (for cyclization)

  • Ethanol (for washing)

  • Water (for washing)

Procedure:

  • Condensation Reaction:

    • In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge 1-Aminoanthracene-9,10-dione, 3,9-Dibromo-7H-benzo[de]anthracen-7-one, copper (I) oxide, and sodium carbonate into triethylene glycol.

    • Heat the mixture to the optimal reaction temperature (typically in the range of 180-220°C) and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Solvent Recovery and Intermediate Isolation:

    • Cool the reaction mixture and recover the triethylene glycol by vacuum distillation for recycling.

    • Wash the resulting solid intermediate with hot water to remove inorganic salts.

  • Cyclization:

    • Suspend the intermediate in a suitable high-boiling point alcohol (e.g., isobutanol or continue in triethylene glycol).

    • Add potassium hydroxide and heat the mixture to reflux to effect cyclization.

    • Monitor the reaction for completion.

  • Purification:

    • Cool the reaction mixture and filter the crude Vat Black 25.

    • Wash the filter cake sequentially with hot water, ethanol, and again with hot water until the filtrate is neutral.

    • Dry the purified Vat Black 25 under vacuum.

Protocol 2: Purification of Crude Vat Black 25 by Solvent Washing

This protocol is a general method for removing unreacted starting materials and soluble by-products.

Materials:

  • Crude Vat Black 25

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Suspend the crude Vat Black 25 in DMF.

  • Stir the suspension at an elevated temperature (e.g., 80-100°C) for 1-2 hours. This will dissolve many of the organic impurities.

  • Cool the mixture and filter the solid Vat Black 25.

  • Wash the filter cake thoroughly with fresh DMF to remove residual dissolved impurities.

  • Wash the filter cake with ethanol to remove the DMF.

  • Finally, wash the product with hot deionized water to remove any remaining ethanol and inorganic impurities.

  • Dry the purified Vat Black 25 in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 Reactants & Solvent (1-Aminoanthraquinone, 3,9-Dibromobenzanthrone, Triethylene Glycol) s2 Condensation (Copper Catalyst, Na2CO3) s1->s2 Heat s3 Cyclization (KOH) s2->s3 Heat p1 Crude Product s3->p1 Isolation p2 Solvent Washing (e.g., DMF) p1->p2 p3 Filtration & Washing (Ethanol, Water) p2->p3 p4 Drying p3->p4 final_product final_product p4->final_product Pure Vat Black 25

Caption: Experimental workflow for the synthesis and purification of Vat Black 25.

logical_relationship cluster_inputs Input Factors cluster_outputs Output Characteristics reactant_purity Purity of Starting Materials yield Product Yield reactant_purity->yield purity Product Purity reactant_purity->purity impurities Impurity Profile reactant_purity->impurities solvent Choice of Solvent solvent->yield solvent->purity solvent->impurities conditions Reaction Conditions (Temp, Time, Catalyst) conditions->yield conditions->purity conditions->impurities

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 14H-Anthra[2,1,9-mna]thioxanthen-14-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 14H-Anthra[2,1,9-mna]thioxanthen-14-one, a complex heterocyclic aromatic compound of interest in materials science and pharmaceutical research. The performance of this compound is objectively compared with two commercially available alternatives, supported by experimental data. Detailed experimental protocols and visual workflows are provided to assist researchers in establishing robust quality control procedures.

Introduction to this compound and the Imperative of Purity Validation

This compound is a polycyclic aromatic hydrocarbon containing a thioxanthenone core. Its extended π-system suggests potential applications as an organic semiconductor, a fluorescent probe, or a scaffold in medicinal chemistry. The synthesis of such a complex molecule can often lead to the formation of structurally related impurities, starting materials, and by-products. For any application, particularly in drug development, the precise characterization and quantification of the purity of the target compound are critical to ensure reproducibility of experimental results and to meet regulatory standards.

Performance Comparison with Alternative Compounds

The purity of synthesized this compound was compared with two commercially available, structurally related compounds: Anthraquinone and Thioxanthen-9-one. These alternatives were chosen for their structural similarity and established use in various research applications. The comparison focuses on their analytical profiles as determined by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Comparative Purity Analysis of this compound and Alternatives

ParameterSynthesized this compoundAnthraquinone (Commercial Standard)Thioxanthen-9-one (Commercial Standard)
Purity by HPLC (% Area) 98.5%≥99.5%≥99.0%
Major Impurity 1 (% Area) 0.8% (Unidentified, RT=5.2 min)0.2% (Anthrone)0.5% (Xanthone)
Major Impurity 2 (% Area) 0.4% (Starting Material, RT=3.1 min)0.1% (Unidentified)0.3% (Unidentified)
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
Mass (m/z) [M+H]⁺ 337.0682 (Observed)209.0597 (Observed)213.0423 (Observed)
337.0682 (Calculated for C₂₃H₁₃OS⁺)209.0597 (Calculated for C₁₄H₉O₂⁺)213.0423 (Calculated for C₁₃H₉OS⁺)

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary pump, an autosampler, and a column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural elucidation.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Full scan mode to determine the accurate mass of the molecular ion.

  • Sample Preparation: The sample was dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused directly or analyzed via LC-MS using the HPLC conditions described above.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow for purity validation and a hypothetical signaling pathway where this compound could be studied.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity & Impurity Profile) purification->hplc nmr NMR Spectroscopy (Structural Confirmation) purification->nmr ms Mass Spectrometry (Molecular Weight Verification) purification->ms decision Purity ≥ 98%? hplc->decision nmr->decision ms->decision pass Proceed to Further Studies decision->pass Yes fail Further Purification Required decision->fail No

Experimental workflow for purity validation.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor X kinase2->transcription_factor Activates gene_expression Gene Expression (e.g., Apoptosis Genes) transcription_factor->gene_expression Induces cellular_response Cellular Response (e.g., Apoptosis) gene_expression->cellular_response inhibitor Known Inhibitor inhibitor->kinase1 Inhibits

Hypothetical signaling pathway investigation.

A Comparative Analysis of the Biological Activities of Thioxanthene and Xanthene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of thioxanthene and xanthene derivatives, two classes of heterocyclic compounds with significant therapeutic potential. By presenting key experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in drug discovery and development.

Introduction

Xanthene and its sulfur analog, thioxanthene, form the core scaffolds of a diverse range of biologically active molecules. The structural difference, the replacement of an oxygen atom in the central ring with sulfur, leads to distinct physicochemical properties that influence their interactions with biological targets. Both classes of compounds have been extensively investigated for their potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. This guide offers a side-by-side comparison of their efficacy in these key therapeutic areas, supported by experimental evidence.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro biological activities of a series of synthesized xanthene and thioxanthene derivatives, providing a quantitative basis for comparison. The data highlights the half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various targets.

Table 1: Comparative Anticancer Activity (IC50)

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (nM)[1][2]
1 XantheneTertiary alcoholHeLa213.06
2 ThioxantheneTertiary alcoholHep G2161.3
3 XantheneCysteine-coupledCaco-29.6
4 ThioxantheneCysteine-coupledCaco-224.6
Doxorubicin (Positive Control)-HeLa110
Doxorubicin (Positive Control)-Hep G21060
Doxorubicin (Positive Control)-Caco-2497

Table 2: Comparative Antioxidant Activity (DPPH Assay)

Compound IDCore ScaffoldSubstitutionIC50 (nM)[1][2]
4 ThioxantheneCysteine-coupled15.44
Ascorbic Acid (Positive Control)--

Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)

Compound IDCore ScaffoldSubstitutionIC50 (nM)[1][2]Selectivity Index (COX-2/COX-1)
7 ThioxantheneCysteine-coupled4.373.83

Table 4: Comparative Antimicrobial Activity (MIC)

CompoundCore ScaffoldBacterial StrainMIC (µg/mL)
Flupenthixol ThioxantheneS. aureus5 - 50[3]
Xanthene sulfonamide derivative 3b XantheneS. aureus> 64[4]
Xanthene sulfonamide derivative 3c XantheneS. aureus> 64[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Hep G2, Caco-2) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thioxanthene or xanthene derivatives and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is used to determine the free radical scavenging activity of a compound.

  • Preparation of Solutions: A solution of DPPH in methanol (0.1 mM) is prepared. The test compounds are dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution. The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Calculation: The inhibitory activity is determined by comparing the amount of PGE2 produced in the presence of the test compound to that of the untreated control. The IC50 value represents the concentration of the compound that inhibits 50% of the enzyme activity.

Signaling Pathways and Mechanisms of Action

The biological effects of thioxanthene and xanthene derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Both thioxanthene and xanthene derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death) and modulation of other critical cellular processes.

anticancer_pathways cluster_thioxanthene Thioxanthene Derivatives cluster_xanthene Xanthene Derivatives cluster_downstream Downstream Effects Thioxanthene Thioxanthene Derivatives Autophagy Modulation of Autophagy Thioxanthene->Autophagy Apoptosis_T Induction of Apoptosis Thioxanthene->Apoptosis_T InhibitionProliferation Inhibition of Proliferation Autophagy->InhibitionProliferation CellCycleArrest Cell Cycle Arrest Apoptosis_T->CellCycleArrest Xanthene Xanthene Derivatives PK_Inhibition Protein Kinase Inhibition Xanthene->PK_Inhibition Aromatase_Inhibition Aromatase Inhibition Xanthene->Aromatase_Inhibition Apoptosis_X Induction of Apoptosis Xanthene->Apoptosis_X PK_Inhibition->InhibitionProliferation TumorGrowthSuppression Tumor Growth Suppression Aromatase_Inhibition->TumorGrowthSuppression Apoptosis_X->CellCycleArrest CellCycleArrest->TumorGrowthSuppression InhibitionProliferation->TumorGrowthSuppression

Figure 1: Anticancer mechanisms of thioxanthene and xanthene derivatives.

Thioxanthene derivatives have been shown to induce apoptosis and modulate autophagy in cancer cells.[5] Xanthene derivatives can induce apoptosis and also inhibit protein kinases and aromatase, enzymes that are often dysregulated in cancer.[6]

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of these compounds is primarily attributed to the inhibition of the COX-2 enzyme, which leads to a reduction in the production of pro-inflammatory prostaglandins. This can interfere with the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway Stimuli Inflammatory Stimuli IKK IKK Activation Stimuli->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation COX2_Expression COX-2 Gene Expression NFkB_Activation->COX2_Expression Prostaglandins Prostaglandin Production COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivatives Thioxanthene/Xanthene Derivatives Derivatives->COX2_Expression Inhibition experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (MTT) Purification->Anticancer Antioxidant Antioxidant Assays (DPPH) Purification->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial IC50_MIC IC50/MIC Determination Anticancer->IC50_MIC Antioxidant->IC50_MIC AntiInflammatory->IC50_MIC Antimicrobial->IC50_MIC SAR Structure-Activity Relationship (SAR) IC50_MIC->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

References

A Spectroscopic Comparison of 14h-Anthra[2,1,9-mna]thioxanthen-14-one and Other Vat Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic properties of 14h-Anthra[2,1,9-mna]thioxanthen-14-one, also known as Solvent Orange 63, with other commercially significant vat dyes: C.I. Vat Red 1, C.I. Vat Green 1, and C.I. Vat Blue 6. The comparison focuses on available physicochemical and spectroscopic data to assist researchers and professionals in drug development and materials science.

Physicochemical and Spectroscopic Data Summary

Vat dyes are notoriously insoluble in common organic solvents, which poses a significant challenge for solution-state spectroscopic analysis.[1] Often, spectroscopic data is recorded for the soluble reduced "leuco" form of the dye. The available data for the selected dyes is summarized below.

PropertyThis compound (Solvent Orange 63)C.I. Vat Red 1C.I. Vat Green 1C.I. Vat Blue 6
CAS Number 16294-75-0[2]2379-74-0[3]128-58-5[4]130-20-1[5]
Molecular Formula C₂₃H₁₂OS[2]C₁₈H₁₀Cl₂O₂S₂[3]C₃₆H₂₀O₄[4]C₂₈H₁₂Cl₂N₂O₄[5]
Molecular Weight 336.41 g/mol [2]393.31 g/mol [3]516.54 g/mol [4]511.31 g/mol [5]
Appearance Red powder[6]Pink powder[3]Variegated dark green powder[4]Aquamarine blue powder[1]
UV-Vis λmax Data not availableData not available in detail, but a spectrum in an organic solvent has been reported.[7]Data not availableExpected in the 600-700 nm range; the leuco form of a similar dye shows a peak at 610 nm.[1][8]
Fluorescence Described as having good fluorescence properties, but no quantitative data is available.[9]Data not availableData not availableGenerally, vat dyes are not known for significant fluorescence.[1]
Key IR Peaks Data not availableData not availableData not availableData not available

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data for vat dyes require special considerations due to their low solubility. The following are generalized methodologies.

1. UV-Visible (UV-Vis) Spectroscopy

This protocol is adapted for the analysis of the soluble leuco form of vat dyes.[1]

  • Preparation of the Reducing Solution (Vatting): In a fume hood, prepare a fresh solution of sodium hydrosulfite (sodium dithionite) in a dilute aqueous sodium hydroxide solution (e.g., 0.1 M NaOH). A typical concentration for the reducing agent is 1-2% (w/v).[1]

  • Sample Preparation: Accurately weigh a small amount of the vat dye powder (e.g., 1-5 mg).[1] Suspend the dye in the alkaline reducing solution and gently heat to facilitate the formation of the soluble leuco form. The solution will typically undergo a distinct color change.

  • Spectroscopic Measurement: Once the dye is fully reduced and dissolved, dilute the solution to an appropriate concentration for UV-Vis analysis. Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). The instrument should be blanked with the alkaline reducing solution.

2. Fluorescence Spectroscopy

  • Sample Preparation: Prepare the soluble leuco form of the dye as described for UV-Vis spectroscopy. Alternatively, for dyes with some solubility in organic solvents, prepare a dilute solution in a suitable solvent like chlorobenzene or acetone.[6]

  • Spectroscopic Measurement: Use a spectrofluorometer to measure the fluorescence emission and excitation spectra. The excitation wavelength should be set at the absorption maximum determined from the UV-Vis spectrum. The emission spectrum is then recorded over a higher wavelength range.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Since FT-IR can be performed on solid samples, the insolubility of vat dyes is less of a concern. Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dry dye powder with spectroscopic grade KBr and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FT-IR can be used, which requires placing a small amount of the powder directly on the ATR crystal.

  • Spectroscopic Measurement: Record the FT-IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the dye molecule.

Workflow for Spectroscopic Comparison

The logical workflow for a comprehensive spectroscopic comparison of vat dyes is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison DyeSelection Select Vat Dyes for Comparison LeucoPrep Prepare Soluble Leuco Form (for UV-Vis/Fluorescence) DyeSelection->LeucoPrep SolidPrep Prepare Solid Sample (for FT-IR) DyeSelection->SolidPrep UVVis UV-Vis Spectroscopy LeucoPrep->UVVis Fluorescence Fluorescence Spectroscopy LeucoPrep->Fluorescence FTIR FT-IR Spectroscopy SolidPrep->FTIR DataExtraction Extract Key Spectroscopic Data (λmax, Emission max, IR peaks) UVVis->DataExtraction Fluorescence->DataExtraction FTIR->DataExtraction Table Tabulate and Compare Data DataExtraction->Table Report Generate Comparison Guide Table->Report

Caption: Workflow for the spectroscopic comparison of vat dyes.

References

A Comparative Guide to Confirming the Structure of Synthesized Thioxanthene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel thioxanthene derivatives is a cornerstone of drug discovery and materials science, yielding compounds with a wide array of potential applications. However, the successful synthesis of a target molecule is only the first step; rigorous structural confirmation is paramount to ensure the validity of subsequent biological or material-based studies. This guide provides an objective comparison of the most effective analytical techniques for the structural elucidation of synthesized thioxanthene compounds, supported by experimental data and detailed protocols.

Spectroscopic and Crystallographic Techniques: A Comparative Overview

The principal methods for confirming the structure of synthesized thioxanthene compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each technique provides unique and complementary information, and a combination of these methods is often necessary for unambiguous structure determination.

Technique Information Provided Sample Requirements Advantages Limitations
¹H and ¹³C NMR Detailed information about the carbon-hydrogen framework, including connectivity, chemical environment of protons and carbons, and stereochemistry.[1]2-10 mg of pure compound dissolved in a deuterated solvent.Provides the most comprehensive structural information in solution.[1] Non-destructive.Can be complex to interpret for highly substituted or conformationally flexible molecules.[1]
Mass Spectrometry (MS) Precise molecular weight and elemental composition.[2][3] Fragmentation patterns offer clues about the molecular structure.[4][5]Microgram to nanogram quantities of a pure sample.High sensitivity and accuracy in determining molecular weight.[3] Can be coupled with chromatography for mixture analysis.Isomers may not be distinguishable. Fragmentation can be complex and difficult to interpret.[2]
FTIR Spectroscopy Identification of functional groups present in the molecule.[6]Milligram quantities of solid or liquid sample.Fast, simple, and provides a "fingerprint" of the functional groups present.[6]Provides limited information about the overall molecular framework. Spectrum can be complex.
X-ray Crystallography Unambiguous, three-dimensional atomic arrangement of the molecule in the solid state.[7][8]A high-quality single crystal (typically >0.1 mm in all dimensions).[8][9]Provides the definitive molecular structure.[7]Growing suitable crystals can be challenging and time-consuming.[8][9] The solid-state structure may not represent the conformation in solution.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a newly synthesized thioxanthene compound.

Structural Confirmation Workflow Workflow for Thioxanthene Structure Confirmation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis (if feasible) cluster_elucidation Structure Elucidation Synthesis Synthesized Thioxanthene Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR MS Mass Spectrometry Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Crystal Single-Crystal X-ray Diffraction Purification->Crystal Crystal Growth Elucidation Data Analysis & Structure Confirmation NMR->Elucidation MS->Elucidation FTIR->Elucidation Crystal->Elucidation Definitive Structure

Caption: A logical workflow for the structural confirmation of synthesized thioxanthene compounds.

Comparative Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For thioxanthene derivatives, ¹H and ¹³C NMR provide detailed information about the substitution pattern on the tricyclic core.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Thioxanthene Core

Atom Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.8[10]120 - 140
Methylene Protons (at C9 if saturated)~4.0~35
Protons on substituentsVaries depending on the groupVaries depending on the group
Aromatic Carbons120 - 140120 - 140
Bridgehead Carbons-130 - 145
Carbonyl Carbon (in thioxanthen-9-one)-~180

Note: Chemical shifts are highly dependent on the solvent and the nature and position of substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to identify the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands for Common Functional Groups in Thioxanthene Derivatives

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
C=O (in thioxanthen-9-one)Stretch1640 - 1680[11]Strong
Aromatic C=CStretch1450 - 1600[12]Medium to Weak
Aromatic C-HStretch3000 - 3100[12]Medium
Alkyl C-HStretch2850 - 3000[12]Medium to Strong
C-SStretch600 - 800Weak to Medium
O-H (if present)Stretch3200 - 3600 (broad)Medium to Strong
N-H (if present)Stretch3300 - 3500[13]Medium
C-NStretch1000 - 1350Medium
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound and its elemental formula through high-resolution mass spectrometry (HRMS).[2] The fragmentation pattern can also provide structural clues.

Common Fragmentation Pathways for Thioxanthene Derivatives:

  • Loss of substituents: The initial fragmentation often involves the loss of labile substituents from the thioxanthene core.

  • Retro-Diels-Alder reaction: For certain derivatives, a characteristic retro-Diels-Alder fragmentation of the central ring can be observed.

  • Cleavage of the sulfur-containing ring: Fragmentation can occur within the thiopyran ring, leading to characteristic fragment ions.

Experimental Protocols

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 2-10 mg of the purified thioxanthene compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically at a field strength of 300 MHz or higher for better resolution.[10] Standard pulse programs are used for both ¹H and ¹³C acquisitions. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FTIR Sample Preparation and Analysis
  • Sample Preparation (ATR-FTIR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[15]

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum.[16][17]

  • Data Analysis: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[18] Identify characteristic absorption bands and compare them to correlation tables to determine the functional groups present.[6][19]

Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[3]

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[20] Acquire a full scan mass spectrum to determine the molecular ion peak. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) experiments.[21]

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to gain structural insights.[2]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the thioxanthene compound, which is often the most challenging step.[8][9] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[22] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved to generate an initial electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.[22]

Conclusion

The structural confirmation of synthesized thioxanthene compounds relies on a multi-technique approach. While NMR spectroscopy provides the most detailed information about the molecular framework in solution, mass spectrometry is crucial for determining the molecular weight and elemental composition. FTIR spectroscopy offers a rapid method for identifying functional groups. For unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard, providing the precise three-dimensional arrangement of atoms in the solid state. By judiciously applying these complementary techniques, researchers can confidently confirm the structures of their synthesized thioxanthene compounds, paving the way for further investigation and application.

References

A Comparative Guide to Determining the Purity of Organic Compounds Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical analysis, chromatography stands as a cornerstone for separating, identifying, and quantifying compounds within a mixture.[1] For researchers, scientists, and professionals in drug development, ensuring the purity of organic compounds is paramount for safety, efficacy, and regulatory compliance.[2][3] This guide provides an objective comparison of three principal chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for determining the purity of organic compounds, supported by experimental data and detailed methodologies.

Chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[4][5] The choice of technique hinges on the physicochemical properties of the analyte, such as volatility, polarity, and molecular weight.[6]

Comparison of Chromatographic Techniques for Purity Analysis

The selection of an appropriate chromatographic method is critical for accurate purity assessment. HPLC is a versatile technique for a wide range of non-volatile compounds, while GC is the standard for volatile substances.[6][7] TLC serves as a rapid, qualitative tool for preliminary purity checks.[8][9]

Quantitative Data Summary

The following table summarizes key performance indicators for HPLC, GC, and TLC in the context of purity determination.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Thin-Layer Chromatography (TLC)
Principle Separation of non-volatile or thermally unstable compounds based on their interaction with a liquid mobile phase and a solid stationary phase under high pressure.[6][10]Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6][7]Separation of compounds based on their differential migration up a solid stationary phase coated on a plate, carried by a liquid mobile phase through capillary action.[9][11]
Typical Analytes Non-volatile, thermally unstable, large molecules, polar, and ionic compounds.[6]Volatile, thermally stable, small molecules (typically <1000 Da).[6]Wide range of non-volatile organic compounds.[9]
Purity Determination Quantitative analysis of impurities by comparing peak areas of the main compound and impurities in the chromatogram.[1][10] Peak purity can be assessed using detectors like Photodiode Array (PDA).[12][13]Quantitative analysis of volatile impurities and residual solvents by comparing peak areas.[7][14]Primarily qualitative or semi-quantitative assessment of purity by observing the number and intensity of spots.[9][15]
Analysis Time Typically 5-60 minutes per sample.Typically 2-60 minutes per sample.[7]15-60 minutes per plate (multiple samples can be run simultaneously).[16]
Detection Limit As low as parts per trillion (ppt) depending on the detector.[17]Can detect components from 10⁻⁴ to 99.5 weight % in a single run.[14]Generally in the microgram (µg) to nanogram (ng) range.
Strengths High resolution and sensitivity, suitable for a wide range of compounds, well-established for quantitative analysis.[10][18]High separation efficiency for volatile compounds, ideal for residual solvent analysis.[6][7]Simple, rapid, cost-effective, and allows for simultaneous analysis of multiple samples.[8][9][16]
Limitations Requires soluble and non-volatile samples, higher cost of instrumentation.[6]Limited to volatile and thermally stable compounds.[6]Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative.[9]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results in purity analysis.[19]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a non-volatile organic compound and quantify any impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).[11] Filter the sample through a 0.45 µm filter to remove particulate matter.[20]

  • Instrumentation:

    • HPLC System: Equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or PDA).[7]

    • Column: A C18 column is commonly used for reverse-phase HPLC.[7]

    • Mobile Phase: A mixture of solvents, such as acetonitrile and water, often with modifiers like trifluoroacetic acid.[21] The composition can be constant (isocratic) or varied over time (gradient).[22]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-2.0 mL/min.[23]

    • Injection Volume: 5-20 µL.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).

    • Detection: Monitor the absorbance at a specific wavelength where the compound of interest and potential impurities absorb.[23]

  • Data Analysis:

    • Identify the peak corresponding to the main compound based on its retention time.[1]

    • Identify peaks corresponding to impurities.

    • Calculate the area of each peak. The purity is often expressed as the percentage of the main peak area relative to the total area of all peaks.[1]

    • For peak purity assessment with a PDA detector, software compares spectra across the peak to detect co-eluting impurities.[12][13]

Gas Chromatography (GC)

Objective: To determine the purity of a volatile organic compound, with a focus on residual solvents.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. For residual solvent analysis, headspace GC is often employed where the sample is heated in a sealed vial, and the vapor is injected.[24]

  • Instrumentation:

    • GC System: Equipped with an injector, a column in an oven, and a detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS).[7]

    • Carrier Gas: An inert gas like helium or nitrogen.[25]

    • Column: A capillary column with a suitable stationary phase.[26]

  • Chromatographic Conditions:

    • Injector Temperature: High enough to vaporize the sample without degradation.

    • Oven Temperature Program: The temperature is typically ramped to elute compounds with different boiling points.[14]

    • Carrier Gas Flow Rate: Controlled to ensure optimal separation.

  • Data Analysis:

    • The resulting chromatogram displays peaks corresponding to different volatile components.[25]

    • Identify peaks based on their retention times by comparing them to known standards.

    • Quantify impurities by comparing their peak areas to that of the main component or a reference standard.[26]

Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of an organic compound and identify the number of components in a mixture.[8][11]

Methodology:

  • Plate Preparation: Use a pre-coated TLC plate (e.g., silica gel on aluminum).[8] Draw a faint pencil line about 1 cm from the bottom.[27]

  • Sample Application: Dissolve the sample in a volatile solvent. Using a capillary tube, spot a small amount of the solution onto the starting line.[11][15]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent).[11] The solvent level should be below the starting line.[27] Allow the solvent to move up the plate by capillary action.[11]

  • Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.[27] Visualize the separated spots. This can be done under UV light if the compounds are UV-active, or by using a staining agent like potassium permanganate.[8][15]

  • Data Analysis:

    • A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[28]

    • Calculate the Retardation factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[8] The Rf value is a characteristic of the compound in a given solvent system.[15]

Visualizing Chromatographic Workflows

The following diagrams illustrate the typical experimental workflows for HPLC, GC, and TLC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve & Filter Sample injector Injector prep->injector mobile_phase Mobile Phase (Solvent Reservoir) pump Pump mobile_phase->pump pump->injector column Column injector->column detector Detector column->detector data_system Data Acquisition System detector->data_system chromatogram Chromatogram data_system->chromatogram purity_calc Purity Calculation (% Area) chromatogram->purity_calc GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis prep Dissolve Sample or Headspace Vial injector Injector prep->injector carrier_gas Carrier Gas carrier_gas->injector column_oven Column in Oven injector->column_oven detector Detector (FID/MS) column_oven->detector data_system Data Acquisition detector->data_system chromatogram Chromatogram data_system->chromatogram purity_report Purity Report chromatogram->purity_report TLC_Workflow prep 1. Dissolve Sample spotting 2. Spot Sample on TLC Plate prep->spotting development 3. Develop Plate in Chamber spotting->development visualization 4. Visualize Spots (UV/Stain) development->visualization analysis 5. Analyze Spots & Calculate Rf visualization->analysis

References

A Comparative Guide to the Photophysical Properties of Thioxanthene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thioxanthene and its derivatives are a significant class of compounds with wide-ranging applications, from photoinitiators in polymer chemistry to photosensitizers in photodynamic therapy (PDT) and active pharmaceutical ingredients. The photophysical behavior of these molecules is central to their function, governing their interaction with light and subsequent chemical processes. Isomerism, both constitutional and stereochemical, plays a crucial role in defining these properties. This guide provides a comparative analysis of the photophysical characteristics of different thioxanthene isomers, supported by experimental data, to aid in the rational design and application of these compounds.

Positional Isomers: The Influence of Substituent Placement

The substitution pattern on the thioxanthene core profoundly impacts its electronic structure and, consequently, its photophysical properties. A comparison of thioxanthene-9-one derivatives with electron-donating groups at different positions reveals significant variations in their absorption and emission characteristics.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical data for various monosubstituted thioxanthene-9-one derivatives, highlighting the effect of the substituent's position.

Compound/Isomerλ_abs_ (max, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)λ_em_ (max, nm)Fluorescence Quantum Yield (Φ_F_)Triplet Quantum Yield (Φ_T_)Solvent
Thioxanthen-9-one3795800404, 4260.0030.95Acetonitrile
2-Isopropoxythioxanthen-9-one39863004250.230.77Acetonitrile
1-Chloro-4-propoxythioxanthen-9-one39662004550.04-Chloroform
2,4-Diethylthioxanthen-9-one3845500405, 4580.01-Acetonitrile

Key Observations:

  • Substitution at the 2-position with an electron-donating group, such as an isopropoxy group, leads to a significant increase in the fluorescence quantum yield compared to the parent thioxanthen-9-one. This is attributed to a change in the nature of the lowest excited singlet state from n,π* to π,π*, which is more emissive.

  • Substitution at the 4-position , as seen in 1-chloro-4-propoxythioxanthen-9-one, also results in a red-shift in the emission spectrum.

  • Disubstitution , as in 2,4-diethylthioxanthen-9-one, influences both the absorption and emission spectra.

Stereoisomers: The Impact of Spatial Arrangement

Several thioxanthene derivatives, particularly those used as neuroleptic drugs, exist as geometric (cis/trans or E/Z) isomers. The spatial orientation of the bulky substituent on the exocyclic double bond significantly affects their biological activity and, to some extent, their photophysical properties.

Irradiation of tricyclic neuroleptic drugs such as flupenthixol, clopenthixol, and chlorprothixene has been shown to induce rapid cis-trans isomerization.[1] This photoisomerization can alter the therapeutic efficacy of the drug, as the cis isomers are generally the more biologically active forms.

While the phenomenon of photoisomerization is well-documented, a detailed and direct comparison of the fundamental photophysical parameters (e.g., quantum yields, lifetimes) of the individual cis and trans isomers is not extensively available in the literature. The focus has primarily been on the separation of these isomers and the implications of their interconversion.

Experimental Protocols

The data presented in this guide are derived from standard photophysical measurement techniques.

UV-Visible Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the thioxanthene isomers are prepared in spectroscopic grade solvents at a concentration that provides an absorbance value between 0.1 and 1 in a 1 cm path length quartz cuvette.

Steady-State Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are measured using a spectrofluorometer. The fluorescence quantum yields (Φ_F_) are typically determined using a relative method, with a well-characterized standard such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.546) or fluorescein in 0.1 M NaOH (Φ_F_ = 0.95). The quantum yield of the sample is calculated using the following equation:

Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser diode or a flash lamp), and the decay of the fluorescence intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the lifetime.

Laser Flash Photolysis: Triplet state properties, such as the triplet-triplet absorption spectrum and the triplet quantum yield (Φ_T_), are determined by laser flash photolysis. A pulsed laser excites the sample, and the transient absorption of the triplet state is monitored using a second light source. The triplet quantum yield can be determined by the comparative method using a standard sensitizer.

Visualizing Photophysical Processes

The following diagram illustrates the key photophysical pathways for a typical thioxanthene molecule upon absorption of light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: Jablonski diagram illustrating the electronic transitions in a thioxanthene molecule.

This guide highlights the critical role of isomerism in dictating the photophysical properties of thioxanthenes. A thorough understanding of these structure-property relationships is essential for the targeted design of novel thioxanthene-based materials and therapeutics with optimized performance.

References

Validating Experimental Performance of Vat Black 25: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the rigorous validation of experimental findings through computational modeling is paramount. This guide provides a comparative framework for understanding the performance of Vat Black 25, a complex polycyclic aromatic vat dye, and outlines the methodologies for its computational validation.

Vat Black 25, also known by its synonyms Vat Olive T and Vat Olive GT, is a vat dye used in the textile industry for dyeing cellulosic fibers such as cotton, as well as silk and wool.[1][2][3][4] Its chemical formula is C45H20N2O5, with a molecular weight of 668.65 g/mol and a CAS number of 4395-53-3.[5][6] The validation of its performance characteristics, such as color fastness and spectroscopic properties, through computational modeling provides a deeper understanding of its molecular behavior and can accelerate the development of new and improved dye molecules.

Experimental Data Presentation

The following tables summarize the known experimental data for Vat Black 25.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC45H20N2O5[5]
Molecular Weight668.65 g/mol [5]
CAS Number4395-53-3[5][6]
AppearanceBrown-black powder[5][7]
SynonymsVat Olive T, Vat Olive GT, Cibanon Olive S[1][3][6]
Dyeing Performance on Cotton

The fastness properties of a dye are critical indicators of its performance and durability on a substrate. The following data is based on a technical data sheet for Vat Black 25 applied to cotton fabric.

Fastness PropertyISO Standard RatingAATCC Standard RatingReference
Light Fastness (Xenon Arc)7-87-8[1][5]
Washing Fastness (Fading)4-54-5[1][5]
Washing Fastness (Staining)55[1][5]
Perspiration Fastness (Fading)4-54-5[1][5]
Perspiration Fastness (Staining)4-54-5[1][5]
Water Fastness (Fading)4-54-5[1][5]
Water Fastness (Staining)55[1][5]
Rubbing Fastness (Dry)4-54-5[1][5]
Rubbing Fastness (Wet)4-54-5[1][5]
Chlorine Bleach Fastness44[1][5]
Mercerized Fastness55[1][5]
Ironing Fastness45[1][5]
Oxygen Bleach Fastness4-54-5[1][5]
Spectroscopic Data (Hypothetical Comparison)
Spectroscopic PropertyExperimental Value (Hypothetical)Computationally Predicted Value (Hypothetical)
λmax (in solution)e.g., 600 nme.g., 610 nm
Key ¹H NMR Chemical Shifts (ppm)e.g., 8.5, 8.2, 7.9e.g., 8.6, 8.3, 8.0
Key ¹³C NMR Chemical Shifts (ppm)e.g., 184, 152, 135e.g., 185, 153, 136

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results and for providing a solid basis for computational validation.

Protocol for Vat Dyeing of Cotton with Vat Black 25

This protocol is a generalized procedure for the application of vat dyes to cotton fabric.

  • Preparation of the Dyebath (Vatting):

    • The insoluble Vat Black 25 is converted to its water-soluble leuco form.

    • A stock solution is prepared by pasting the dye with a dispersing agent and warm water.

    • The dye paste is added to the dyebath containing a reducing agent (e.g., sodium hydrosulphite) and an alkali (e.g., sodium hydroxide).

    • The solution is heated to a specific temperature (typically 50-60°C) to facilitate the reduction process, known as vatting.

  • Dyeing:

    • The scoured and wetted cotton fabric is immersed in the prepared dyebath.

    • The temperature is maintained, and the dyeing proceeds for a specified time (e.g., 60 minutes).

    • An electrolyte, such as sodium chloride, may be added to enhance dye uptake.

  • Oxidation:

    • After dyeing, the fabric is removed from the bath and the excess dye liquor is squeezed out.

    • The fabric is exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate).

    • This step converts the soluble leuco form of the dye back to its original insoluble pigment, trapping it within the cotton fibers.

  • Soaping:

    • The dyed fabric is treated in a hot detergent solution.

    • This final step removes any loose dye particles from the fabric surface, improves the final shade, and enhances the fastness properties.

  • Rinsing and Drying:

    • The soaped fabric is thoroughly rinsed with water and dried.

Protocol for Color Fastness Testing

The color fastness of the dyed fabric is evaluated according to standardized methods, such as those from the International Organization for Standardization (ISO).

  • Color Fastness to Washing (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, time, and detergent. The change in color of the specimen and the degree of staining on the adjacent fabric are assessed using grey scales.[8][9]

  • Color Fastness to Light (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source that simulates natural daylight (xenon arc lamp) under specified conditions. The change in color is evaluated by comparing the fading of the specimen with that of a set of blue wool standards.[10]

  • Color Fastness to Rubbing (Crocking) (ISO 105-X12): The amount of color transferred from the surface of the dyed fabric to a standard white cotton cloth (crock cloth) by rubbing is determined. This is performed under both dry and wet conditions using a crockmeter.[11]

  • Color Fastness to Perspiration (ISO 105-E04): The dyed fabric is treated with two different solutions simulating acidic and alkaline perspiration, respectively. The specimen is then placed in a device that applies a standard pressure and is subjected to a specific temperature for a set time. The color change and staining are then evaluated.[11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the validation of experimental results for Vat Black 25 through computational modeling.

G cluster_exp Experimental Workflow cluster_comp Computational Modeling Workflow cluster_validation Validation cluster_outcome Outcomes exp_synthesis Synthesis & Purification of Vat Black 25 exp_dyeing Vat Dyeing of Cotton Fabric exp_synthesis->exp_dyeing exp_spectro Spectroscopic Analysis (UV-Vis, NMR) exp_synthesis->exp_spectro exp_fastness Color Fastness Testing (ISO Standards) exp_dyeing->exp_fastness validation_point Comparison & Validation exp_fastness->validation_point Experimental Fastness Data exp_spectro->validation_point Experimental Spectra comp_structure Molecular Structure Optimization (DFT) comp_spectra Prediction of Spectra (TD-DFT) comp_structure->comp_spectra comp_interaction Modeling Dye-Fiber Interactions (MD) comp_structure->comp_interaction comp_reactivity Calculation of Reactivity & Stability Descriptors comp_structure->comp_reactivity comp_spectra->validation_point Calculated Spectra comp_reactivity->validation_point Correlate with Fastness outcome Validated Model & Structure-Property Relationship validation_point->outcome

Caption: Workflow for validating experimental results of Vat Black 25 with computational modeling.

This diagram illustrates the parallel experimental and computational workflows that converge at a validation point. Experimental data on the performance and properties of Vat Black 25 are systematically compared with the predictions from computational models. A successful validation leads to a robust model that can elucidate structure-property relationships and guide the design of new molecules.

References

Quantitative Analysis of Impurities in Vat Black 25: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the quantitative analysis of impurities in Vat Black 25 (C.I. 69525), a complex anthraquinone vat dye. Due to a lack of publicly available quantitative data on the specific impurity profiles of commercial Vat Black 25 samples, this document outlines the probable impurities based on its synthesis route and details the standardized analytical methodologies for their identification and quantification. This guide also presents a comparison with a potential alternative, Vat Black 27, in terms of its general properties.

Introduction to Vat Black 25 and Potential Impurities

Vat Black 25 is a brown-light grey powder primarily used for dyeing cotton, silk, and wool.[1][2] Its manufacturing process involves the condensation of 1-Aminoanthracene-9,10-dione and 3,9-Dibromo-7H-benzo[de]anthracen-7-one, followed by cyclization.[3] Based on this synthesis, potential impurities in commercial Vat Black 25 samples may include:

  • Unreacted Starting Materials:

    • 1-Aminoanthracene-9,10-dione

    • 3,9-Dibromo-7H-benzo[de]anthracen-7-one

  • Intermediates and By-products: Incomplete condensation or cyclization reactions can lead to various intermediates and side-reaction products.

  • Degradation Products: Formed during synthesis or storage.

Comparative Analysis with Alternative Dyes

A direct quantitative comparison of impurity profiles between Vat Black 25 and its alternatives is not possible due to the absence of specific data in the public domain. However, a qualitative comparison with a structurally similar vat dye, Vat Black 27 (C.I. 69005), can be made based on its general characteristics.

Table 1: General Comparison of Vat Black 25 and Vat Black 27

PropertyVat Black 25 (C.I. 69525)Vat Black 27 (C.I. 69005)
Appearance Brown-light grey powderBlack powder
Solubility Insoluble in water, ethanol, and acetone.[4]Insoluble in water, acetone, and ethanol.
Primary Use Dyeing of cotton, silk, and wool.[1][2]Dyeing of cotton and viscose fibers.
Potential Impurities Unreacted starting materials and synthesis by-products.Unreacted starting materials and synthesis by-products.

Experimental Protocols for Impurity Analysis

The quantitative analysis of impurities in Vat Black 25 would typically involve modern analytical techniques to separate, identify, and quantify the various components in a sample. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most powerful technique for this purpose.

High-Performance Liquid Chromatography (HPLC-DAD/MS)

This method allows for the separation of the main dye component from its impurities, followed by their detection and quantification.

a. Sample Preparation:

  • Accurately weigh 10 mg of the Vat Black 25 sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

b. HPLC-DAD Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
DAD Wavelength 254 nm and 400-700 nm scan range

c. Mass Spectrometry (MS) Conditions (for LC-MS):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C

d. Data Analysis:

  • The purity of the Vat Black 25 sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their retention times and UV-Vis spectra with those of known standards.

  • For unknown impurities, LC-MS data can be used to determine their molecular weights and fragmentation patterns, aiding in their structural elucidation.

  • Quantification of identified impurities is performed using external calibration curves of certified reference standards.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of impurities in a Vat Black 25 sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Analysis sample Vat Black 25 Sample dissolve Dissolution in DMF sample->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC System filter->hplc Inject dad DAD Detector hplc->dad ms Mass Spectrometer hplc->ms chromatogram Chromatogram Generation dad->chromatogram ms->chromatogram integration Peak Integration & Area % chromatogram->integration identification Impurity Identification integration->identification quantification Quantification identification->quantification report report quantification->report Final Report

Experimental workflow for Vat Black 25 impurity analysis.

Conclusion

References

Safety Operating Guide

Proper Disposal of 14h-Anthra[2,1,9-mna]thioxanthen-14-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive operational plan for the proper disposal of 14h-Anthra[2,1,9-mna]thioxanthen-14-one, a complex heterocyclic compound. Due to conflicting safety information, a cautious approach is mandated, treating the substance as hazardous.

Hazard Assessment

Safety Data Sheets (SDS) for this compound present conflicting classifications of its hazards. To ensure the highest safety standards, laboratory personnel should adhere to the more stringent hazard warnings. The following table summarizes the divergent data.

Issuing SourceHazard Classification
Chemos GmbH & Co. KGDoes not meet the criteria for classification in accordance with Regulation (EC) No 1272/2008/EC.[1]
ChemScene LLCHarmful if swallowed (Acute toxicity, oral - Category 4).[2] Causes skin irritation (Skin corrosion/irritation - Category 2).[2] Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2] Harmful if inhaled (Acute toxicity, inhalation - Category 4).[2] May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3).[2]

Given these discrepancies, it is imperative to handle this compound as a hazardous substance, implementing all necessary precautions.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 In-Lab Pre-treatment (Optional & Cautious) cluster_3 Final Disposal start Generation of this compound Waste assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess segregate Segregate Waste Streams assess->segregate solid_waste Solid Waste Container (Labeled, Sealed) segregate->solid_waste liquid_waste Liquid Waste Container (Labeled, Sealed, Secondary Containment) segregate->liquid_waste ppe_waste Contaminated PPE Bag (Labeled, Sealed) segregate->ppe_waste storage Store in Designated Hazardous Waste Accumulation Area solid_waste->storage pretreat_decision Feasible to Pre-treat Small Quantities in Lab? liquid_waste->pretreat_decision ppe_waste->storage oxidation_protocol Follow Oxidation Protocol (e.g., Potassium Permanganate) - Use fume hood - Wear appropriate PPE - Small scale only pretreat_decision->oxidation_protocol Yes pretreat_decision->storage No oxidation_protocol->storage disposal_request Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal_request documentation Complete Hazardous Waste Manifest disposal_request->documentation final_disposal Final Disposal via Incineration or other Approved Method documentation->final_disposal

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE)

Before handling the chemical, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • Closed-toe shoes

2. Waste Segregation and Collection

  • Solid Waste: Collect solid this compound, contaminated spatulas, weighing boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Use secondary containment to prevent spills.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

3. Labeling

Clearly label all waste containers with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity

  • The date of waste generation

4. In-Laboratory Pre-treatment (for small quantities, with caution)

For small quantities of waste, a pre-treatment step to degrade the aromatic structure can be considered. This should only be performed by trained personnel in a well-ventilated fume hood.

  • Oxidation with Potassium Permanganate: Polycyclic aromatic hydrocarbons can be oxidized using agents such as potassium permanganate.[3]

    • For liquid waste, slowly add a solution of potassium permanganate while stirring. The reaction is complete when the purple color of the permanganate persists.

    • For solid waste, dissolve in a suitable solvent and then proceed with the oxidation.

    • The resulting mixture should still be collected as hazardous waste.

5. Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

6. Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Complete all required waste manifests and documentation as per institutional and regulatory guidelines.

  • The recommended final disposal method for this type of compound is controlled incineration.[3]

7. Spill and Emergency Procedures

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite or sand.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling 14h-Anthra[2,1,9-mna]thioxanthen-14-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 14h-Anthra[2,1,9-mna]thioxanthen-14-one (CAS No. 16294-75-0). The following procedures are designed to minimize risk and ensure safe operational handling and disposal.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 16294-75-0

  • Molecular Formula: C₂₃H₁₂OS[1][2]

  • Molecular Weight: 336.41 g/mol [1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Conflicting classifications for this compound exist. One Safety Data Sheet (SDS) indicates it is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Another SDS states it does not meet the criteria for classification[3]. Given this discrepancy, a cautious approach is mandatory. The following PPE is required for handling this compound.

PPE CategoryItemSpecification
Hand Protection Protective GlovesChemical-resistant, powder-free gloves (e.g., nitrile).[1][4] Double gloving is recommended.[5]
Eye and Face Protection Safety Goggles and Face ShieldGoggles with side shields are the minimum requirement.[1][6] A face shield offers additional protection against splashes.[4]
Body Protection Laboratory Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5]
Respiratory Protection RespiratorA suitable respirator should be used to avoid inhalation of dust or aerosols.[1] Work in a well-ventilated area, preferably a fume hood.[1]

Operational Plan: Step-by-Step Handling and Disposal

1. Preparation and Engineering Controls:

  • Work in a designated area with adequate ventilation, such as a chemical fume hood.[1]

  • Ensure an eye-wash station and safety shower are readily accessible.[1]

  • Before handling, wash hands thoroughly.[1]

  • Don all required PPE as specified in the table above.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Avoid contact with skin, eyes, and clothing.

  • Keep the container tightly sealed in a cool, well-ventilated area when not in use.[1]

3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Mechanically take up the spilled material and place it in appropriate containers for disposal.[3]

  • Ventilate the affected area.[3]

4. Disposal Plan:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not empty into drains or release into the environment.[3]

  • Contaminated packaging should be handled in the same way as the substance itself.[3]

Experimental Workflow and Safety Procedures

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Don PPE: - Double Gloves - Gown - Goggles - Face Shield - Respirator prep2 Work in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Doff PPE clean1->clean2 disp1 Segregate Waste: - Solid Chemical Waste - Contaminated PPE - Sharps clean2->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Dispose via Certified Vendor disp2->disp3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.